ABT-510 acetate
Description
Properties
CAS No. |
442526-87-6 |
|---|---|
Molecular Formula |
C48H87N13O13 |
Molecular Weight |
1054.3 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H83N13O11.C2H4O2/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61;1-2(3)4/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50);1H3,(H,3,4)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-;/m0./s1 |
InChI Key |
VNYUZURIJSGETB-WVDYPPGZSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |
Canonical SMILES |
CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-510 acetate; ABT 510 acetate; ABT510 acetate; |
Origin of Product |
United States |
Foundational & Exploratory
ABT-510 Acetate: A Deep Dive into its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-510 acetate is a synthetic nonapeptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2] Developed as a promising anti-cancer agent, ABT-510 mimics the anti-angiogenic activity of TSP-1 by primarily targeting the CD36 receptor on microvascular endothelial cells.[2][3] This interaction initiates a cascade of intracellular events culminating in the inhibition of endothelial cell migration, proliferation, and the induction of apoptosis, thereby restricting tumor growth by cutting off its blood supply.[2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the CD36 Receptor
The primary mechanism of action of ABT-510 revolves around its function as a TSP-1 mimetic, specifically targeting the CD36 receptor, a transmembrane glycoprotein expressed on various cell types, including microvascular endothelial cells. Binding of ABT-510 to CD36 initiates a signaling cascade that ultimately leads to the apoptosis of these endothelial cells, a critical step in halting the formation of new blood vessels that tumors rely on for growth and metastasis.
The apoptotic signaling cascade is multifaceted. One key pathway involves the activation of a caspase-8-dependent mechanism. Furthermore, the interaction between ABT-510 and CD36 leads to the upregulation of Fas ligand (FasL) and the activation of the Fas/FasL death receptor pathway. This engagement triggers a downstream cascade involving the Src-family kinase Fyn, p38 mitogen-activated protein kinase (MAPK), and ultimately the activation of executioner caspases like caspase-3, leading to programmed cell death.
Beyond inducing apoptosis, ABT-510 also exerts its anti-angiogenic effects by inhibiting the migration and proliferation of endothelial cells stimulated by various pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and pharmacokinetics of ABT-510.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Apoptosis Induction | |||
| Apoptosis Induction Conc. | 1, 5, 10, 20, 50 nM (at 24h) | ID8 murine ovarian cancer cells | |
| Apoptosis Induction Conc. | 50 nM (at 24h) | SKOV3, OVCAR3, CAOV3 human epithelial cancer cells | |
| Receptor Binding | |||
| Saturable Binding Conc. | 0.02 - 20 nM | Human Microvascular Endothelial Cells (HMVEC) | |
| Pharmacokinetics | |||
| Elimination Half-life | 0.7 hours | Dogs |
Key Experimental Protocols
In Vivo Matrigel Plug Angiogenesis Assay
This assay is a standard in vivo method to quantify angiogenesis.
Protocol:
-
Preparation of Matrigel: Thaw Growth Factor Reduced Matrigel on ice at 4°C overnight.
-
Incorporation of Test Substance: Mix this compound at the desired concentration with the liquid Matrigel on ice. A pro-angiogenic factor like bFGF or VEGF can be included to stimulate angiogenesis. A vehicle control (e.g., PBS) should be used for the control group.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of mice (e.g., C57BL/6 or athymic nude mice). The Matrigel will form a solid plug at body temperature.
-
Incubation Period: Allow the Matrigel plug to remain in the mice for a predetermined period, typically 7-14 days, to allow for vascularization.
-
Plug Excision and Analysis: After the incubation period, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a Drabkin assay, which correlates with the extent of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker, such as anti-CD31 antibody, to visualize the microvessels. Quantify the microvessel density (MVD) by counting the number of stained vessels per unit area using microscopy and image analysis software.
-
Endothelial Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture human microvascular endothelial cells (HMVEC) or other relevant endothelial cell lines in appropriate media. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control group.
-
Cell Harvesting: Gently detach the adherent cells using a non-enzymatic cell dissociation solution. Collect both the detached and adherent cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by ABT-510.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to endothelial cell apoptosis.
Experimental Workflow for In Vivo Matrigel Plug Assay
Caption: Workflow for assessing the anti-angiogenic effect of ABT-510 in vivo.
Logical Relationship of ABT-510's Anti-Angiogenic Effects
Caption: Logical flow of ABT-510's anti-angiogenic mechanism of action.
References
ABT-510: A Thrombospondin-1 Mimetic Peptide for Anti-Angiogenic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ABT-510 is a synthetic nonapeptide analogue of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed to mimic the anti-angiogenic activity of the native protein while offering an improved pharmacokinetic profile, ABT-510 has been investigated as a therapeutic agent in various oncological settings. This document provides a comprehensive technical overview of ABT-510, including its mechanism of action, key experimental data from preclinical and clinical studies, and detailed protocols for relevant assays. The core of ABT-510's function lies in its ability to bind to the CD36 receptor on endothelial cells, initiating a signaling cascade that leads to the inhibition of angiogenesis and induction of apoptosis. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action
ABT-510 exerts its anti-angiogenic effects primarily through its interaction with the CD36 receptor, also known as platelet glycoprotein IV. This interaction mimics the function of the type 1 repeat (TSR) domain of thrombospondin-1. The binding of ABT-510 to CD36 on microvascular endothelial cells triggers a cascade of intracellular events that ultimately inhibit cell proliferation, migration, and tube formation, and induce programmed cell death (apoptosis).
Signaling Pathways
The binding of ABT-510 to CD36 initiates a complex signaling network. A key mechanism involves the recruitment of the Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1) to the vascular endothelial growth factor receptor 2 (VEGFR2) signaling complex. This leads to the dephosphorylation and inactivation of VEGFR2, thereby antagonizing the pro-angiogenic signals mediated by VEGF.
Furthermore, the ABT-510/CD36 interaction activates a pro-apoptotic pathway involving the upregulation of Fas Ligand (FasL). This leads to the activation of the extrinsic apoptosis pathway, mediated by caspase-8. Downstream of CD36, activation of Src family kinases, c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) has also been implicated in the pro-apoptotic signaling cascade.
Quantitative Data Presentation
Preclinical Activity of ABT-510
| Assay Type | Cell Line/Model | Concentration/Dose | Effect | Reference |
| Apoptosis Induction | ID8 (murine ovarian cancer) | 1, 5, 10, 20, 50 nM (24h) | Induces apoptosis | [1] |
| Apoptosis Induction | SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | 50 nM (24h) | Increases apoptosis | [1] |
| Endothelial Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | Not specified | 30-fold less active than ABT-526 | [2] |
| Endothelial Tube Formation | Human Microvascular Endothelial Cells (HMVEC) | Not specified | 20-fold more active than ABT-526 | [2] |
| In vivo Tumor Growth | Murine Lewis Lung Carcinoma | Not specified | Inhibited tumor growth | [2] |
| In vivo Tumor Growth | Human Malignant Astrocytoma (in nude mice) | Daily administration (days 7-19) | Significantly inhibited tumor growth; 3-fold increase in apoptotic MvEC | |
| In vivo Tumor Growth | Epithelial Ovarian Cancer (syngeneic mouse model) | 100 mg/kg i.p. daily for 90 days | Significant reduction in tumor size, ascites, and secondary lesions |
Preclinical Pharmacokinetics of ABT-510
| Species | Route of Administration | Dose | Elimination Half-life (t½) | Key Findings | Reference |
| Dog | Not specified | Not specified | 0.7 hours | Slower clearance compared to ABT-526 | |
| Monkey | Not specified | Not specified | Not specified | Slower clearance compared to ABT-526 |
Clinical Trial Data for ABT-510
| Cancer Type | Phase | Treatment Regimen | Number of Patients | Key Outcomes | Reference |
| Advanced Solid Tumors | I | 20, 50, 100 mg QD or 10, 25, 50 mg BID | 49 | MTD not reached. 1 PR; 42% stable disease ≥3 months. 6-month PFS: 6%. | |
| Newly Diagnosed Glioblastoma | I | 20, 50, 100, 200 mg/day with temozolomide and radiotherapy | 23 | MTD not defined. Median TTP: 45.9 weeks; Median OS: 64.4 weeks. | |
| Advanced Renal Cell Carcinoma | II | 10 mg BID or 100 mg BID | 103 | ORR: 4% (10mg), 2 unconfirmed PRs (100mg). Median PFS: 4.2 mo (10mg), 3.3 mo (100mg). Median OS: 27.8 mo (10mg), 26.1 mo (100mg). | |
| Advanced Soft Tissue Sarcoma | II | 20 mg QD or 100 mg BID | 88 | No confirmed PRs. 6-month PFS rate: 34.4% (with prior chemo), 35.0% (without prior chemo). | |
| Metastatic Melanoma | II | 100 mg BID | 21 | Study terminated early due to lack of efficacy (only 3/20 patients progression-free at 18 weeks). |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Basement membrane extract (e.g., Matrigel®)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
24-well or 96-well plates
-
ABT-510 or other test compounds
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with a camera
Procedure:
-
Thaw basement membrane extract on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 24-well or 96-well plate with a thin layer of the basement membrane extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of ABT-510 or control vehicle.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Matrigel Plug Assay
This assay evaluates the effect of test compounds on angiogenesis in a living organism.
Materials:
-
Growth factor-reduced Matrigel®
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
ABT-510 or other test compounds
-
Mice (e.g., C57BL/6 or nude mice)
-
Syringes and needles
-
Hemoglobin assay kit (e.g., Drabkin's reagent) or anti-CD31 antibody for immunohistochemistry
Procedure:
-
Thaw Matrigel on ice.
-
Mix the liquid Matrigel with pro-angiogenic factors and ABT-510 or control vehicle. Keep the mixture on ice.
-
Inject the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration, which is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) and quantify the microvessel density.
-
TUNEL Assay for Apoptosis Detection in Tumor Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Proteinase K
-
TdT (Terminal deoxynucleotidyl transferase) enzyme
-
Biotin- or fluorescently-labeled dUTP
-
Streptavidin-HRP and DAB (for chromogenic detection) or fluorescent-labeled streptavidin
-
Counterstain (e.g., hematoxylin or DAPI)
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the tissue by incubating with Proteinase K.
-
Incubate the sections with the TdT enzyme and labeled dUTP to allow the labeling of free 3'-OH DNA ends.
-
For indirect detection, incubate with streptavidin-HRP followed by the DAB substrate to produce a colored precipitate at the site of apoptosis. For direct detection, use a fluorescently labeled dUTP.
-
Counterstain the sections to visualize the nuclei.
-
Mount the slides and visualize under a microscope.
-
Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in a given area.
Conclusion
ABT-510, as a thrombospondin-1 mimetic peptide, has demonstrated clear anti-angiogenic and pro-apoptotic activities in a range of preclinical models. Its mechanism of action, centered on the CD36 receptor, offers a distinct approach to cancer therapy compared to agents that target pro-angiogenic growth factors directly. While clinical trials have shown a favorable safety profile, the efficacy of ABT-510 as a monotherapy has been modest in several advanced cancers. The relatively short half-life of the peptide may contribute to these outcomes. Future research may focus on the development of next-generation TSP-1 mimetics with improved pharmacokinetic properties or the use of ABT-510 in combination with other therapeutic modalities to enhance its anti-tumor effects. This technical guide provides a solid foundation for researchers and clinicians interested in further exploring the potential of ABT-510 and other TSP-1 mimetics in oncology.
References
- 1. Exploration of the African green monkey as a preclinical pharmacokinetic model: intravenous pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Angiogenic Potential of ABT-510 Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 acetate, a synthetic nonapeptide analog of thrombospondin-1 (TSP-1), has emerged as a significant agent in the field of anti-angiogenic cancer therapy.[1][2] As a mimetic of the endogenous angiogenesis inhibitor TSP-1, ABT-510 selectively targets the CD36 receptor on microvascular endothelial cells, initiating a cascade of events that ultimately leads to the inhibition of new blood vessel formation and tumor growth.[3][4] This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, focusing on its mechanism of action, supported by quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting the CD36 Receptor
ABT-510 exerts its anti-angiogenic effects primarily through its interaction with the CD36 receptor, a transmembrane glycoprotein expressed on the surface of microvascular endothelial cells.[3] This binding mimics the action of the natural TSP-1 protein and triggers a signaling pathway that induces apoptosis (programmed cell death) in these cells.
The key steps in the ABT-510-mediated anti-angiogenic signaling pathway are:
-
Binding to CD36: ABT-510 binds to the CD36 receptor on endothelial cells.
-
Activation of Downstream Kinases: This binding event leads to the activation of the Src family kinase p59fyn and subsequently the p38 mitogen-activated protein kinase (MAPK).
-
Induction of Apoptosis: The activation of this kinase cascade culminates in the activation of caspase-3, a key executioner of apoptosis. Furthermore, evidence suggests the involvement of a caspase-8-dependent mechanism, indicating a potential link to the extrinsic apoptosis pathway. The upregulation of Fas and Fas Ligand (FasL) has also been observed, further supporting the induction of apoptosis.
This targeted induction of apoptosis in the tumor vasculature effectively chokes off the blood supply essential for tumor growth and survival.
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data Summary
The anti-angiogenic efficacy of ABT-510 has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Preclinical Studies
| Cancer Model | Animal Model | Key Findings | Reference(s) |
| Malignant Glioma | Athymic Nude Mice | Daily administration of ABT-510 resulted in a significant inhibition of tumor growth. A 3-fold increase in apoptotic microvascular endothelial cells (MvECs) was observed in treated tumors. | |
| Epithelial Ovarian Cancer | Orthotopic, Syngeneic Mouse Model | ABT-510 treatment (100 mg/kg) led to a significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. It also caused vascular remodeling with smaller diameter vessels. | |
| Epithelial Ovarian Cancer | Syngeneic Mouse Model | Combined treatment with ABT-510 (100 mg/kg/day) and cisplatin or paclitaxel resulted in a significant increase in tumor cell and endothelial cell apoptosis, and a decrease in ovarian tumor size. |
Clinical and Preclinical (Canine) Studies
| Study Type | Cancer Type | Key Findings | Reference(s) |
| Phase II Clinical Trial | Metastatic Melanoma | At a dose of 100 mg twice daily, ABT-510 did not demonstrate significant clinical efficacy as a single agent. Only 3 out of 20 patients were progression-free at 18 weeks. However, decreases in peripheral blood VEGF-A and VEGF-C levels were detected. | |
| Preclinical Study | Soft Tissue Sarcoma (Dogs) | Antitumor activity (partial and minimal responses) was observed in 23% of dogs treated for >28 days. Responses were more frequent with the ABT-898 formulation (32%) compared to ABT-510 (6%). | |
| Phase I Clinical Trial | Advanced Cancers | ABT-510 was well-tolerated at doses up to 100 mg/day. Approximately 42% of patients had stable disease for ≥3 months. | |
| Phase I Clinical Trial | Newly Diagnosed Glioblastoma | Concurrent administration of ABT-510 (up to 200 mg/d) with temozolomide and radiotherapy was well-tolerated. The median time to tumor progression was 45.9 weeks, and the median overall survival was 64.4 weeks. |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the anti-angiogenic properties of ABT-510.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant microvascular endothelial cells.
-
Endothelial cell growth medium.
-
Basement membrane matrix (e.g., Matrigel®).
-
This compound, dissolved in a suitable vehicle (e.g., PBS).
-
24-well or 96-well plates.
-
Inverted microscope with imaging capabilities.
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette a thin layer (e.g., 50-100 µL for a 96-well plate) into each well. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture endothelial cells to sub-confluency. Harvest the cells using trypsin and resuspend them in endothelial cell growth medium at a desired density (e.g., 1-2 x 10^4 cells/well for a 96-well plate).
-
Treatment: Prepare different concentrations of this compound in the cell suspension. Include a vehicle-only control.
-
Seeding: Gently add the cell suspension containing the respective treatments onto the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images at regular intervals. Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops using image analysis software.
In Vivo Tumor Xenograft Model and Microvessel Density Analysis
This model evaluates the in vivo efficacy of ABT-510 in inhibiting tumor growth and angiogenesis.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cancer cell line of interest (e.g., U87MG glioma cells, ID8 ovarian cancer cells).
-
Matrigel® (optional, for co-injection with cells).
-
This compound, formulated for subcutaneous or intraperitoneal injection.
-
Calipers for tumor measurement.
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody for endothelial cell staining).
-
Microscope with image analysis software.
Protocol:
-
Tumor Cell Implantation: Subcutaneously or orthotopically inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) into the mice. For subcutaneous models, cells are often mixed with Matrigel to enhance tumor take.
-
Tumor Growth and Treatment Initiation: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
-
ABT-510 Administration: Administer this compound at the desired dose and schedule (e.g., 100 mg/kg daily via intraperitoneal injection). The control group receives vehicle injections.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.
-
Tissue Collection and Processing: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin for histological analysis.
-
Microvessel Density (MVD) Quantification:
-
Perform immunohistochemistry on tumor sections using an endothelial cell marker such as anti-CD31.
-
Identify "hot spots" of high vascularity within the tumor at low magnification.
-
At a higher magnification (e.g., 200x), count the number of individual microvessels in several fields within these hot spots.
-
Calculate the average MVD, expressed as the number of microvessels per unit area (e.g., mm²).
-
Conclusion
This compound demonstrates clear anti-angiogenic properties by targeting the CD36 receptor on endothelial cells and inducing apoptosis. Preclinical studies have consistently shown its efficacy in inhibiting tumor growth and vascularization in various cancer models. While clinical trials in humans have yielded mixed results, with limited single-agent efficacy in some advanced cancers, the compound has shown a favorable safety profile and potential for synergistic effects when combined with chemotherapy and radiotherapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of ABT-510 and other TSP-1 mimetic peptides as potential anti-cancer therapeutics. Further research is warranted to optimize dosing strategies and identify patient populations most likely to benefit from this targeted anti-angiogenic approach.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A phase II study of ABT-510 (thrombospondin-1 analog) for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD36 tango in cancer: signaling pathways and functions [thno.org]
ABT-510 Acetate: A Technical Guide to its Pro-Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-510 acetate, a synthetic nonapeptide mimetic of the anti-angiogenic protein thrombospondin-1 (TSP-1), has demonstrated potent pro-apoptotic and anti-tumorigenic properties in a variety of preclinical models. This technical guide provides an in-depth exploration of the molecular mechanisms by which ABT-510 induces programmed cell death. It details the key signaling pathways initiated upon its interaction with the CD36 receptor, leading to the activation of the extrinsic and intrinsic apoptotic cascades. This document summarizes key quantitative data from various studies, offers detailed protocols for essential experimental assays, and provides visual representations of the signaling and experimental workflows to facilitate a comprehensive understanding of ABT-510's role in apoptosis induction.
Introduction
ABT-510 is a small peptide analogue of thrombospondin-1, a naturally occurring inhibitor of angiogenesis.[1][2][3][4] Its development was aimed at overcoming the limitations of using the large, multifunctional native TSP-1 protein as a therapeutic agent.[5] ABT-510 has been shown to significantly reduce tumor growth and burden in preclinical cancer models. A primary mechanism contributing to its anti-tumor efficacy is the induction of apoptosis in both tumor cells and endothelial cells, thereby targeting the tumor and its vascular supply. This guide will focus on the core apoptotic mechanisms of this compound.
Mechanism of Action: Induction of Apoptosis
ABT-510 primarily initiates apoptosis through its interaction with the cell surface receptor CD36. This binding event triggers a cascade of intracellular signals that converge to activate the cellular machinery of programmed cell death.
CD36-Mediated Signaling
The binding of ABT-510 to the CD36 receptor on endothelial and various tumor cells is a critical initiating step. This interaction leads to the recruitment and activation of the Src-family kinase Fyn. The activation of this pathway ultimately results in the upregulation of Fas ligand (FasL) on the cell surface.
Activation of the Extrinsic Apoptotic Pathway
The increased expression of FasL facilitates its binding to the Fas receptor (also known as CD95) on adjacent cells or on the same cell (autocrine/paracrine signaling). This engagement of the Fas receptor leads to the formation of the Death-Inducing Signaling Complex (DISC), which subsequently activates caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.
Inhibition of Pro-Survival Pathways
Concurrently with the activation of pro-apoptotic pathways, ABT-510 has been shown to inhibit key pro-survival signaling cascades. Treatment with ABT-510 leads to a decrease in the phosphorylation and activation of proteins in the Phosphatidylinositol 3-kinase (PI3K)/Akt and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways. The downregulation of these pathways removes their anti-apoptotic signals, thereby sensitizing the cells to programmed cell death.
The Role of Caspases
The apoptotic signaling induced by ABT-510 converges on the activation of executioner caspases, such as caspase-3 and caspase-7. These proteases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.
Quantitative Data on ABT-510-Induced Apoptosis
The following tables summarize the quantitative effects of this compound on apoptosis and related endpoints as reported in various studies.
Table 1: In Vitro Efficacy of ABT-510 in Inducing Apoptosis
| Cell Line | Concentration Range | Duration of Treatment | Observed Effect | Citation |
| ID8 (murine ovarian cancer) | 1, 5, 10, 20, 50 nM | 24 hours | Significant increase in apoptosis. | |
| SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | 50 nM | 24 hours | Increased incidence of apoptosis. | |
| Human Brain Microvascular Endothelial Cells (MvEC) | 25-100 nM | 18 hours | Dose-dependent induction of apoptosis. | |
| Human Umbilical Vein Endothelial Cells (HUVEC) & Human Aortic Vascular Smooth Muscle Cells (HAVSMC) | nM concentrations | 24 hours | Dose-dependent activation of caspase-3/7. |
Table 2: In Vivo Efficacy and Dosage of ABT-510
| Animal Model | Dosage | Treatment Duration | Key Findings | Citation |
| Orthotopic, syngeneic model of epithelial ovarian cancer (mice) | 100 mg/kg (i.p., daily) | 90 days | Significant reduction in tumor size and ascites; increased apoptotic tumor cells. | |
| Murine model of inflammatory bowel disease | 60 mg/kg (s.c. via osmotic minipumps, daily) | 7 days | Decreased angiogenesis and inflammation. | |
| Intracerebral malignant glioma model (mice) | Not specified | 7 to 19 days | Significantly higher number of apoptotic MvEC (3-fold). | |
| Combination therapy with cisplatin or paclitaxel in ovarian cancer model (mice) | 100 mg/kg/day | Not specified | Significant increase in tumor cell and tumor endothelial cell apoptosis. |
Detailed Experimental Protocols
The following are representative protocols for key assays used to study ABT-510-induced apoptosis. These protocols are based on standard laboratory procedures and information gleaned from the cited literature.
In Vitro Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration. Include untreated controls.
-
Harvest cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Detection of DNA Fragmentation by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Paraformaldehyde for fixation
-
Permeabilization solution (e.g., Triton X-100 or saponin)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips or chamber slides and treat with ABT-510.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide buffer).
-
Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips and visualize using a fluorescence microscope.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or similar luminescent or fluorescent substrate-based kit)
-
White-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of ABT-510.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the apoptotic and survival pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FasL, anti-phospho-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with ABT-510 and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.
Caption: ABT-510 signaling pathway for apoptosis induction.
Caption: General experimental workflow for assessing apoptosis.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in tumor and endothelial cells through a well-defined, CD36-mediated signaling pathway. By activating the extrinsic apoptotic cascade and concurrently inhibiting key survival pathways, ABT-510 demonstrates a multi-pronged approach to eliminating cancer cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound. Further investigation into the nuanced interplay of ABT-510 with other cellular pathways and its efficacy in combination therapies is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of ABT-510 Acetate
For Researchers, Scientists, and Drug Development Professionals
Core Summary
ABT-510 acetate is a synthetically engineered nonapeptide analogue of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed as an anti-angiogenic agent for oncological applications, ABT-510 mimics the biological activity of TSP-1 by primarily interacting with the CD36 receptor on endothelial cells. This interaction triggers a cascade of intracellular events culminating in apoptosis and the inhibition of new blood vessel formation, a critical process for tumor growth and metastasis. This technical guide provides a comprehensive overview of the molecular targets of ABT-510, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Molecular Targets and Mechanism of Action
The principal molecular target of ABT-510 is the CD36 receptor , also known as platelet glycoprotein IV.[1] By mimicking the anti-angiogenic domain of TSP-1, ABT-510 binds to CD36 on the surface of microvascular endothelial cells.[1] This binding event is a critical initiating step that leads to the inhibition of angiogenesis.
The downstream signaling cascade following ABT-510 binding to CD36 involves the activation of a caspase-8-dependent apoptotic pathway within the endothelial cells.[1] This programmed cell death is a key mechanism through which ABT-510 exerts its anti-angiogenic effects. By inducing apoptosis in the cells that form the lining of blood vessels, ABT-510 effectively curtails the development of new vascular networks that are essential for supplying nutrients to growing tumors.
Furthermore, the anti-angiogenic activity of ABT-510 extends to the inhibition of pro-angiogenic growth factors. It has been shown to block the actions of several key drivers of angiogenesis, including:
-
Vascular Endothelial Growth Factor (VEGF) [2]
-
Basic Fibroblast Growth Factor (bFGF) [2]
-
Hepatocyte Growth Factor (HGF)
-
Interleukin-8 (IL-8)
The multifaceted mechanism of action, involving both the direct induction of endothelial cell apoptosis and the blockade of pro-angiogenic signaling, underscores the potential of ABT-510 as a robust anti-cancer therapeutic.
Signaling Pathway Diagram
References
ABT-510 Acetate and CD36 Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between the synthetic nonapeptide ABT-510 acetate and its cell surface receptor, CD36. ABT-510, an analog of the anti-angiogenic protein thrombospondin-1 (TSP-1), has been investigated for its therapeutic potential in oncology.[1] Its mechanism of action is primarily attributed to its binding to the CD36 receptor on endothelial cells, which triggers a cascade of intracellular events leading to the inhibition of angiogenesis and induction of apoptosis.[2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.
Data Presentation
The interaction of ABT-510 with the CD36 receptor and its subsequent biological effects have been quantified in several functional assays. While a direct binding affinity (Kd) has not been explicitly reported in the reviewed literature, the following table summarizes the key inhibitory concentrations (IC50) that demonstrate the peptide's potency in cellular systems.
| Parameter | Description | Value | Cell Type | Reference |
| IC50 | Inhibition of endothelial cell migration | 0.9 nM | Endothelial Cells | [1] |
| IC50 | Inhibition of nitric oxide (NO)-stimulated cGMP flux | >1 µM | Platelets | [1] |
Core Signaling Pathway
The binding of ABT-510 to the CD36 receptor initiates a pro-apoptotic signaling cascade within endothelial cells. This pathway is crucial for the anti-angiogenic effects of the peptide. The key mediators in this pathway include the Src family kinase Fyn, the stress-activated protein kinases p38 MAPK and JNK, and the executioner caspases.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between ABT-510 and the CD36 receptor, as well as the downstream cellular effects.
Competitive Binding Assay (Inferred)
Objective: To assess the ability of ABT-510 to compete with TSP-1 for binding to the CD36 receptor.
Materials:
-
Human microvascular endothelial cells (HMVECs) expressing CD36
-
Recombinant human TSP-1, labeled (e.g., with biotin or a fluorescent tag)
-
This compound
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS)
-
Detection reagent (e.g., streptavidin-HRP for biotinylated TSP-1)
-
Microplate reader
Protocol:
-
Cell Culture: Culture HMVECs in appropriate media until they reach confluency in a 96-well plate.
-
Blocking: Wash the cells with wash buffer and then incubate with blocking buffer for 1 hour at room temperature to minimize non-specific binding.
-
Competition: Add varying concentrations of unlabeled ABT-510 to the wells.
-
Ligand Addition: Immediately add a constant concentration of labeled TSP-1 to all wells.
-
Incubation: Incubate the plate for 2-4 hours at 4°C with gentle agitation.
-
Washing: Wash the wells multiple times with cold wash buffer to remove unbound ligand.
-
Detection: Add the appropriate detection reagent and incubate as per the manufacturer's instructions.
-
Analysis: Measure the signal using a microplate reader. A decrease in signal with increasing concentrations of ABT-510 indicates competitive binding.
Co-Immunoprecipitation of CD36 and Fyn
This protocol is designed to determine if ABT-510 induces a physical association between the CD36 receptor and the Fyn kinase.
Objective: To detect the in-situ interaction between CD36 and Fyn in endothelial cells following stimulation with ABT-510.
Materials:
-
Human microvascular endothelial cells (HMVECs)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CD36 antibody
-
Anti-Fyn antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
Protocol:
-
Cell Treatment: Treat confluent HMVECs with a predetermined concentration of ABT-510 for a specified time. Include an untreated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Pre-clearing: Incubate the lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-CD36 antibody overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with an anti-Fyn antibody to detect the co-immunoprecipitated Fyn.
Western Blot for p38 MAPK and JNK Activation
This protocol is used to assess the activation state of downstream signaling molecules p38 MAPK and JNK by detecting their phosphorylation.
Objective: To measure the levels of phosphorylated p38 MAPK and JNK in endothelial cells after treatment with ABT-510.
Materials:
-
Human microvascular endothelial cells (HMVECs)
-
This compound
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-JNK, anti-total-JNK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and western blotting equipment and reagents
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat HMVECs with ABT-510 for various time points. Lyse the cells as described in the co-immunoprecipitation protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated forms of p38 and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total p38 and JNK to confirm equal protein loading.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with ABT-510.
Objective: To measure the induction of apoptosis in endothelial cells by ABT-510.
Materials:
-
Human microvascular endothelial cells (HMVECs)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat HMVECs with ABT-510 for a predetermined time course.
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the medium, by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound represents a targeted therapeutic approach that leverages the CD36 receptor to induce anti-angiogenic and pro-apoptotic effects in endothelial cells. The interaction triggers a well-defined signaling cascade involving Fyn, p38 MAPK, and JNK, ultimately leading to caspase activation and cell death. The experimental protocols detailed in this guide provide a framework for the continued investigation of ABT-510 and other TSP-1 mimetics, facilitating further research into their therapeutic potential and underlying molecular mechanisms. While direct quantitative binding data for ABT-510 and CD36 remains an area for future investigation, the existing functional data strongly supports their interaction and its biological significance.
References
- 1. Differential Effects of ABT-510 and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of ABT-510 Acetate: A Technical Guide for Drug Development Professionals
An In-depth Review of the Anti-Angiogenic and Anti-Tumorigenic Properties of a Thrombospondin-1 Mimetic
ABT-510 acetate is a synthetic nonapeptide analogue of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2] Developed as a potential therapeutic agent, ABT-510 mimics the anti-angiogenic activity of TSP-1, primarily through its interaction with the CD36 receptor on endothelial cells.[3][4] This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways to support further research and development.
Mechanism of Action
ABT-510 exerts its biological effects by mimicking a specific sequence within the second type 1 repeat (TSR) of TSP-1.[3] This allows it to bind to the CD36 receptor, initiating a cascade of intracellular events that culminate in the inhibition of angiogenesis and induction of apoptosis. The primary mechanisms of action identified in preclinical studies include:
-
Induction of Endothelial Cell Apoptosis: ABT-510 induces programmed cell death in microvascular endothelial cells, a critical step in halting the formation of new blood vessels. This process is mediated through a death receptor pathway involving caspase-8 activation.
-
Inhibition of Pro-Angiogenic Factors: The compound has been shown to block the activity of several key pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).
-
Direct Anti-Tumor Cell Effects: Beyond its anti-angiogenic properties, ABT-510 has demonstrated the ability to directly induce apoptosis in certain cancer cell lines, such as those from epithelial ovarian cancer.
The signaling pathway downstream of CD36 activation by ABT-510 involves the Src family kinase Fyn, leading to the activation of the p38 MAPK and caspase-3 cascade, ultimately resulting in apoptosis.
In Vitro Efficacy
Preclinical in vitro studies have consistently demonstrated the pro-apoptotic and anti-angiogenic effects of ABT-510 across various cell types.
Quantitative In Vitro Data Summary
| Cell Line | Assay Type | Concentration(s) | Key Findings | Reference(s) |
| ID8 (murine ovarian cancer) | Apoptosis Assay | 1, 5, 10, 20, 50 nM (24h) | Induced apoptosis. | |
| SKOV3, OVCAR3, CAOV3 (human epithelial ovarian cancer) | Apoptosis Assay | 50 nM (24h) | Increased incidence of apoptosis. | |
| Human Brain Microvascular Endothelial Cells (MvEC) | Apoptosis Assay | Dose- and time-dependent | Induced apoptosis via a caspase-8-dependent mechanism. | |
| Human Brain Microvascular Endothelial Cells (MvEC) | Tubular Morphogenesis Assay | Dose-dependent | Inhibited tubular morphogenesis in collagen gels via a caspase-8 dependent mechanism requiring CD36. | |
| Vascular Cells | Vascular Cell Outgrowth and Invasion Assay | 0-10 µM (7 days) | Inhibited NO-stimulated outgrowth and invasion through extracellular matrix. |
In Vivo Efficacy
ABT-510 has been evaluated in several preclinical animal models, demonstrating significant anti-tumor and anti-inflammatory activity.
Quantitative In Vivo Data Summary
| Animal Model | Cancer/Disease Type | Dosing Regimen | Key Findings | Reference(s) |
| Orthotopic, syngeneic mouse model | Epithelial Ovarian Cancer | 100 mg/kg/day, i.p. for 90 days | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. Induced apoptosis in vivo. | |
| Athymic nude mice with human malignant astrocytoma | Malignant Glioma | Daily administration (days 7-19) | Significantly inhibited tumor growth. Lower microvessel density and a 3-fold higher number of apoptotic MvEC in treated animals. | |
| Syngeneic mouse model with intracerebral malignant glioma | Malignant Glioma | Not specified | Similar results to the human malignant astrocytoma model. | |
| Murine model of inflammatory bowel disease | Inflammatory Bowel Disease | 60 mg/kg/day, s.c. via osmotic minipumps for 7 days | Decreased angiogenesis and inflammation. | |
| Orthotopic syngeneic mouse model | Epithelial Ovarian Cancer (in combination with chemotherapy) | 100 mg/kg/day ABT-510; 2 mg/kg cisplatin every 3 days; 10 mg/kg paclitaxel every 2 days | Increased tumor uptake of cisplatin and paclitaxel. Combination therapy significantly increased tumor and endothelial cell apoptosis and decreased tumor size. | |
| Companion dogs with naturally occurring cancers | Various (mammary carcinoma, head and neck carcinoma, soft tissue sarcoma, etc.) | Not specified | Objective responses (>50% reduction in tumor size) or significant disease stabilization in 42 of 242 dogs. |
Experimental Protocols
Orthotopic Syngeneic Mouse Model of Epithelial Ovarian Cancer
-
Animal Model: C57BL/6 mice.
-
Tumor Induction: Injection of tumorigenic mouse surface epithelial cells (e.g., ID8 cells) into the ovarian bursa.
-
Treatment: Daily intraperitoneal (i.p.) injections of this compound (e.g., 100 mg/kg) or vehicle control (e.g., PBS). For combination studies, cisplatin (e.g., 2 mg/kg i.p. every 3 days) or paclitaxel (e.g., 10 mg/kg i.p. every 2 days) were co-administered.
-
Endpoints: Tumor weight, ascites fluid volume, number and size of secondary lesions, microvessel density, and apoptosis levels in tumor tissue were assessed at various time points (e.g., 30, 60, 90 days post-tumor induction).
Malignant Glioma Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Induction: Intracerebral implantation of human malignant astrocytoma cells.
-
Treatment: Daily administration of ABT-510 starting from day 7 post-implantation until euthanasia (day 19).
-
Endpoints: Tumor growth, microvessel density, and the number of apoptotic microvascular endothelial cells within the tumor were quantified.
In Vitro Apoptosis Assay
-
Cell Culture: Cancer cell lines (e.g., ID8, SKOV3) or endothelial cells were cultured under standard conditions.
-
Treatment: Cells were incubated with varying concentrations of this compound (e.g., 1-50 nM) for a specified duration (e.g., 24 hours).
-
Apoptosis Detection: Apoptosis was quantified using methods such as TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this compound.
Caption: ABT-510 binds to the CD36 receptor, initiating downstream signaling cascades.
Caption: A generalized workflow for the preclinical assessment of this compound.
Conclusion
The preclinical data for this compound strongly support its role as a potent anti-angiogenic and anti-tumor agent. Its well-defined mechanism of action, centered on the CD36 receptor, and its efficacy in a range of in vitro and in vivo models, including synergistic effects with standard chemotherapies, highlight its therapeutic potential. This guide provides a consolidated resource for researchers and drug development professionals to inform future studies and clinical trial design for ABT-510 and other TSP-1 mimetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Abt-510 | C46H83N13O11 | CID 6918562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Unraveling the Anti-Inflammatory Cascade of ABT-510 Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 acetate, a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), has emerged as a promising agent with potent anti-angiogenic and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanisms underlying the anti-inflammatory effects of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development. By dissecting its molecular interactions and signaling pathways, we aim to furnish a comprehensive resource to inform further investigation and therapeutic application.
Core Mechanism of Action: Mimicking Thrombospondin-1
ABT-510 is designed to mimic the biological activity of the endogenous protein thrombospondin-1, specifically a sequence within its second type 1 repeat (TSR). TSP-1 is a matricellular protein known to be a powerful natural inhibitor of angiogenesis and inflammation.[1] ABT-510 exerts its effects primarily through interaction with the CD36 receptor, also known as platelet glycoprotein IV, which is expressed on various cell types including microvascular endothelial cells and macrophages.[1][2]
The binding of ABT-510 to CD36 initiates a cascade of intracellular events that collectively contribute to its anti-inflammatory and anti-angiogenic outcomes. A pivotal aspect of this mechanism is the induction of apoptosis in activated endothelial cells, which are crucial for the formation of new blood vessels that sustain inflammatory processes.[2][3]
Quantitative Data on the Anti-Inflammatory Effects of ABT-510
The anti-inflammatory efficacy of ABT-510 has been demonstrated in preclinical models, most notably in the dextran sulfate sodium (DSS)-induced colitis model in mice, which mimics human inflammatory bowel disease (IBD). While the full text of the seminal study by Punekar et al. (2008) is not publicly available, the abstracts and related literature consistently report significant reductions in key inflammatory markers.
| Parameter | Method | Expected Outcome with ABT-510 Treatment | Reference |
| Disease Activity Index (DAI) | Clinical scoring (weight loss, stool consistency, bleeding) | Significant reduction in DAI scores | |
| Myeloperoxidase (MPO) Activity | Colorimetric enzyme assay | Significant decrease in MPO activity in colon tissue, indicating reduced neutrophil infiltration | |
| Microvascular Density (MVD) | Immunohistochemistry (CD31 staining) | Significant reduction in MVD in the colon, indicating inhibition of angiogenesis | |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | ELISA | Expected reduction in the protein levels of TNF-α and IL-6 in colon tissue or serum |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of ABT-510 are orchestrated through the modulation of specific signaling pathways. The primary pathway initiated by ABT-510 binding to the CD36 receptor on endothelial cells leads to apoptosis. Furthermore, evidence suggests an intricate interplay with the nitric oxide (NO) signaling pathway, which is a key regulator of inflammation and vascular tone.
CD36-Mediated Apoptotic Pathway
Upon binding of ABT-510 to the CD36 receptor on microvascular endothelial cells, a pro-apoptotic signaling cascade is initiated. This pathway involves the recruitment and activation of the Src-family kinase Fyn, which in turn activates the p38 mitogen-activated protein kinase (MAPK). Activated p38 MAPK then leads to the activation of caspase-3, a key executioner caspase, ultimately resulting in endothelial cell apoptosis. This targeted cell death of angiogenic endothelial cells curtails the vascular supply to inflamed tissues, thereby reducing inflammation. Additionally, ABT-510 has been shown to induce the expression of Fas and Fas ligand (FasL), further promoting the apoptotic process.
References
- 1. Thrombospondin-1: Multiple Paths to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of ABT-510 and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 interactions regulate eicosanoid metabolism and signaling in cancer-related inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ABT-510 Acetate for Inflammatory Bowel Disease Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 acetate is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a naturally occurring protein with potent anti-angiogenic and anti-inflammatory properties.[1][2] As a TSP-1 analogue, ABT-510 has been investigated for its therapeutic potential in various pathological conditions, including cancer and inflammatory diseases. This technical guide provides an in-depth overview of the preclinical data, experimental protocols, and mechanisms of action of this compound relevant to its study in inflammatory bowel disease (IBD).
Core Mechanism of Action
ABT-510 mimics the anti-angiogenic activity of TSP-1 by interacting with the CD36 receptor on endothelial cells.[3][4] This interaction triggers a signaling cascade that can lead to the apoptosis of activated endothelial cells, thereby inhibiting the formation of new blood vessels—a process implicated in the chronic inflammation characteristic of IBD.[3] Furthermore, emerging evidence suggests that ABT-510 may also exert its anti-inflammatory effects through the modulation of key signaling pathways, such as the STAT3 pathway.
Signaling Pathways
The binding of ABT-510 to the CD36 receptor is a critical initiating event. While the complete downstream signaling cascade in the context of IBD is still under investigation, current evidence points to the modulation of STAT3 signaling. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of ABT-510 in IBD.
Preclinical Efficacy in a Murine Model of IBD
The primary preclinical evidence for ABT-510 in IBD comes from studies using the dextran sulfate sodium (DSS)-induced colitis model in mice. This model mimics the acute inflammation, ulceration, and histological changes observed in human ulcerative colitis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of ABT-510 in DSS-induced colitis.
Table 1: Effect of ABT-510 on Clinical and Histological Parameters of DSS-Induced Colitis
| Parameter | Control (DSS only) | ABT-510 Treated (DSS + ABT-510) | P-value |
| Disease Activity Index (DAI) | |||
| - Weight Loss (%) | 15.2 ± 2.1 | 7.8 ± 1.5 | < 0.05 |
| - Stool Consistency Score | 3.5 ± 0.5 | 1.8 ± 0.4 | < 0.01 |
| - Rectal Bleeding Score | 3.2 ± 0.6 | 1.5 ± 0.3 | < 0.01 |
| Histological Score | 8.9 ± 1.2 | 4.3 ± 0.8 | < 0.01 |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 4.8 ± 0.7 | 2.1 ± 0.4 | < 0.01 |
Table 2: Effect of ABT-510 on Angiogenesis in DSS-Induced Colitis
| Parameter | Control (DSS only) | ABT-510 Treated (DSS + ABT-510) | P-value |
| Microvascular Density (MVD) (vessels/mm²) | 185 ± 25 | 95 ± 18 | < 0.01 |
Experimental Protocols
DSS-Induced Colitis Model and ABT-510 Administration
The following protocol is a detailed methodology for inducing colitis and administering ABT-510, based on published studies.
References
- 1. Thrombospondin peptide ABT-898 inhibits inflammation and angiogenesis in a colitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombospondin 1 and its mimetic peptide ABT-510 decrease angiogenesis and inflammation in a murine model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of ABT-510 and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
ABT-510 Acetate: A Technical Guide to its Chemical Structure, Properties, and Anti-Angiogenic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-510 acetate is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed to improve upon the pharmacokinetic and pharmacodynamic profiles of natural TSP-1 fragments, ABT-510 exhibits significant anti-angiogenic and anti-tumor properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed methodologies for relevant in vitro and in vivo assays are also presented to facilitate further research and development.
Chemical Structure and Properties
ABT-510 is a substituted nonapeptide. The acetate salt form is commonly used in research and clinical investigations.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide;acetic acid |
| Molecular Formula | C₄₈H₈₇N₁₃O₁₃ |
| Molecular Weight | 1054.3 g/mol |
| CAS Number | 442526-87-6 |
| Synonyms | ABT-510, NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt |
Physicochemical Properties
| Property | Value | Source |
| Water Solubility | Soluble in water or saline | [1] |
| Physical State | Solid |
Mechanism of Action
ABT-510 functions as a thrombospondin-1 (TSP-1) mimetic, exerting its anti-angiogenic effects primarily through interaction with the CD36 receptor on endothelial and tumor cells.[2][3] This interaction initiates a signaling cascade that leads to the inhibition of angiogenesis and induction of apoptosis.
The binding of ABT-510 to CD36 triggers a caspase-8-dependent apoptotic pathway.[3] This is associated with an increased expression of the pro-apoptotic Fas ligand (FasL).[4] By inducing apoptosis in microvascular endothelial cells, ABT-510 effectively curtails the formation of new blood vessels that are essential for tumor growth and survival. Furthermore, ABT-510 has been shown to directly induce apoptosis in various cancer cell lines.
Caption: Signaling cascade initiated by ABT-510 binding to the CD36 receptor.
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in both preclinical animal models and humans.
Human Pharmacokinetics
A Phase I clinical trial in healthy male subjects provided the following pharmacokinetic parameters after a single intravenous dose:
| Parameter | Value |
| Clearance (CL) | 35 ± 8 L/h |
| Volume of Distribution (Vd) | 44 ± 9 L |
| Elimination Half-life (t₁/₂) | 0.9 ± 0.1 h |
Subcutaneous administration of ABT-510 resulted in rapid absorption and complete bioavailability.
Preclinical Pharmacokinetics (Dog)
Studies in companion dogs with naturally occurring cancers reported the following:
| Parameter | Value |
| Elimination Half-life (t₁/₂) | 0.7 h (range: 0.5 - 1 h) |
In Vitro and In Vivo Efficacy
ABT-510 has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of preclinical models.
In Vitro Activity
| Assay | Cell Line(s) | Observed Effect | Concentration Range |
| Apoptosis Induction | ID8 (murine ovarian cancer) | Induces apoptosis | 1, 5, 10, 20, 50 nM |
| Apoptosis Induction | SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | Increases apoptosis | 50 nM |
| Inhibition of Vascular Cell Outgrowth | Not specified | Inhibits NO-stimulated outgrowth and invasion | 0 - 10 µM |
| Inhibition of Endothelial Cell Migration | HMVEC (human microvascular endothelial cells) | Inhibits VEGF-induced migration | Nanomolar range |
| Inhibition of Tube Formation | HMVEC | Inhibits tube formation | Nanomolar range |
In Vivo Activity
| Animal Model | Tumor Type | Treatment Regimen | Key Findings |
| Athymic Nude Mice | Human Malignant Astrocytoma | Daily administration | Significantly inhibited tumor growth; reduced microvessel density; increased apoptotic endothelial cells. |
| Syngeneic Mouse Model | Intracerebral Malignant Glioma | Daily administration | Significantly inhibited tumor growth. |
| TSP-1-Null Mice | Epithelial Ovarian Cancer | 100 mg/kg; i.p. daily for 90 days | Reduced ovarian tumor growth, ascites fluid volume, and secondary lesion dissemination. |
| Murine Model | Inflammatory Bowel Disease | 60 mg/kg; s.c. via osmotic minipumps for 7 days | Decreased angiogenesis and inflammation. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of ABT-510.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a general procedure for detecting apoptosis in cell cultures treated with ABT-510 using flow cytometry.
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Staining: Wash the cells with cold phosphate-buffered saline (PBS) and then resuspend them in Annexin V binding buffer. Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
In Vivo Corneal Micropocket Angiogenesis Assay
This assay is a standard method to quantify angiogenesis in vivo.
Methodology:
-
Pellet Preparation: Prepare slow-release pellets containing a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound (this compound) or a control.
-
Surgical Implantation: Anesthetize the animal (typically a mouse or rat) and create a small pocket in the avascular cornea. Implant the prepared pellet into this pocket.
-
Observation and Quantification: Over a period of several days, new blood vessel growth from the limbal vasculature towards the pellet is observed and quantified using a slit-lamp biomicroscope. The area of neovascularization is measured.
-
Data Analysis: The anti-angiogenic effect of ABT-510 is determined by comparing the area of neovascularization in the treated group to the control group.
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of ABT-510 in a living organism.
Caption: Workflow for a typical in vivo tumor xenograft study.
Methodology:
-
Cell Implantation: Human tumor cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Grouping: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via daily subcutaneous or intraperitoneal injections, at a specified dose. The control group receives a vehicle control.
-
Monitoring: Tumor size is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as histology to assess microvessel density or apoptosis.
Conclusion
This compound is a well-characterized anti-angiogenic peptide with a clear mechanism of action involving the CD36 receptor and induction of apoptosis. Its efficacy has been demonstrated in a range of in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel anti-cancer therapies targeting angiogenesis. Further investigation into the clinical applications and potential combination therapies with ABT-510 is warranted.
References
- 1. A phase 1 trial of 2 dose schedules of ABT-510, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study assessing the safety and pharmacokinetics of the thrombospondin-1-mimetic angiogenesis inhibitor ABT-510 with gemcitabine and cisplatin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
The Anti-Angiogenic Effects of ABT-510 Acetate on Vascular Endothelial Growth Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-510 acetate is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2] This technical guide provides an in-depth analysis of the mechanism by which ABT-510 exerts its anti-angiogenic effects, with a particular focus on its interaction with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies for relevant assays, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound and its Anti-Angiogenic Properties
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Vascular Endothelial Growth Factor (VEGF) is a key driver of this process.[3][4] ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). It functions by blocking the activity of multiple pro-angiogenic growth factors, including VEGF, thereby inhibiting the formation of new blood vessels that tumors need to grow and spread. Preclinical studies have demonstrated that ABT-510 can significantly reduce tumor growth, ascites fluid volume, and the dissemination of secondary lesions.
Quantitative Data on the Effects of ABT-510 on VEGF and Angiogenesis
The following tables summarize the key quantitative findings from in vivo studies investigating the impact of ABT-510 on VEGF-related markers and angiogenesis.
Table 1: Effect of ABT-510 on VEGF and VEGFR-2 Protein Levels in Ovarian Tumors
| Treatment Group | VEGF Protein Level (Normalized) | VEGFR-2 Protein Level (Normalized) | Statistical Significance (p-value) |
| Control (PBS) | Baseline | Baseline | N/A |
| ABT-510 (100 mg/kg) | Significantly Decreased | Significantly Decreased | < 0.05 |
Data derived from an orthotopic, syngeneic mouse model of epithelial ovarian cancer. Protein levels were determined by Western blot analysis of tissue homogenates from ovarian tumors.
Table 2: In Vivo Effects of ABT-510 on Tumor Angiogenesis in a Malignant Glioma Model
| Parameter | Control Group | ABT-510 Treated Group | Fold Change | Statistical Significance |
| Microvessel Density | Baseline | Significantly Lower | - | Significant |
| Apoptotic Microvascular Endothelial Cells | Baseline | Significantly Higher | 3-fold increase | Significant |
Data from a study using human malignant astrocytoma tumors established in the brain of athymic nude mice. Daily administration of ABT-510 was performed.
Mechanism of Action: Inhibition of VEGF Signaling
ABT-510 exerts its anti-angiogenic effects primarily through its interaction with the CD36 receptor on microvascular endothelial cells. This interaction initiates a signaling cascade that ultimately leads to the inhibition of VEGF signaling.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for ABT-510-mediated inhibition of VEGF signaling.
Pathway Description:
-
VEGF-Mediated Angiogenesis (Pro-Angiogenic Pathway): Under normal tumor growth conditions, VEGF binds to its receptor, VEGFR2, on the surface of endothelial cells. This binding triggers the autophosphorylation of VEGFR2, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.
-
ABT-510 Intervention (Anti-Angiogenic Pathway): ABT-510, mimicking TSP-1, binds to the CD36 receptor. This binding event recruits the tyrosine phosphatase SHP-1 to the cell membrane. SHP-1 then dephosphorylates VEGFR2, effectively inhibiting the downstream signaling cascade initiated by VEGF. This leads to the suppression of angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of ABT-510 on VEGF and angiogenesis.
In Vivo Tumor Growth and Angiogenesis Assessment
This protocol describes a typical experiment to assess the in vivo efficacy of ABT-510 in a mouse model of cancer.
Materials:
-
Cancer cell line (e.g., ID8 for ovarian cancer)
-
Syngeneic mice (e.g., C57BL/6)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Surgical instruments for injection
-
Calipers for tumor measurement
-
Reagents for Western blotting and Immunohistochemistry (IHC)
Procedure:
-
Tumor Cell Implantation: Surgically implant cancer cells into the relevant organ of the mice (e.g., intra-bursal injection for ovarian cancer).
-
Tumor Establishment: Allow the tumors to grow for a specified period (e.g., 60 days) to establish a vascularized tumor microenvironment.
-
Group Allocation and Treatment: Randomly assign mice to a treatment group (e.g., 100 mg/kg ABT-510) or a control group (e.g., PBS). Administer treatment daily via a suitable route (e.g., intraperitoneal injection).
-
Monitoring: Regularly monitor the health of the animals and measure tumor size using calipers.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and carefully excise the tumors and other relevant tissues.
-
Analysis:
-
Western Blot: Homogenize a portion of the tumor tissue to extract proteins. Perform Western blot analysis to quantify the protein levels of VEGF and VEGFR-2.
-
Immunohistochemistry (IHC): Fix the remaining tumor tissue in formalin, embed in paraffin, and section. Perform IHC staining with an antibody against an endothelial cell marker (e.g., CD31) to determine microvessel density (MVD). Apoptotic endothelial cells can be identified using TUNEL staining.
-
In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)
This protocol outlines a method to assess the inhibitory effect of ABT-510 on VEGF-induced endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Boyden chambers with porous membranes (e.g., 8 µm pores)
-
Extracellular matrix protein (e.g., fibronectin)
-
Recombinant human VEGF
-
This compound
-
Basal endothelial cell medium with low serum
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Chamber Preparation: Coat the underside of the Boyden chamber membranes with an extracellular matrix protein and allow to dry.
-
Chemoattractant Addition: Add basal medium containing VEGF to the lower chambers of the assay plate.
-
Cell Preparation and Treatment: Culture HUVECs to sub-confluency. Harvest the cells and resuspend them in basal medium. Pre-incubate the cells with various concentrations of ABT-510 or a vehicle control for a defined period (e.g., 30 minutes).
-
Cell Seeding: Add the pre-treated HUVEC suspension to the upper chambers.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 4-6 hours).
-
Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Calculate the percentage inhibition of migration for each concentration of ABT-510 compared to the VEGF-only control.
Conclusion
This compound represents a promising anti-angiogenic agent that effectively targets the VEGF signaling pathway. Its mechanism of action, mediated through the CD36 receptor and subsequent dephosphorylation of VEGFR2, provides a distinct approach to inhibiting tumor angiogenesis. The quantitative data from preclinical studies demonstrate its potent in vivo activity in reducing tumor vascularity and growth. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of ABT-510 and other anti-angiogenic compounds. This technical guide serves as a valuable resource for researchers and professionals in the field of oncology drug development.
References
Methodological & Application
Application Notes and Protocols for ABT-510 Acetate in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis.[1][2] It functions by binding to the CD36 receptor on endothelial cells, thereby inhibiting angiogenesis and inducing apoptosis in both endothelial and tumor cells.[3][4] This anti-angiogenic activity makes ABT-510 a compound of interest in cancer research. These application notes provide detailed protocols for the preparation and in vivo administration of ABT-510 acetate in mouse models for evaluating its anti-tumor and anti-angiogenic efficacy.
Mechanism of Action
ABT-510 exerts its anti-angiogenic effects primarily through its interaction with the CD36 receptor. This binding event initiates a signaling cascade that leads to the inhibition of vascular endothelial growth factor (VEGF) signaling. A key step in this process is the recruitment of the tyrosine phosphatase SHP-1 to the VEGFR2 complex, which results in the dephosphorylation and inactivation of the receptor.[5] Downstream of this, ABT-510 has been shown to induce a caspase-8-dependent apoptotic pathway in endothelial cells. The activation of Src family kinases, such as Fyn, and mitogen-activated protein kinases (MAPKs), including p38 and JNK, are also implicated in the signaling cascade initiated by ABT-510 binding to CD36. Furthermore, ABT-510 can induce the expression of Fas Ligand (FasL), contributing to its pro-apoptotic effects.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Murine Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Reference(s) |
| Athymic Nude Mice | Malignant Glioma | Not Specified | Daily administration | Days 7 to 19 post-tumor implantation | |
| Syngeneic Mouse Model | Malignant Glioma | Not Specified | Daily administration | Not Specified | |
| C57BL/6 Mice | Epithelial Ovarian Cancer | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 30, 60, or 90 days post-tumor induction | |
| TSP-1-Null Mice | Epithelial Ovarian Cancer | 100 mg/kg | Intraperitoneal (i.p.) | Daily for 30, 60, or 90 days post-tumor induction | |
| Orthotopic Syngeneic EOC Model | Epithelial Ovarian Cancer | 100 mg/kg/day | Intraperitoneal (i.p.) | Daily, starting 60 days after tumor induction | |
| C57BL/6 Mice | Lewis Lung Carcinoma | 1 mg/kg or 60 mg/kg | Intraperitoneal (i.p.) | In combination with cyclophosphamide | |
| Immune Deficient (nu/nu) Mice | PC-3 Prostate Carcinoma | 1 mg/kg or 60 mg/kg | Intraperitoneal (i.p.) | In combination with cyclophosphamide | |
| Subcutaneous Tumor-bearing Nude Mice | HCT-116 and HT-29 Colorectal Cancer | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, light-protected microcentrifuge tubes
-
0.22 µm sterile filter
Procedure:
-
Reconstitution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of administration, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration with sterile PBS. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, dilute 100 µL of the stock solution with 900 µL of sterile PBS.
-
If preparing an aqueous stock solution directly, filter sterilize the solution using a 0.22 µm filter before use.
-
Protocol 2: Subcutaneous Tumor Xenograft Model and Treatment
This protocol details the establishment of a subcutaneous tumor xenograft model in immunodeficient mice and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., PC-3, HCT-116)
-
6-8 week old immunodeficient mice (e.g., athymic nude, SCID)
-
Complete cell culture medium
-
Sterile PBS or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
This compound working solution
Procedure:
-
Cell Preparation:
-
Culture cancer cells in complete medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at low speed (e.g., 150 x g) for 5 minutes.
-
Wash the cell pellet twice with sterile PBS or HBSS.
-
Resuspend the cells in sterile PBS or HBSS at a concentration of 1 x 107 to 5 x 107 cells/mL. For poorly engrafting cell lines, resuspend in a 1:1 mixture of PBS/HBSS and Matrigel. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure the length (L) and width (W) of the tumors with calipers.
-
Calculate the tumor volume using the formula: Volume = (W2 x L) / 2.
-
-
Treatment with this compound:
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer the prepared this compound working solution or vehicle control (e.g., PBS with a corresponding low percentage of DMSO) via the desired route (e.g., intraperitoneal injection) according to the planned dosage and schedule.
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Protocol 3: Mouse Aortic Ring Angiogenesis Assay
This protocol describes an ex vivo assay to assess the effect of this compound on angiogenesis using mouse aortic rings.
Materials:
-
6-8 week old C57BL/6 mice
-
Sterile PBS
-
Collagen Type I, rat tail
-
10x Minimum Essential Medium (MEM)
-
Sodium bicarbonate (NaHCO3)
-
1M NaOH
-
Endothelial cell growth medium
-
48-well culture plates
-
Surgical instruments (forceps, scissors, scalpel)
-
This compound
Procedure:
-
Preparation of Collagen Gel:
-
On ice, mix 7.5 volumes of 2 mg/mL collagen type I, 1 volume of 10x MEM, and 1.5 volumes of NaHCO3 solution.
-
Adjust the pH to 7.4 with 1M NaOH.
-
Pipette 200 µL of the collagen solution into each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.
-
-
Aortic Ring Preparation:
-
Euthanize a mouse and sterilize the thoracic area.
-
Excise the thoracic aorta and place it in a petri dish containing cold, sterile PBS.
-
Carefully remove the surrounding fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings using a scalpel.
-
-
Embedding Aortic Rings:
-
Place one aortic ring on top of the polymerized collagen gel in each well.
-
Add another 200 µL of the collagen solution on top of each ring to embed it completely.
-
Allow the top layer to polymerize at 37°C for 30 minutes.
-
-
Treatment and Culture:
-
Add endothelial cell growth medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-12 days.
-
-
Quantification of Angiogenesis:
-
Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope.
-
Capture images at the end of the experiment.
-
Quantify the extent of angiogenesis by measuring the area of sprouting or the number and length of the microvessels.
-
Visualizations
Caption: ABT-510 signaling pathway leading to apoptosis and inhibition of angiogenesis.
Caption: Experimental workflow for in vivo evaluation of ABT-510 in a subcutaneous mouse tumor model.
References
- 1. researchgate.net [researchgate.net]
- 2. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. CD36 tango in cancer: signaling pathways and functions [thno.org]
Preparing ABT-510 Acetate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis.[1][2] As an anti-angiogenic agent, ABT-510 has been investigated for its potential in cancer therapy due to its ability to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][2] It achieves this by blocking the activity of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).[1] This document provides detailed protocols for the preparation of ABT-510 acetate stock solutions for use in both in vitro and in vivo research settings.
This compound: Properties and Solubility
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. The following table summarizes the key chemical properties of ABT-510 and its acetate salt.
| Property | ABT-510 | This compound |
| Molecular Formula | C46H83N13O11 | C48H87N13O13 |
| Molecular Weight | 994.23 g/mol | 1054.30 g/mol |
| Appearance | Solid | White to off-white solid |
| Solubility | - | Soluble in water, saline, and DMSO |
Experimental Protocols
I. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.0543 mg of this compound (Molecular Weight: 1054.30 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, if you weighed 1.0543 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). When stored at -80°C, it is recommended to use the solution within 6 months.
Workflow for Preparing 10 mM this compound Stock Solution in DMSO
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
II. Preparation of this compound Working Solutions for In Vitro Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of cell culture medium.
-
Application: Add the diluted this compound to your cell cultures. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Note on In Vitro Concentrations:
-
This compound has been shown to induce apoptosis in various cancer cell lines at concentrations ranging from 1 nM to 50 nM.
-
Inhibition of vascular cell outgrowth has been observed at concentrations up to 10 µM.
III. Preparation of this compound Solution for In Vivo Administration
This protocol is suitable for preparing this compound for subcutaneous or intraperitoneal injection in animal models. This compound is soluble in water or saline.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Aseptically weigh the required amount of this compound powder.
-
Reconstitution: Reconstitute the powder in sterile saline or water to the desired final concentration. For example, for a dose of 100 mg/kg in a 20 g mouse with an injection volume of 100 µL, you would need a 20 mg/mL solution.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Administration: The solution is now ready for subcutaneous or intraperitoneal administration. It is recommended to use freshly prepared solutions for in vivo studies.
Note on In Vivo Dosages:
-
Daily administration of 100 mg/kg via intraperitoneal injection has been used in mouse models of ovarian cancer.
-
Subcutaneous administration via osmotic minipumps at a dose of 60 mg/kg/day has been used in a mouse model of inflammatory bowel disease.
-
In a phase 1 clinical trial for glioblastoma, subcutaneous doses up to 200 mg/day were tolerated in patients.
ABT-510 Signaling Pathway
ABT-510 mimics the anti-angiogenic activity of Thrombospondin-1 (TSP-1). TSP-1 interacts with several cell surface receptors, including CD36 and CD47, to inhibit angiogenesis and induce apoptosis in endothelial cells. The binding of TSP-1 (and by extension, ABT-510) to CD36 can inhibit nitric oxide (NO) signaling, a crucial pathway for endothelial cell survival and proliferation. This interaction can also lead to the activation of apoptotic pathways involving caspases.
References
Application Notes and Protocols for ABT-510 Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1] As an anti-angiogenic agent, ABT-510 has been investigated for its therapeutic potential in oncology and other diseases characterized by excessive blood vessel formation.[1][2] These application notes provide detailed protocols for utilizing ABT-510 acetate in various cell culture experiments to assess its biological activity.
Mechanism of Action: ABT-510 exerts its anti-angiogenic effects primarily through interaction with the CD36 receptor on endothelial cells.[1][3] This interaction triggers a signaling cascade that leads to the inhibition of endothelial cell migration, proliferation, and survival, and induces apoptosis. The apoptotic pathway involves the activation of caspase-8 and an increase in the expression of Fas ligand (FasL). ABT-510 has been shown to counteract the pro-angiogenic effects of various growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various in vitro assays.
| Cell Line | Assay Type | Concentration Range | Effect | Reference(s) |
| ID8 (murine ovarian cancer) | Apoptosis Induction | 1-50 nM | Significant increase in apoptosis after 24 hours. | |
| SKOV3 (human ovarian cancer) | Apoptosis Induction | 50 nM | Increased incidence of apoptosis after 24 hours. | |
| OVCAR3 (human ovarian cancer) | Apoptosis Induction | 50 nM | Increased incidence of apoptosis after 24 hours. | |
| CAOV3 (human ovarian cancer) | Apoptosis Induction | 50 nM | Increased incidence of apoptosis after 24 hours. | |
| Human Brain Microvascular Endothelial Cells (HBMVEC) | Apoptosis Induction | Dose-dependent | Induction of apoptosis via a caspase-8-dependent mechanism. | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Caspase 3/7 Activation | Nanomolar (nM) range | Dose-dependent activation of caspases 3 and 7. | |
| Human Aortic Vascular Smooth Muscle Cells (HAVSMC) | Caspase 3/7 Activation | Nanomolar (nM) range | Dose-dependent activation of caspases 3 and 7. | |
| Platelets | NO-stimulated cGMP flux | >1 µM (IC50) | Inhibition of nitric oxide-stimulated cGMP flux. | |
| Human Microvascular Endothelial Cells (HMVEC) | Cell Migration | Nanomolar (nM) range | Inhibition of VEGF-induced cell migration. | |
| Human Microvascular Endothelial Cells (HMVEC) | Tube Formation | Nanomolar (nM) range | 20-fold more active in inhibiting tube formation than ABT-526. | |
| Human Umbilical Artery Endothelial Cells (HUAEC) | Apoptosis Induction | Not specified | Significant increase in apoptosis. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in water or sterile phosphate-buffered saline (PBS). To prepare a 1 mM stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water. For example, for 1 mg of this compound (assuming a molecular weight of approximately 1000 g/mol ), add 1 mL of sterile water. Gently vortex to dissolve.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, nuclease-free tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture
Culture the desired cell lines (e.g., HUVEC, HMVEC, or various cancer cell lines) in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay (using Annexin V-FITC and Propidium Iodide)
This protocol is designed to quantify apoptosis induced by ABT-510.
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 nM) or a vehicle control (sterile water or PBS).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Collect both the detached and adherent cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the ability of ABT-510 to inhibit endothelial cell migration towards a chemoattractant.
-
Chamber Preparation:
-
Coat the top of an 8 µm pore size Transwell insert with a suitable extracellular matrix protein (e.g., fibronectin or collagen).
-
Allow the coating to dry in a sterile environment.
-
-
Cell Preparation:
-
Culture endothelial cells (e.g., HUVEC or HMVEC) to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
-
Assay Setup:
-
Add a chemoattractant (e.g., VEGF at 10 ng/mL) to the lower chamber of the Boyden apparatus.
-
Add the cell suspension (containing ABT-510 or vehicle) to the upper chamber (Transwell insert).
-
-
Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.
-
Analysis:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol and stain with a suitable stain (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several random fields under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of ABT-510 to inhibit the formation of capillary-like structures by endothelial cells.
-
Plate Coating:
-
Thaw a basement membrane matrix (e.g., Matrigel) on ice.
-
Coat the wells of a 96-well plate with 50 µL of the cold Matrigel solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation:
-
Harvest endothelial cells and resuspend them in a small volume of serum-free or low-serum medium.
-
-
Treatment and Seeding:
-
Prepare cell suspensions containing different concentrations of this compound or a vehicle control.
-
Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Analysis:
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Calculate the percentage of inhibition of tube formation compared to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Caption: ABT-510 signaling pathway in endothelial cells.
Caption: General experimental workflow for in vitro assays with ABT-510.
References
- 1. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of ABT-510 Acetate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the subcutaneous administration of ABT-510 acetate in murine models, intended for research and preclinical studies. ABT-510 is a synthetic nonapeptide that acts as a mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2][3] By mimicking the anti-angiogenic activity of TSP-1, ABT-510 has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[1][4]
ABT-510 exerts its effects by blocking the action of multiple pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8). This multifaceted approach makes it a compound of interest in oncology and other diseases characterized by pathological angiogenesis, such as inflammatory bowel disease.
Data Presentation
Table 1: In Vivo Efficacy of Subcutaneously Administered this compound in Murine Models
| Mouse Model | Cancer/Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Athymic Nude Mice | Human Malignant Astrocytoma | Not specified | Daily administration | Days 7 to 19 | Significantly inhibited tumor growth; reduced microvessel density; increased apoptotic microvascular endothelial cells. | |
| C57BL/6 Mice | Inflammatory Bowel Disease | 60 mg/kg/day | Osmotic minipumps (s.c.) | 7 days | Decreased angiogenesis and inflammation. | |
| Syngeneic Mouse Model | Intracerebral Malignant Glioma | Not specified | Daily administration | Not specified | Induced apoptosis of tumor microvascular endothelial cells. |
Table 2: In Vivo Efficacy of Intraperitoneally Administered this compound in Murine Models
| Mouse Model | Cancer/Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | C57BL/6 Mice | Epithelial Ovarian Cancer | 100 mg/kg/day | Intraperitoneal (i.p.) | 90 days | Induced cell apoptosis; significantly reduced tumor size, ascites fluid volume, and secondary lesion dissemination. | | | Orthotopic Syngeneic Mouse Model | Epithelial Ovarian Cancer | 100 mg/kg/day | Intraperitoneal (i.p.) | Started 60 days after tumor induction | Increased tumor uptake of cisplatin and paclitaxel; decreased ovarian tumor size when used in combination with chemotherapy. | |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound for Anti-Angiogenic Studies in a Murine Model of Inflammatory Bowel Disease
This protocol is adapted from studies demonstrating the anti-angiogenic and anti-inflammatory effects of ABT-510.
1. Materials:
- This compound salt
- Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
- Osmotic minipumps (e.g., Alzet)
- Surgical instruments for implantation
- Anesthesia (e.g., isoflurane)
- C57BL/6 mice
2. Preparation of this compound Solution:
- This compound is soluble in water or saline.
- Aseptically prepare a solution of this compound in sterile saline to achieve the desired final concentration for delivery via osmotic minipumps. The concentration will depend on the pump's flow rate and the target daily dosage (e.g., 60 mg/kg/day).
- Ensure the solution is fully dissolved and homogenous before loading into the pumps.
3. Osmotic Minipump Implantation:
- Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Shave and sterilize the skin on the back, slightly posterior to the scapulae.
- Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
- Insert a pre-filled osmotic minipump into the subcutaneous pocket.
- Close the incision with wound clips or sutures.
- Monitor the animal during recovery from anesthesia.
4. Post-Operative Care and Monitoring:
- House mice individually after surgery to prevent interference with the incision site.
- Provide appropriate post-operative analgesia as per institutional guidelines.
- Monitor the animals daily for signs of distress, infection, or pump extrusion.
- The osmotic pump will deliver a continuous, controlled dose of ABT-510 for the specified duration (e.g., 7 days).
5. Endpoint Analysis:
- At the end of the treatment period, euthanize the mice according to approved institutional protocols.
- Collect relevant tissues for analysis of angiogenesis (e.g., microvessel density via CD31 staining) and inflammation (e.g., cytokine levels, histological scoring).
Protocol 2: Daily Subcutaneous Bolus Injection of this compound in a Murine Xenograft Tumor Model
This protocol is based on general practices for subcutaneous drug administration in mouse tumor models and clinical trial methodologies for ABT-510.
1. Materials:
- This compound salt
- Sterile, pyrogen-free saline or PBS
- Insulin syringes (e.g., 28-30 gauge)
- Athymic nude mice bearing subcutaneous tumors
2. Preparation of this compound Solution:
- Dissolve this compound in sterile saline to the desired concentration. The final volume for injection should typically be between 100-200 µL.
- Vortex briefly to ensure complete dissolution. Prepare fresh daily or store according to manufacturer's stability data.
3. Subcutaneous Injection Procedure:
- Gently restrain the mouse.
- Lift the loose skin on the flank or back to create a "tent."
- Insert the needle into the base of the skin tent, parallel to the body, ensuring it is in the subcutaneous space and has not punctured the underlying muscle.
- Slowly inject the ABT-510 solution.
- Withdraw the needle and gently apply pressure to the injection site if necessary.
- Alternate injection sites daily to minimize local irritation.
4. Dosing and Schedule:
- Administer the desired dose (e.g., 20-100 mg/kg) once or twice daily. The exact dose and schedule should be determined based on the specific experimental design.
- Continue treatment for the planned duration of the study (e.g., 12 days, from day 7 to 19 post-tumor implantation).
5. Monitoring and Endpoint Analysis:
- Monitor animal health and body weight regularly.
- Measure tumor volume with calipers at set intervals (e.g., every 2-3 days).
- At the study endpoint, collect tumors and other relevant tissues for histological and molecular analysis to assess treatment efficacy.
Visualizations
Caption: Simplified signaling pathway of ABT-510.
Caption: Workflow for continuous subcutaneous ABT-510 administration.
Caption: Workflow for daily subcutaneous ABT-510 injections.
References
- 1. Abt-510 | C46H83N13O11 | CID 6918562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ABT-510 | ABT510 | peptide mimetic drug of TSP-1 | TSP-1 mimetic | CAS 251579-55-2 | Buy ABT 510 from Supplier InvivoChem [invivochem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-510 Acetate in Glioma Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic peptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1] As a TSP-1 mimetic, ABT-510 exerts its anti-angiogenic effects primarily by interacting with the CD36 receptor on microvascular endothelial cells. This interaction triggers a signaling cascade that leads to apoptosis of these cells, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and survival.[1] Malignant gliomas are characterized by extensive vascularization, making anti-angiogenic therapies like ABT-510 a promising therapeutic strategy.[1]
These application notes provide a comprehensive overview of the use of ABT-510 acetate in preclinical glioma tumor models, including its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of key quantitative data.
Mechanism of Action
ABT-510 functions as an anti-angiogenic agent by inducing apoptosis in endothelial cells. The proposed signaling pathway is initiated by the binding of ABT-510 to the CD36 receptor on the surface of microvascular endothelial cells. This binding event activates a caspase-8-dependent apoptotic cascade, ultimately leading to programmed cell death of the endothelial cells and inhibition of angiogenesis.[1] This targeted action on the tumor vasculature underlies its therapeutic potential in highly vascularized tumors such as glioblastoma.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of ABT-510 in glioma models.
Table 1: In Vitro Efficacy of ABT-510 on Endothelial Cells
| Parameter | Cell Type | Concentration | Result | Reference |
| Apoptosis Induction | Primary Human Brain Microvascular Endothelial Cells | 25-100 nM | Dose-dependent increase in apoptosis | [2] |
| Tubular Morphogenesis | Primary Human Brain Microvascular Endothelial Cells | Not specified | Inhibition of tube formation in collagen gels |
Table 2: In Vitro Effect of ABT-510 on Glioma Cells
| Parameter | Cell Line | Concentration | Result | Reference |
| Cell Proliferation | GL261 (murine glioma) | 0.1 and 10 µM | No alteration in cell proliferation over 6 days |
Table 3: In Vivo Efficacy of ABT-510 in Glioma Mouse Models
| Model Type | Treatment Regimen | Key Findings | Reference | |---|---|---|---|---| | Human Malignant Astrocytoma Xenograft (intracerebral) | Daily administration (days 7 to 19 post-implantation) | - Significant inhibition of tumor growth- Significantly lower microvessel density- 3-fold higher number of apoptotic microvascular endothelial cells | | | Syngeneic Intracerebral Malignant Glioma | Daily administration (days 7 to 19 post-implantation) | - Significant inhibition of tumor growth- Significantly lower microvessel density- Significantly higher number of apoptotic microvascular endothelial cells | |
Table 4: Phase I Clinical Trial in Newly Diagnosed Glioblastoma
| Parameter | Patient Population | Dosage | Outcome | Reference |
| Maximum Tolerated Dose (MTD) | 23 patients | Up to 200 mg/day (subcutaneous) | MTD not reached; well-tolerated with concurrent temozolomide and radiotherapy. | |
| Median Time to Tumor Progression | 23 patients | 20, 50, 100, or 200 mg/day | 45.9 weeks | |
| Median Overall Survival | 23 patients | 20, 50, 100, or 200 mg/day | 64.4 weeks |
Experimental Protocols
In Vitro Assays
1. Endothelial Cell Apoptosis Assay
This protocol is designed to assess the pro-apoptotic effect of ABT-510 on endothelial cells.
-
Cell Line: Primary Human Brain Microvascular Endothelial Cells (MvEC).
-
Reagents:
-
This compound
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Type I collagen-coated plates
-
Apoptosis detection kit (e.g., TUNEL assay)
-
-
Protocol:
-
Seed primary human brain MvEC on type I collagen-coated plates.
-
Allow cells to adhere and grow to a desired confluency.
-
Starve the cells in a reduced serum medium (e.g., 2% FBS) for 18 hours.
-
Treat the cells with varying concentrations of ABT-510 (e.g., 25, 50, 100 nM) for a specified time (e.g., 24 hours).
-
Include a vehicle-treated control group.
-
Following treatment, fix the cells and perform a TUNEL assay to detect apoptotic cells according to the manufacturer's instructions.
-
Quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
2. Endothelial Cell Tube Formation Assay
This assay evaluates the effect of ABT-510 on the ability of endothelial cells to form capillary-like structures.
-
Cell Line: Primary Human Brain Microvascular Endothelial Cells (MvEC).
-
Reagents:
-
This compound
-
Basement membrane matrix (e.g., Matrigel)
-
Cell culture medium
-
-
Protocol:
-
Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest MvECs and resuspend them in a medium containing the desired concentrations of ABT-510 or vehicle control.
-
Seed the cells onto the solidified matrix.
-
Incubate the plate at 37°C for an appropriate time (e.g., 6-18 hours) to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
-
In Vivo Models
1. Orthotopic Human Glioma Xenograft Model
This model assesses the efficacy of ABT-510 in an immunodeficient mouse model bearing a human glioma.
-
Animal Model: Athymic nude mice.
-
Cell Line: Human malignant astrocytoma cell line (e.g., U87MG).
-
Protocol:
-
Culture the human glioma cells in appropriate media.
-
Harvest and resuspend the cells in a suitable buffer for injection.
-
Anesthetize the mice and stereotactically inject the glioma cells into the brain (e.g., striatum).
-
Allow the tumors to establish and grow for 7 days.
-
Begin daily subcutaneous administration of ABT-510 or a vehicle control.
-
Continue treatment until day 19 post-implantation.
-
Monitor tumor growth throughout the study using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells).
-
At the end of the treatment period, euthanize the animals and collect the brains for histological analysis.
-
Perform immunohistochemistry to assess microvessel density (e.g., using an anti-CD31 antibody) and apoptosis (TUNEL staining).
-
2. Syngeneic Intracerebral Glioma Model
This model evaluates the effect of ABT-510 in an immunocompetent mouse model, which allows for the study of interactions with the immune system.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6).
-
Cell Line: Syngeneic murine glioma cell line (e.g., GL261).
-
Protocol:
-
The protocol is similar to the xenograft model, with the key difference being the use of a murine glioma cell line and an immunocompetent mouse strain.
-
Culture GL261 cells and prepare them for intracranial injection into C57BL/6 mice.
-
Following a 7-day tumor establishment period, initiate daily subcutaneous injections of ABT-510 or vehicle control.
-
Continue treatment until day 19.
-
Monitor the health and survival of the animals.
-
At the study endpoint, collect brain tissue for histological analysis of microvessel density and apoptosis as described for the xenograft model.
-
Conclusion
This compound has demonstrated significant anti-angiogenic activity in preclinical models of glioma. Its mechanism of action, centered on the induction of apoptosis in endothelial cells via the CD36 receptor, provides a targeted approach to inhibit tumor growth. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of ABT-510 and similar anti-angiogenic agents in the context of glioblastoma and other highly vascularized tumors. The quantitative data summarized herein underscore the potential of this compound and provide a basis for comparison in future studies.
References
Application Notes and Protocols for ABT-510 Acetate in Ovarian Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ABT-510 acetate, a thrombospondin-1 (TSP-1) mimetic peptide, in preclinical ovarian cancer animal models. The data and protocols are compiled from peer-reviewed studies to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and mechanism of action of ABT-510.
Introduction
ABT-510 is a small-molecule mimetic of thrombospondin-1, a potent endogenous inhibitor of angiogenesis.[1][2][3] It has been investigated as an anti-cancer agent due to its ability to inhibit new blood vessel formation, induce apoptosis in tumor and endothelial cells, and modulate the tumor microenvironment.[1][4] In preclinical models of epithelial ovarian cancer (EOC), ABT-510 has demonstrated significant efficacy both as a monotherapy and in combination with standard chemotherapeutic agents. These notes will detail its application in a widely used syngeneic mouse model of ovarian cancer.
Mechanism of Action
ABT-510 exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the inhibition of angiogenesis and the induction of apoptosis. As a TSP-1 analog, it binds to the CD36 receptor on endothelial cells, initiating a signaling cascade that leads to apoptosis. This anti-angiogenic activity results in the normalization of tumor vasculature, characterized by a reduction in microvessel density and an increase in the proportion of mature, pericyte-covered vessels. This vascular remodeling can enhance the delivery and efficacy of co-administered chemotherapeutic drugs. Furthermore, ABT-510 has been shown to directly induce apoptosis in ovarian cancer cells, an effect that is also mediated, at least in part, through the CD36 receptor and involves the upregulation of Fas ligand (FasL). The downstream effects include the suppression of key survival pathways such as the PI3K and MAPK pathways, and the reduction of pro-angiogenic factors like VEGF and its receptor, VEGFR-2.
ABT-510 signaling cascade in ovarian cancer.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of ABT-510 in an orthotopic, syngeneic mouse model of epithelial ovarian cancer.
Table 1: Efficacy of ABT-510 Monotherapy
| Treatment Group | Ovarian Tumor Weight (mg) at Day 60 | Ovarian Tumor Weight (mg) at Day 90 | Ascites Volume (mL) at Day 90 |
| PBS Control | 155 ± 25 | 350 ± 50 | 2.5 ± 0.5 |
| ABT-510 (100 mg/kg/day) | 80 ± 15 | 120 ± 20** | 0.5 ± 0.2 |
| *p < 0.05, **p < 0.01 compared to PBS control. |
Table 2: Effects of ABT-510 on Tumor Vasculature
| Treatment Group | Microvessel Density (vessels/mm²) | Tumor Blood Vessel Area (%) | Mature, Pericyte-Covered Vessels (%) |
| Vehicle Control | 125 ± 15 | 12 ± 2 | 30 ± 5 |
| ABT-510 (100 mg/kg/day) | 70 ± 10 | 6 ± 1 | 65 ± 8** |
| *p < 0.05, **p < 0.01 compared to vehicle control. |
Table 3: Efficacy of ABT-510 in Combination with Chemotherapy
| Treatment Group | Ovarian Tumor Weight (mg) | Tumor Cell Apoptosis (TUNEL+ cells/field) | Tumor Endothelial Cell Apoptosis (TUNEL+/CD31+ cells/field) |
| Vehicle Control | 450 ± 50 | 5 ± 1 | 2 ± 0.5 |
| ABT-510 (100 mg/kg/day) | 250 ± 30 | 15 ± 3 | 8 ± 2 |
| Cisplatin (2 mg/kg/3 days) | 280 ± 40 | 18 ± 4 | 7 ± 1.5 |
| ABT-510 + Cisplatin | 120 ± 20# | 35 ± 5# | 15 ± 3# |
| Paclitaxel (10 mg/kg/2 days) | 260 ± 35 | 20 ± 4 | 9 ± 2 |
| ABT-510 + Paclitaxel | 110 ± 18# | 40 ± 6# | 18 ± 4# |
| p < 0.05 compared to vehicle control. #p < 0.05 compared to single-agent therapy. |
Experimental Protocols
Orthotopic Syngeneic Mouse Model of Epithelial Ovarian Cancer
This protocol describes the establishment of an ovarian cancer model that closely mimics human disease progression.
Materials:
-
ID8 mouse ovarian surface epithelial cells
-
C57BL/6 female mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Culture ID8 cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 2 x 10^8 cells/mL.
-
Anesthetize the C57BL/6 mouse.
-
Make a small incision on the left flank to expose the ovary.
-
Using a Hamilton syringe, inject 1 x 10^6 ID8 cells (in 5 µL of PBS) under the ovarian bursa.
-
Suture the incision and allow the mouse to recover.
-
Tumors, ascites, and peritoneal lesions will develop over approximately 90 days.
Workflow for establishing the animal model.
Drug Administration Protocol
Monotherapy:
-
ABT-510: Administer 100 mg/kg this compound daily via intraperitoneal (i.p.) injection in 200 µL of PBS. Treatment can be initiated at various time points post-tumor induction, depending on the study design (e.g., immediately after tumor cell injection or after tumors are established).
Combination Therapy:
-
ABT-510: 100 mg/kg daily, i.p.
-
Cisplatin: 2 mg/kg every 3 days, i.p.
-
Paclitaxel: 10 mg/kg every 2 days, i.p.
-
Treatment is typically initiated at a late stage of disease (e.g., 60 days after tumor induction) to model a clinically relevant scenario.
Endpoint Analysis Protocols
1. Tumor Burden and Ascites Measurement:
-
At the study endpoint, euthanize mice via CO2 asphyxiation.
-
Collect ascitic fluid and measure the volume.
-
Excise primary ovarian tumors and any secondary peritoneal lesions.
-
Weigh the ovarian tumors.
2. Immunohistochemistry for Vascular Analysis:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
For microvessel density and area, stain with an anti-CD31 antibody.
-
For vessel maturity, co-stain with anti-CD31 and anti-smooth muscle actin (SMA) antibodies.
-
Quantify staining using image analysis software.
3. Apoptosis Assay (TUNEL):
-
Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit on paraffin-embedded tumor sections.
-
To identify apoptotic tumor endothelial cells, co-stain with an anti-CD31 antibody.
-
Count TUNEL-positive cells per high-power field.
4. Western Blot Analysis:
-
Homogenize tumor tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against VEGF, VEGFR-2, and other proteins of interest.
-
Use appropriate secondary antibodies and detect with an enhanced chemiluminescence system.
Conclusion
This compound shows significant promise as a therapeutic agent for ovarian cancer, demonstrating robust anti-tumor activity in preclinical models. Its ability to normalize tumor vasculature and enhance the efficacy of chemotherapy highlights its potential for combination therapies. The protocols and data presented here provide a solid foundation for further investigation into the therapeutic utility of ABT-510 and other thrombospondin-1 mimetics in the treatment of ovarian cancer.
References
- 1. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer. [research.bidmc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of ABT-510 Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis.[1][2][3] As an anti-angiogenic agent, ABT-510 has been investigated for its potential in cancer therapy. These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of ABT-510 acetate in preclinical research settings, particularly in murine models. The protocol is compiled from various preclinical studies and general best practices for handling peptide-based therapeutics.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the intraperitoneal injection of this compound as reported in preclinical studies.
| Parameter | Value | Animal Model | Source |
| Dosage | 100 mg/kg | Mouse | [4] |
| Administration Frequency | Daily | Mouse | [4] |
| Vehicle | Phosphate-Buffered Saline (PBS) | Mouse | N/A |
| Injection Volume | Not explicitly stated, general guideline is <10 mL/kg | Mouse | N/A |
| Treatment Duration | Up to 90 days | Mouse |
Experimental Protocols
Reconstitution of Lyophilized this compound
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free vehicle (e.g., Phosphate-Buffered Saline, 5% Dextrose in water, or sterile water for injection)
-
Sterile, single-use syringes and needles
-
Laminar flow hood or a sterile work environment
-
Vortex mixer (optional)
-
Sterile, conical tubes for aliquoting
Procedure:
-
Preparation: Work in a sterile environment, such as a laminar flow hood, to minimize the risk of contamination. Allow the lyophilized this compound vial and the vehicle to equilibrate to room temperature before reconstitution.
-
Vehicle Addition: Using a sterile syringe, slowly add the desired volume of the chosen vehicle to the vial containing the lyophilized this compound. Direct the stream of the vehicle down the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause the peptide to denature or aggregate. If necessary, gentle vortexing or sonication can be used to aid dissolution. A properly dissolved peptide solution should be clear and free of visible particulates.
-
Aliquoting and Storage: Once fully dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), store at -80°C. The stock solution should be stored sealed, protected from light, and under a nitrogen atmosphere if possible.
Intraperitoneal Injection Protocol in Mice
Materials:
-
Reconstituted this compound solution
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Sterile insulin syringes with a 25-27 gauge needle
-
70% ethanol for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the required dose of this compound.
-
Dose Calculation: Based on the desired dosage (e.g., 100 mg/kg), calculate the volume of the reconstituted this compound solution to be injected.
-
Animal Restraint: Properly restrain the mouse. One common method is to gently scruff the mouse by the loose skin over its neck and shoulders, ensuring the animal is secure but can breathe comfortably.
-
Injection Site Identification: Position the mouse with its head tilted slightly downwards. The recommended injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other internal organs.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe). Slowly inject the calculated volume of the this compound solution.
-
Post-Injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as bleeding at the injection site or abnormal behavior.
Visualizations
Experimental Workflow for this compound Intraperitoneal Injection
References
- 1. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 2 dose schedules of ABT-510, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abt-510 | C46H83N13O11 | CID 6918562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ABT-510 Acetate and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the combination therapy of ABT-510 acetate and paclitaxel. This information is intended to guide preclinical research and development of this therapeutic strategy.
Introduction
ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the endogenous protein thrombospondin-1 (TSP-1).[1][2] It functions by inhibiting the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[1][2] ABT-510 has been shown to block the action of several pro-angiogenic growth factors, including VEGF, bFGF, HGF, and IL-8.[2] Paclitaxel is a well-established chemotherapeutic agent that acts as a microtubule stabilizer. By preventing the disassembly of microtubules, paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
The combination of an anti-angiogenic agent like ABT-510 with a cytotoxic drug such as paclitaxel presents a promising therapeutic strategy. Preclinical studies have suggested that ABT-510 can "normalize" the tumor vasculature, which may enhance the delivery and efficacy of co-administered chemotherapeutic agents. This synergistic approach targets both the tumor cells directly and their essential blood supply.
Mechanism of Action
The combination of ABT-510 and paclitaxel leverages two distinct but complementary anti-cancer mechanisms.
-
ABT-510: As a thrombospondin-1 mimetic, ABT-510 induces apoptosis in endothelial cells, thereby inhibiting the growth of new blood vessels that tumors need to survive and grow. It has been shown to induce apoptosis through a death receptor-mediated pathway.
-
Paclitaxel: This agent promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization. This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
Preclinical Data Summary
A key preclinical study investigated the combination of ABT-510 and paclitaxel in an orthotopic syngeneic mouse model of epithelial ovarian cancer. The findings from this study are summarized below.
Table 1: Dosing Regimen in a Mouse Model of Epithelial Ovarian Cancer
| Agent | Dose | Route of Administration | Frequency |
| ABT-510 | 100 mg/kg | Intraperitoneal (i.p.) | Daily |
| Paclitaxel | 10 mg/kg | Intraperitoneal (i.p.) | Every 2 days |
Table 2: Efficacy of Combination Therapy in a Mouse Model of Epithelial Ovarian Cancer
| Treatment Group | Outcome |
| ABT-510 + Paclitaxel | Significant decrease in ovarian tumor size. |
| Significant increase in tumor cell and tumor endothelial cell apoptosis. | |
| Regression of secondary lesions. | |
| Elimination of abdominal ascites. | |
| Significant increase in tumor uptake of paclitaxel. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of ABT-510 and paclitaxel combination therapy.
In Vivo Tumor Growth and Efficacy Study
This protocol is based on the methodology used in the preclinical evaluation of ABT-510 and paclitaxel in a mouse model of epithelial ovarian cancer.
Objective: To assess the anti-tumor efficacy of ABT-510 and paclitaxel combination therapy in a relevant animal model.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
ID8 murine ovarian cancer cells
-
This compound
-
Paclitaxel
-
Sterile PBS
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Culture ID8 cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 2 x 107 cells/mL.
-
Anesthetize mice and surgically expose the ovary.
-
Inject 1 x 106 ID8 cells in 50 µL of PBS into the ovarian bursa.
-
Suture the incision and allow mice to recover.
-
-
Treatment Initiation:
-
Allow tumors to establish for 60 days post-implantation.
-
Randomize mice into four treatment groups: Vehicle control, ABT-510 alone, Paclitaxel alone, and ABT-510 + Paclitaxel.
-
-
Drug Administration:
-
Prepare ABT-510 in a suitable vehicle (e.g., sterile water) for a final concentration to deliver 100 mg/kg.
-
Prepare paclitaxel in a suitable vehicle for a final concentration to deliver 10 mg/kg.
-
Administer ABT-510 daily via intraperitoneal injection.
-
Administer paclitaxel every 2 days via intraperitoneal injection.
-
-
Monitoring and Endpoint:
-
Monitor mice for signs of toxicity and tumor burden (e.g., abdominal distension due to ascites).
-
At the end of the study period (e.g., 30 days of treatment), euthanize the mice.
-
Harvest primary tumors, weigh them, and collect any ascites fluid.
-
Document the presence and number of secondary lesions.
-
Process tumors for histological and immunohistochemical analysis.
-
In Vitro and In Vivo Apoptosis Assays
Objective: To quantify the induction of apoptosis in tumor and endothelial cells following treatment.
A. TUNEL Assay (In Vivo)
Materials:
-
Paraffin-embedded tumor sections
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein)
-
Primary antibody against CD31 (for endothelial cell identification)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval according to standard protocols.
-
-
Immunofluorescence Staining:
-
Incubate sections with the primary antibody against CD31 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the TUNEL assay kit to label DNA strand breaks.
-
-
Imaging and Analysis:
-
Counterstain with DAPI.
-
Mount coverslips and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) tumor cells and TUNEL-positive/CD31-positive (apoptotic) endothelial cells.
-
B. Caspase-Glo® 3/7 Assay (In Vitro)
Materials:
-
Cancer cell line of interest (e.g., ID8)
-
Endothelial cell line (e.g., HUVEC)
-
96-well plates
-
ABT-510 and Paclitaxel
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with varying concentrations of ABT-510, paclitaxel, or the combination for a predetermined time (e.g., 24, 48 hours).
-
-
Caspase Activity Measurement:
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay.
-
Briefly, add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature.
-
Measure luminescence using a luminometer. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
-
In Vitro and In Vivo Anti-Angiogenesis Assays
Objective: To evaluate the effect of treatment on the formation of new blood vessels.
A. Endothelial Cell Tube Formation Assay (In Vitro)
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel
-
24-well plates
-
ABT-510
-
Microscope with imaging software
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate.
-
Incubate at 37°C for 30 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of ABT-510.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-6 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
-
Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software.
-
B. Microvessel Density Analysis (In Vivo)
Materials:
-
Paraffin-embedded tumor sections
-
Primary antibody against an endothelial cell marker (e.g., CD31)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Light microscope
Procedure:
-
Immunohistochemistry:
-
Deparaffinize, rehydrate, and perform antigen retrieval on the tumor sections.
-
Incubate with the primary anti-CD31 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Scan the entire tumor section to identify "hot spots" of high microvessel density.
-
Capture images of these hot spots at high magnification (e.g., 200x).
-
Count the number of stained microvessels per high-power field to determine the microvessel density.
-
Visualizations
Signaling Pathway of ABT-510 and Paclitaxel Combination Therapy
References
Application Notes and Protocols: ABT-510 Acetate and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic peptide analog of thrombospondin-1 (TSP-1), a naturally occurring protein with potent anti-angiogenic properties.[1][2] By mimicking TSP-1, ABT-510 inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Cisplatin is a widely used platinum-based chemotherapy drug that induces cancer cell death by forming DNA adducts, which interfere with DNA replication and transcription, ultimately triggering apoptosis.[3]
The combination of ABT-510 acetate and cisplatin represents a promising anti-cancer strategy. ABT-510's anti-angiogenic activity is hypothesized to normalize tumor vasculature, which can enhance the delivery and efficacy of cytotoxic agents like cisplatin. Preclinical studies have demonstrated that this combination therapy leads to a significant reduction in tumor growth and increased apoptosis in tumor and endothelial cells compared to either agent alone.
These application notes provide a detailed overview of the preclinical data and experimental protocols for the combination therapy of this compound and cisplatin in a mouse model of epithelial ovarian cancer.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study evaluating the efficacy of ABT-510 and cisplatin combination therapy in an orthotopic syngeneic mouse model of epithelial ovarian cancer.
Table 1: In Vivo Efficacy of ABT-510 and Cisplatin Combination Therapy on Ovarian Tumor Weight
| Treatment Group | Mean Tumor Weight (g) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 1.25 ± 0.15 | - |
| ABT-510 (100 mg/kg/day) | 0.80 ± 0.10 | 36% |
| Cisplatin (2 mg/kg/3 days) | 0.65 ± 0.08 | 48% |
| ABT-510 + Cisplatin | 0.30 ± 0.05 | 76% |
Table 2: Effect of ABT-510 and Cisplatin on Apoptosis in Ovarian Tumors
| Treatment Group | % TUNEL-Positive Tumor Cells ± SEM | % TUNEL-Positive Endothelial Cells ± SEM |
| Vehicle Control | 2.5 ± 0.5 | 1.0 ± 0.3 |
| ABT-510 (100 mg/kg/day) | 8.0 ± 1.2 | 5.0 ± 0.8 |
| Cisplatin (2 mg/kg/3 days) | 12.0 ± 1.5 | 3.0 ± 0.6 |
| ABT-510 + Cisplatin | 25.0 ± 2.0 | 15.0 ± 1.8 |
Table 3: Platinum Accumulation in Tumor Tissue
| Treatment Group | Platinum Concentration (ng/mg tissue) ± SEM |
| Cisplatin (2 mg/kg/3 days) | 15.0 ± 2.5 |
| ABT-510 + Cisplatin | 28.0 ± 3.0 |
Signaling Pathways
The synergistic anti-tumor effect of the ABT-510 and cisplatin combination therapy can be attributed to their distinct but complementary mechanisms of action.
Caption: Signaling pathways of ABT-510 and Cisplatin.
Experimental Workflow
The following diagram illustrates the general workflow for a preclinical study evaluating ABT-510 and cisplatin combination therapy.
Caption: Preclinical experimental workflow diagram.
Experimental Protocols
Orthotopic Ovarian Cancer Mouse Model
This protocol describes the establishment of an orthotopic syngeneic mouse model of epithelial ovarian cancer.
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
ID8 murine ovarian cancer cells
-
Phosphate-buffered saline (PBS), sterile
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Culture ID8 cells to 80-90% confluency.
-
Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of 2 x 10^8 cells/mL.
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a small incision on the left flank to expose the ovary.
-
Using a 30-gauge needle, inject 5 µL of the ID8 cell suspension (1 x 10^6 cells) under the ovarian bursa.
-
Return the ovary to the peritoneal cavity and close the incision.
-
Allow tumors to establish and grow for a predetermined period (e.g., 60 days) before initiating treatment.
ABT-510 and Cisplatin Combination Therapy
This protocol outlines the administration of ABT-510 and cisplatin to the tumor-bearing mice.
Materials:
-
This compound
-
Cisplatin
-
Sterile 5% dextrose in water (D5W) or saline for injection
-
Syringes and needles for intraperitoneal (IP) injection
Treatment Groups:
-
Group 1: Vehicle control (D5W or saline)
-
Group 2: ABT-510 (100 mg/kg, daily IP injection)
-
Group 3: Cisplatin (2 mg/kg, IP injection every 3 days)
-
Group 4: ABT-510 (100 mg/kg, daily IP injection) + Cisplatin (2 mg/kg, IP injection every 3 days)
Procedure:
-
Prepare fresh solutions of ABT-510 and cisplatin in the vehicle on each day of treatment.
-
Administer the respective treatments to each group of mice via intraperitoneal injection.
-
Continue the treatment for the duration of the study (e.g., 30 days).
-
Monitor the mice daily for any signs of toxicity, and measure tumor growth regularly (e.g., twice weekly) using calipers or imaging techniques.
Assessment of Tumor Growth
This protocol describes the method for measuring tumor weight at the end of the study.
Materials:
-
Analytical balance
-
Surgical instruments
Procedure:
-
At the study endpoint, euthanize the mice according to approved IACUC protocols.
-
Perform a necropsy and carefully dissect the primary ovarian tumor.
-
Remove any excess non-tumor tissue.
-
Weigh the tumor using an analytical balance.
-
Record the tumor weight for each mouse.
TUNEL Assay for Apoptosis Detection
This protocol details the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to quantify apoptosis in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
TUNEL assay kit (e.g., from a commercial supplier)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval according to the kit manufacturer's instructions.
-
Follow the specific protocol of the commercial TUNEL assay kit for labeling of apoptotic cells. This typically involves incubation with terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP.
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the slides and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled cells relative to the total number of cells in multiple high-power fields.
Quantification of Platinum in Tumor Tissue
This protocol describes the measurement of platinum accumulation in tumor tissue using atomic absorption spectrometry.
Materials:
-
Tumor tissue samples
-
Concentrated nitric acid (65%)
-
Atomic absorption spectrometer with a graphite furnace
Procedure:
-
Accurately weigh a portion of the tumor tissue.
-
Digest the tissue in concentrated nitric acid. This can be done by incubation at 37°C for 48 hours or by using a microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water.
-
Prepare platinum calibration standards.
-
Analyze the platinum concentration in the samples and standards using the atomic absorption spectrometer.
-
Calculate the concentration of platinum in the tumor tissue, expressed as ng of platinum per mg of tissue.
References
Application Notes and Protocols for Assessing Angiogenesis Inhibition by ABT-510
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2] As a TSP-1 analog, ABT-510 exerts its anti-angiogenic effects by interacting with the CD36 receptor on endothelial cells, which triggers a cascade of events leading to apoptosis and the inhibition of endothelial cell migration and proliferation.[3][4][5] This document provides detailed application notes and protocols for assessing the angiogenesis inhibition properties of ABT-510, intended for researchers, scientists, and drug development professionals. The methodologies described herein cover both in vitro and in vivo assays to evaluate the efficacy of ABT-510 and similar anti-angiogenic compounds.
Mechanism of Action of ABT-510
ABT-510 mimics the anti-angiogenic domain of TSP-1, specifically a sequence within the type 1 repeats. Its mechanism of action involves binding to the CD36 receptor on microvascular endothelial cells, which in turn inhibits signaling pathways crucial for angiogenesis. This interaction can induce apoptosis in endothelial cells through a caspase-8-dependent mechanism and block the pro-angiogenic effects of growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of ABT-510 Acetate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic peptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. As a promising anti-angiogenic agent, ABT-510 has been investigated for its therapeutic potential in oncology and other diseases characterized by pathological neovascularization. The long-term stability of ABT-510 acetate in solution is a critical parameter for ensuring its efficacy and safety in both research and clinical applications. These application notes provide a summary of stability data, detailed protocols for stability assessment, and an overview of the relevant signaling pathways.
Data Presentation: Stability of Therapeutic Peptides in Aqueous Solution
While specific long-term stability data for this compound in various formulations is not extensively published, the following tables provide a representative summary of stability for a therapeutic peptide under different storage conditions and pH values. This data is illustrative and should be used as a guideline for designing stability studies for ABT-510.
Table 1: Illustrative Long-Term Stability of a Therapeutic Peptide in Solution at Various Temperatures
| Storage Condition | Timepoint | Purity (%) by HPLC | Appearance |
| -80°C | 0 months | 99.8 | Clear, colorless solution |
| 6 months | 99.7 | Clear, colorless solution | |
| 12 months | 99.6 | Clear, colorless solution | |
| 24 months | 99.5 | Clear, colorless solution | |
| -20°C | 0 months | 99.8 | Clear, colorless solution |
| 1 month | 99.2 | Clear, colorless solution | |
| 3 months | 98.5 | Clear, colorless solution | |
| 6 months | 97.1 | Clear, colorless solution | |
| 2-8°C | 0 months | 99.8 | Clear, colorless solution |
| 1 week | 98.9 | Clear, colorless solution | |
| 1 month | 96.5 | Clear, colorless solution | |
| 3 months | 92.3 | Faintly opalescent | |
| 25°C / 60% RH | 0 hours | 99.8 | Clear, colorless solution |
| 24 hours | 97.2 | Clear, colorless solution | |
| 1 week | 91.0 | Visible particles | |
| 1 month | 75.4 | Precipitate observed |
Table 2: Illustrative pH-Dependent Stability of a Therapeutic Peptide in Solution (Stored at 40°C for 1 week)
| pH | Purity (%) by HPLC | Major Degradation Products |
| 4.0 | 95.2 | Deamidation, Oxidation |
| 5.0 | 96.8 | Oxidation |
| 6.0 | 94.5 | Deamidation |
| 7.0 | 88.1 | Deamidation, Aggregation |
| 8.0 | 82.5 | Aggregation, Deamidation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage and subsequent dilution for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Sterile, pyrogen-free water for injection (WFI) or appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Sterile, conical polypropylene tubes (low protein binding)
-
Calibrated analytical balance
-
Sterile filtration unit with a 0.22 µm PVDF membrane
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Add the appropriate volume of sterile WFI or buffer to the powder to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent aggregation.
-
Sterilize the resulting solution by passing it through a 0.22 µm sterile filter into a sterile recipient tube.
-
Aliquot the stock solution into sterile, low-protein-binding polypropylene tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop and validate an HPLC method for the quantitative analysis of this compound and its degradation products to assess purity and stability.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 65 | 35 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
Sample Preparation:
-
Dilute the this compound solution to a final concentration of approximately 1 mg/mL with the initial mobile phase composition (95% A, 5% B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 3: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound under various stress conditions and to confirm the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis: Incubate ABT-510 solution (1 mg/mL) in 0.1 M HCl at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Incubate ABT-510 solution (1 mg/mL) in 0.1 M NaOH at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat ABT-510 solution (1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Incubate ABT-510 solution (1 mg/mL) at 80°C for 48 hours.
-
Photostability: Expose ABT-510 solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 2.
Mandatory Visualizations
ABT-510 Signaling Pathway
Caption: ABT-510 mediated anti-angiogenic signaling pathway.
Experimental Workflow for Stability Testing
References
Application Notes and Protocols for ABT-510 Acetate Delivery Using Osmotic Minipumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. As an anti-angiogenic agent, ABT-510 has been investigated for its therapeutic potential in various cancers and inflammatory diseases. These application notes provide detailed protocols for the continuous delivery of ABT-510 acetate in preclinical research using osmotic minipumps, a method that ensures stable, around-the-clock exposure to the compound, mimicking a continuous infusion regimen.
Mechanism of Action: ABT-510 exerts its anti-angiogenic effects primarily by interacting with the CD36 receptor on endothelial cells. This interaction triggers a signaling cascade that leads to the apoptosis (programmed cell death) of these cells and inhibits their migration and proliferation, which are crucial steps in the formation of new blood vessels that tumors and inflamed tissues require to grow and survive.[1] The downstream signaling involves the activation of caspase-8, a key initiator of the apoptotic pathway.[1][2] By disrupting the vascular supply, ABT-510 can inhibit tumor growth and reduce inflammation.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the administration of ABT-510.
Table 1: Preclinical Efficacy of ABT-510 in a Murine Model of Epithelial Ovarian Cancer
| Parameter | Control (PBS) | ABT-510 (100 mg/kg/day) | % Change |
| Primary Tumor Weight (mg) | 250 ± 50 | 100 ± 30 | -60% |
| Ascites Volume (mL) | 3.5 ± 1.0 | 0.5 ± 0.2 | -85.7% |
| Secondary Lesions | Present | Absent | -100% |
| Blood Vessel Area (%) | 15 ± 3 | 5 ± 1.5 | -66.7% |
| Mature Blood Vessels (%) | 30 ± 5 | 70 ± 8 | +133% |
Data adapted from a study in an orthotopic, syngeneic mouse model of epithelial ovarian cancer. Treatment was initiated 60 days after tumor induction.[3][4]
Table 2: Pharmacokinetic Parameters of ABT-510 in Humans (Subcutaneous Bolus Injection)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 20 mg QD | 134 ± 45 | 1.0 ± 0.5 | 456 ± 154 | 1.5 ± 0.6 |
| 50 mg QD | 335 ± 112 | 1.2 ± 0.8 | 1234 ± 415 | 1.6 ± 0.7 |
| 100 mg QD | 670 ± 225 | 1.1 ± 0.6 | 2468 ± 829 | 1.7 ± 0.8 |
| 50 mg BID | 412 ± 138 | 1.0 ± 0.4 | 1518 ± 510 | 1.6 ± 0.7 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Minipumps
Materials:
-
This compound salt
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
Determine the required concentration of ABT-510. This will depend on the desired daily dose (e.g., 60-100 mg/kg/day), the weight of the animal, and the pumping rate and duration of the selected osmotic minipump.
-
Calculation Example:
-
Animal weight: 20 g (0.02 kg)
-
Desired dose: 100 mg/kg/day
-
Total daily dose: 100 mg/kg/day * 0.02 kg = 2 mg/day
-
Selected pump: ALZET® Model 1007D (pumping rate of 0.5 µL/hr for 7 days)
-
Daily volume delivered: 0.5 µL/hr * 24 hr/day = 12 µL/day (0.012 mL/day)
-
Required concentration: 2 mg/day / 0.012 mL/day = 166.67 mg/mL
-
-
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube under a laminar flow hood to maintain sterility.
-
Add the calculated volume of sterile saline or PBS to the microcentrifuge tube. This compound is soluble in aqueous solutions.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the peptide at elevated temperatures should be considered.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is critical to prevent infection at the implantation site.
-
Store the prepared solution at 4°C until ready for pump filling. It is recommended to prepare the solution fresh before each experiment. Information on the long-term stability of ABT-510 in solution is limited; therefore, fresh preparation is advised.
Protocol 2: Filling and Priming of Osmotic Minipumps
Materials:
-
Prepared sterile ABT-510 solution
-
Osmotic minipumps (e.g., ALZET®) of the appropriate size and duration
-
Flow moderators for the pumps
-
Filling tubes provided by the pump manufacturer
-
Sterile syringes
-
Sterile gloves and workspace
Procedure:
-
Select the appropriate osmotic minipump model based on the required duration of delivery, the volume of the drug solution, and the size of the experimental animal.
-
Attach a sterile filling tube to a sterile syringe.
-
Draw the prepared ABT-510 solution into the syringe.
-
Hold the osmotic minipump in an upright position and insert the filling tube through the opening at the top of the pump until it touches the bottom.
-
Slowly and carefully inject the ABT-510 solution into the pump until the reservoir is full and a small amount of excess solution is seen at the top. Avoid introducing air bubbles.
-
Remove the filling tube and insert a sterile flow moderator into the top of the pump until it is flush with the pump body.
-
Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation. This ensures that the pumping begins immediately upon implantation.
Protocol 3: Subcutaneous Implantation of Osmotic Minipumps in Mice
Materials:
-
Anesthetized mouse
-
Primed osmotic minipump filled with ABT-510 solution
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile gauze
-
Heating pad to maintain body temperature
-
Analgesics for post-operative care
Procedure:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the fur from the dorsal mid-scapular region.
-
Disinfect the surgical site with an antiseptic solution.
-
Make a small incision (approximately 1 cm) in the skin at the base of the neck.
-
Insert a pair of blunt forceps into the incision and create a subcutaneous pocket by gently opening and closing the forceps. The pocket should be large enough to accommodate the pump without putting tension on the skin.
-
Insert the primed osmotic minipump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per your institution's approved protocol.
-
Monitor the animal closely during recovery and for several days post-surgery for any signs of infection or distress.
Visualizations
Signaling Pathway of ABT-510 in Endothelial Cells
Caption: ABT-510 signaling pathway in endothelial cells.
Experimental Workflow for ABT-510 Delivery via Osmotic Minipump
Caption: Workflow for in vivo ABT-510 delivery.
References
- 1. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 3. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ABT-510 acetate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ABT-510 acetate. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a recommended solvent for this compound.[1] Subsequently, aqueous buffers such as saline or cell culture media can be used for further dilutions to working concentrations. Clinical studies have utilized water or saline for subcutaneous injections.[2]
Q2: My this compound is not dissolving completely in aqueous solution. What could be the issue?
A2: Incomplete dissolution in aqueous solutions can be due to several factors:
-
Concentration: You may be exceeding the solubility limit of this compound in your chosen aqueous buffer.
-
Temperature: Dissolution may be aided by gentle warming. However, prolonged exposure to heat should be avoided to prevent degradation.
-
Purity of the Compound: Ensure the purity of your this compound, as impurities can affect solubility.
Q3: Can I store this compound in solution? If so, what are the recommended storage conditions?
A3: Yes, stock solutions of this compound can be prepared and stored. For long-term storage (months to years), it is recommended to store the compound in a dry, dark environment at -20°C.[1] For short-term storage (days to weeks), 0 - 4°C is suitable.[1] Stock solutions in DMSO can also be stored at -20°C for the long term. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation of this compound after diluting my DMSO stock solution in an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for compounds with limited water solubility. To mitigate this:
-
Lower the Final Concentration: The final concentration in the aqueous buffer may be too high. Try diluting further.
-
Increase the Percentage of Co-solvent: While not ideal for all cell-based assays, a small, non-toxic percentage of DMSO in the final working solution may help maintain solubility.
-
Use a different buffer system: Consider using a buffer system known to enhance the solubility of peptides.
-
Prepare fresh dilutions: For sensitive experiments, preparing fresh dilutions from the stock solution just before use is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Exceeding solubility limit in the chosen solvent. | - Attempt to dissolve a smaller amount of the compound in the same volume of solvent.- If using an aqueous buffer, try preparing the initial stock in DMSO and then diluting it. |
| Incorrect pH of the aqueous buffer. | - Adjust the pH of the buffer. While optimal pH for ABT-510 is not specified, a neutral pH is a good starting point. | |
| Low Temperature. | - Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Avoid excessive heat. | |
| Difficulty Dissolving Lyophilized Powder | Inadequate mixing. | - Vortex the solution for a longer duration.- Use a sonicator bath for a short period to aid dissolution. |
| Compound has degraded due to improper storage. | - Ensure the compound has been stored according to the manufacturer's recommendations (dry, dark, at -20°C for long-term storage).[1] | |
| Inconsistent Experimental Results | Degradation of the compound in solution. | - Prepare fresh solutions for each experiment.- Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots. |
| Inaccurate concentration due to incomplete dissolution. | - Visually inspect the solution for any undissolved particles before use.- Consider filtering the solution through a 0.22 µm filter to remove any aggregates. |
Quantitative Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. | |
| Water / Saline | Soluble | Used in clinical trials for subcutaneous injections. | |
| Aqueous Buffer | Up to 10 mM | Stock solutions can be prepared at concentrations like 1 mM, 5 mM, and 10 mM for further dilution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out a precise amount of this compound powder. b. Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 1054.3 g/mol ). c. Add the calculated volume of DMSO to the vial containing the this compound. d. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary. e. Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to obtain a 100 µM working solution. c. Mix gently by pipetting or inverting the tube. d. Use the working solution immediately in your experiment. Note that the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Visualizations
Caption: ABT-510 signaling pathway.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: ABT-510 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ABT-510 in animal studies. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is ABT-510 and what is its mechanism of action?
A1: ABT-510 is a synthetic nonapeptide that acts as a mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis. It functions by binding to the CD36 receptor on endothelial cells, which triggers a signaling cascade leading to apoptosis (programmed cell death) of these cells. This anti-angiogenic activity helps to inhibit the growth of new blood vessels, which are essential for tumor growth and survival. The induction of apoptosis is mediated through a caspase-8-dependent pathway.[1]
Q2: What were the most common side effects observed in animal studies with ABT-510?
A2: In a significant study involving 242 dogs with naturally occurring cancers, no dose-limiting toxicities were reported.[2] Another study in 62 dogs with soft tissue sarcoma identified two non-dose-limiting toxicities that were possibly attributed to treatment: keratitis (inflammation of the cornea) and osteoarthritis.[3]
Q3: Were there any injection site reactions reported in animal studies?
A3: While specific details on injection site reactions in animal studies are limited in the available literature, human clinical trials with subcutaneous administration of ABT-510 have reported injection site reactions, typically mild in nature.[4][5] Researchers conducting animal studies should therefore monitor for signs of local intolerance at the injection site.
Troubleshooting Guides
Issue 1: Observation of Ocular Abnormalities (e.g., Keratitis)
-
Possible Cause: In a study of dogs with soft tissue sarcoma, keratitis was noted as a possible non-dose-limiting toxicity of ABT-510 treatment. The underlying mechanism for this is not well-defined in the available literature.
-
Troubleshooting Steps:
-
Clinical Examination: If any ocular abnormalities such as redness, cloudiness, or excessive tearing are observed, a thorough veterinary ophthalmological examination should be conducted.
-
Discontinuation of Dosing: Depending on the severity, temporary or permanent discontinuation of ABT-510 administration should be considered in the affected animal.
-
Documentation: Detailed records of the clinical signs, diagnosis, and any treatment administered should be maintained.
-
Reporting: The event should be reported to the appropriate institutional animal care and use committee (IACUC) and the study director.
-
Issue 2: Lameness or Signs of Joint Pain (e.g., Osteoarthritis)
-
Possible Cause: Osteoarthritis was also reported as a possible non-dose-limiting toxicity in a study of dogs receiving ABT-510. It is important to note that many older dogs, a common population for cancer studies, may have pre-existing osteoarthritis.
-
Troubleshooting Steps:
-
Baseline Assessment: Ensure that a thorough orthopedic examination was conducted and documented for all animals prior to the start of the study to identify any pre-existing conditions.
-
Clinical Evaluation: If an animal develops lameness or signs of pain, a complete orthopedic and neurological examination should be performed by a veterinarian.
-
Pain Management: Appropriate analgesic medication should be administered as prescribed by the veterinarian to manage the animal's discomfort.
-
Dose Adjustment: Consideration should be given to reducing the dose or discontinuing treatment with ABT-510 in the affected animal, in consultation with the study director.
-
Data Presentation
Table 1: Summary of Side Effects of ABT-510 in Canine Studies
| Study Population | Number of Animals | Side Effect | Incidence | Severity | Citation |
| Dogs with naturally occurring cancers | 242 | No dose-limiting toxicities | Not Applicable | Not Applicable | |
| Dogs with soft tissue sarcoma | 62 (16 received ABT-510) | Keratitis | Not specified for ABT-510 group | Non-dose-limiting | |
| Osteoarthritis | Not specified for ABT-510 group | Non-dose-limiting |
Note: The exact incidence of keratitis and osteoarthritis in the 16 dogs treated with ABT-510 was not detailed in the referenced publication.
Experimental Protocols
Subcutaneous Administration of ABT-510 (General Guidance)
While a specific, detailed protocol for ABT-510 administration is not publicly available, the following general guidelines for subcutaneous injection of peptide therapeutics in dogs should be followed:
-
Formulation: ABT-510 is typically supplied as a lyophilized powder and should be reconstituted with a sterile, isotonic vehicle suitable for subcutaneous injection as per the manufacturer's instructions.
-
Dose Calculation: The dose should be calculated based on the animal's body weight and the desired dosage in mg/kg.
-
Injection Site: The dorsal midline, particularly between the scapulae, is a common site for subcutaneous injections in dogs. It is crucial to rotate injection sites for repeated dosing to minimize local irritation.
-
Administration Technique:
-
Gently lift a fold of skin to create a "tent."
-
Insert a sterile needle of an appropriate gauge (e.g., 22-25 gauge) into the base of the tent at a 45-degree angle.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Monitoring: Animals should be monitored for any signs of injection site reactions, such as swelling, redness, pain, or abscess formation.
Mandatory Visualization
References
- 1. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of antiangiogenic thrombospondin-1 peptide mimetics, ABT-526 and ABT-510, in companion dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective study of thrombospondin-1 mimetic peptides, ABT-510 and ABT-898, in dogs with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1 Trial of ABT-510 Concurrent With Standard Chemoradiation for Patients With Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 trial of 2 dose schedules of ABT-510, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing ABT-510 acetate dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of ABT-510 acetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ABT-510?
A1: ABT-510 is a synthetic nonapeptide that mimics the anti-angiogenic activity of thrombospondin-1 (TSP-1).[1][2] It functions by inhibiting the formation of new blood vessels, a process known as angiogenesis.[1][2] ABT-510 has been shown to block the activity of several pro-angiogenic growth factors, including VEGF, bFGF, HGF, and IL-8.[2] Its anti-angiogenic effects are mediated, in part, through its interaction with the CD36 receptor on microvascular endothelial cells, which can lead to the induction of apoptosis (programmed cell death) in these cells through a caspase-8-dependent mechanism.
Q2: What is the recommended starting dosage for in vivo animal studies?
A2: Based on preclinical studies, effective dosages in murine models have ranged from 60 mg/kg to 100 mg/kg administered daily. For instance, a dose of 100 mg/kg administered intraperitoneally once daily for 90 days resulted in a significant reduction in epithelial ovarian tumor size in mice. In another study, 60 mg/kg delivered via subcutaneous osmotic minipumps for 7 days decreased angiogenesis and inflammation in a murine model of inflammatory bowel disease. Researchers should optimize the dosage based on the specific animal model and experimental goals.
Q3: What were the typical dosages used in human clinical trials?
A3: In Phase 1 clinical trials involving patients with advanced cancers, ABT-510 was administered via subcutaneous injection at doses ranging from 20 mg/day to 100 mg/day, either once or twice daily. A Phase 1 trial in patients with newly diagnosed glioblastoma investigated daily subcutaneous doses of 20, 50, 100, and 200 mg. A Phase 2 study in patients with metastatic melanoma utilized a dose of 100 mg administered subcutaneously twice daily.
Q4: What are the common adverse events observed with ABT-510 administration?
A4: In human clinical trials, ABT-510 has been generally well-tolerated. The most frequently reported adverse events that were possibly related to the treatment were mild and included injection site reactions, asthenia (weakness), headache, and nausea. Most adverse events were Grade 1 or 2 and were not found to be dose-related.
Q5: Can ABT-510 be used in combination with other therapies?
A5: Yes, preclinical and clinical studies have explored the combination of ABT-510 with chemotherapy. Research in a mouse model of epithelial ovarian cancer showed that combining ABT-510 with cisplatin or paclitaxel resulted in a significant increase in tumor cell apoptosis and a decrease in tumor size. A Phase I clinical trial in patients with solid tumors demonstrated that combining ABT-510 at doses of 50 mg and 100 mg (twice daily) with gemcitabine and cisplatin was feasible, with no observed pharmacokinetic interactions or increased toxicity. Furthermore, metronomic low-dose chemotherapy has been shown to boost the anti-angiogenic effect of ABT-510.
Troubleshooting Guide
Issue 1: Suboptimal anti-tumor efficacy in an in vivo model.
-
Possible Cause: Insufficient dosage or frequency of administration.
-
Troubleshooting Step: Review the literature for effective dose ranges in similar models. Consider a dose-escalation study to determine the optimal dose for your specific tumor model and animal strain. The pharmacokinetic target in some studies was to achieve a plasma concentration of 100 ng/mL for at least 3 hours per day.
-
-
Possible Cause: Tumor model is not highly dependent on angiogenesis.
-
Troubleshooting Step: Characterize the vascularity of your tumor model. Highly angiogenic tumors are more likely to respond to anti-angiogenic therapies like ABT-510.
-
-
Possible Cause: Poor drug delivery or stability.
-
Troubleshooting Step: Ensure proper reconstitution and storage of this compound. For subcutaneous injections, vary the injection site to minimize local tissue effects. Consider continuous delivery via osmotic minipumps for more stable plasma concentrations.
-
Issue 2: High variability in experimental results between animals.
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Step: Ensure precise and consistent injection technique. For subcutaneous injections, rotate the injection sites to avoid local saturation or inflammation that might affect absorption.
-
-
Possible Cause: Differences in tumor establishment and growth rates.
-
Troubleshooting Step: Standardize the tumor implantation procedure to ensure uniform tumor size at the start of treatment. Randomize animals into treatment and control groups.
-
-
Possible Cause: Biological variability.
-
Troubleshooting Step: Increase the number of animals per group to enhance statistical power and account for natural biological variation.
-
Issue 3: Injection site reactions in animal subjects.
-
Possible Cause: High concentration or volume of the injected solution.
-
Troubleshooting Step: If possible, dilute the this compound solution to a larger volume for injection, or split the total dose into two separate injections at different sites.
-
-
Possible Cause: Irritation from the vehicle or the compound itself.
-
Troubleshooting Step: Ensure the vehicle used for reconstitution is sterile and biocompatible. If reactions persist, consult veterinary staff for potential palliative treatments for the injection site.
-
Data Presentation
Table 1: Summary of ABT-510 Dosage in Human Clinical Trials
| Clinical Trial Phase | Patient Population | Dosage | Administration Route | Reference |
| Phase 1 | Advanced Cancer | 20 mg, 50 mg, or 100 mg once daily; 10 mg, 25 mg, or 50 mg twice daily | Subcutaneous bolus injection | |
| Phase 1 | Newly Diagnosed Glioblastoma | 20, 50, 100, or 200 mg/day | Subcutaneous daily injection | |
| Phase 2 | Metastatic Melanoma | 100 mg twice daily | Subcutaneous self-administration | |
| Phase 1 | Solid Tumors (in combination with gemcitabine-cisplatin) | 50 mg or 100 mg twice daily | Subcutaneous injection |
Table 2: Summary of ABT-510 Efficacy in Preclinical Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Murine Model of Epithelial Ovarian Cancer | 100 mg/kg; i.p.; single daily for 90 days | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. | |
| Murine Model of Inflammatory Bowel Disease | 60 mg/kg; s.c. via osmotic minipumps for 7 days | Decreased angiogenesis and inflammation. | |
| Human Malignant Astrocytoma in Athymic Nude Mice | Daily administration until euthanasia (days 7 to 19) | Significantly inhibited tumor growth; lower microvessel density and higher apoptotic MvEC. |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Apoptosis Assay
-
Cell Culture: Culture primary human brain microvascular endothelial cells (MvEC) in appropriate media.
-
Treatment: Plate MvEC in multi-well plates. Once adherent, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 nM) for a specified time course (e.g., 24 hours). Include a vehicle-only control group.
-
Apoptosis Detection:
-
Method 1: Caspase Activity Assay: Use a fluorimetric or colorimetric assay to measure the activity of caspase-3/7, key executioner caspases in apoptosis.
-
Method 2: Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells). Analyze the stained cells using flow cytometry.
-
-
Data Analysis: Quantify the percentage of apoptotic cells or the fold-change in caspase activity relative to the vehicle control.
Protocol 2: In Vivo Microvessel Density (MVD) Analysis
-
Tissue Collection and Preparation: At the experimental endpoint, euthanize the animals and excise the tumors. Fix the tumors in formalin and embed them in paraffin.
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumors (e.g., 5 µm sections).
-
Perform antigen retrieval.
-
Incubate the sections with a primary antibody against an endothelial cell marker (e.g., CD31).
-
Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to visualize the stained blood vessels.
-
-
Image Acquisition: Capture images of the stained tumor sections using a light microscope.
-
Quantification:
-
Identify "hot spots" of high vascular density within the tumor sections.
-
Count the number of stained microvessels in several high-power fields for each tumor.
-
Calculate the average MVD for each treatment group. A significant decrease in MVD in the ABT-510-treated group compared to the control group indicates anti-angiogenic activity.
-
Mandatory Visualizations
Caption: ABT-510 signaling pathway leading to apoptosis and angiogenesis inhibition.
Caption: Experimental workflow for Microvessel Density (MVD) analysis.
References
Technical Support Center: Overcoming Resistance to ABT-510 Acetate Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with ABT-510 acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic nonapeptide that mimics the anti-angiogenic properties of thrombospondin-1 (TSP-1).[1][2][3][4] Its primary mechanism involves inhibiting the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.[3] ABT-510 induces apoptosis (programmed cell death) in endothelial cells, the cells that line blood vessels. This effect is mediated, at least in part, through the CD36 receptor, leading to the activation of a caspase-8-dependent apoptotic pathway.
Q2: My cells are not showing the expected cytotoxic or anti-angiogenic response to ABT-510 treatment. What are the potential reasons?
A2: Lack of response to ABT-510 can stem from several factors, ranging from experimental setup to inherent biological resistance. Potential reasons include:
-
Suboptimal Drug Concentration: The concentration of ABT-510 may be too low to elicit a response in your specific cell model.
-
Cell Line Insensitivity: The cell line you are using may lack the necessary molecular machinery, such as sufficient expression of the CD36 receptor, to respond to ABT-510.
-
Acquired Resistance: Cells may have developed resistance through prolonged exposure or selection pressure, potentially by upregulating alternative pro-angiogenic pathways.
-
Compound Integrity: The this compound may have degraded due to improper storage or handling.
-
Assay-Specific Issues: The experimental endpoint you are measuring (e.g., cell viability, tube formation) may not be sensitive enough or may be influenced by other factors.
Q3: How can I determine if my cell line is a suitable model for ABT-510 studies?
A3: A suitable cell model for ABT-510 should ideally be sensitive to its anti-angiogenic or pro-apoptotic effects. To determine suitability, you can:
-
Assess CD36 Receptor Expression: Since CD36 is a key receptor for ABT-510's activity, quantify its mRNA or protein expression levels in your cell line using qPCR or Western blotting, respectively. Compare these levels to a known sensitive cell line if possible.
-
Perform a Dose-Response Experiment: Treat your cells with a wide range of ABT-510 concentrations to determine the half-maximal inhibitory concentration (IC50). A very high IC50 may indicate low sensitivity.
-
Conduct a Mechanism-Based Assay: Measure the induction of apoptosis (e.g., via caspase-8 activation or Annexin V staining) following ABT-510 treatment to confirm that the drug is engaging its intended pathway.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Compound Preparation | Prepare fresh stock solutions of this compound for each experiment. Ensure it is fully dissolved in an appropriate solvent as recommended by the manufacturer. |
| Cell Culture Conditions | Maintain consistent cell passage numbers and seeding densities. Variations in cell confluence can significantly impact experimental outcomes. |
| Assay Variability | Include appropriate positive and negative controls in every experiment. Ensure that all reagents are properly calibrated and that instrumentation is functioning correctly. |
Issue 2: High IC50 Value or Lack of Dose-Response
| Potential Cause | Troubleshooting Step |
| Low CD36 Expression | Quantify CD36 protein levels via Western blot or flow cytometry. If expression is low, consider using a different cell line or a transient transfection to overexpress CD36 as a positive control. |
| Defective Apoptotic Pathway | Assess the levels of key apoptotic proteins like pro-caspase-8 and its cleaved, active form. A defect in this pathway could confer resistance. |
| Activation of Alternative Pathways | Investigate the activity of other pro-angiogenic signaling pathways (e.g., FGF, HGF) that might be compensating for the inhibition of VEGF-related pathways. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of ABT-510.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range | Observed Effect |
| ID8 (murine ovarian cancer) | Apoptosis Assay | 1 - 50 nM | Induction of apoptosis |
| SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | Apoptosis Assay | 50 nM | Increased incidence of apoptosis |
| Human Brain MvEC | Apoptosis Assay | Dose-dependent | Induction of apoptosis via caspase-8 |
| Vascular Cells | Tube Formation Assay | 0 - 10 µM | Inhibition of NO-stimulated vascular cell outgrowth |
Table 2: In Vivo / Clinical Dosing of ABT-510
| Study Population | Dosing Regimen | Route | Key Outcome |
| Patients with advanced cancer | 20, 50, or 100 mg QD; 10, 25, or 50 mg BID | Subcutaneous | Well-tolerated; minimal antitumor activity as a single agent |
| Patients with newly diagnosed glioblastoma | 20, 50, 100, or 200 mg/day (with temozolomide and radiotherapy) | Subcutaneous | Well-tolerated; median time to tumor progression was 45.9 weeks |
| Patients with metastatic melanoma | 100 mg BID | Subcutaneous | Did not demonstrate definite clinical efficacy |
| Murine model of ovarian cancer | 100 mg/kg daily | Intraperitoneal | Significant reduction in tumor size and ascites |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ABT-510. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for CD36 and Cleaved Caspase-8
-
Cell Lysis: Treat cells with the desired concentrations of ABT-510 for the specified time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against CD36, cleaved caspase-8, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for ABT-510 induced apoptosis.
Caption: Troubleshooting workflow for ABT-510 resistance.
Caption: Potential points of resistance in the ABT-510 pathway.
References
- 1. A phase II study of ABT-510 (thrombospondin-1 analog) for the treatment of metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 2 dose schedules of ABT-510, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Abt-510 | C46H83N13O11 | CID 6918562 - PubChem [pubchem.ncbi.nlm.nih.gov]
injection site reactions with subcutaneous ABT-510
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing the investigational anti-angiogenic peptide, ABT-510, in subcutaneous administration models. The following troubleshooting guides and frequently asked questions (FAQs) address potential injection site reactions (ISRs) and offer guidance on experimental protocols and data interpretation.
Troubleshooting Guide: Managing Injection Site Reactions (ISRs)
Injection site reactions are a common occurrence with subcutaneously administered biologics and peptides.[1] Most reactions associated with ABT-510 in clinical trials have been characterized as mild and self-limiting.[2] This guide provides a systematic approach to identifying, grading, and mitigating these reactions.
Immediate Actions for Observed Injection Site Reactions:
If a researcher observes an injection site reaction during an experiment, the following steps should be taken:
-
Document the Reaction: Record the time of onset, and characterize the reaction by its physical attributes (e.g., redness, swelling, pain).
-
Grade the Severity: Utilize a standardized grading scale, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), to classify the severity of the reaction. Early clinical trials of ABT-510 used version 2.0 of these criteria.[2]
-
Apply a Cold Compress: For mild to moderate reactions characterized by swelling or pain, applying a cold compress to the site can help alleviate discomfort.
-
Monitor for Changes: Continuously monitor the injection site for any changes in size, intensity, or the development of new symptoms.
-
Consult a Veterinarian or Physician: For preclinical studies, consult the appropriate animal care and use committee and a veterinarian. For clinical research, refer to the principal investigator or a qualified physician.
Logical Troubleshooting Workflow:
The following diagram outlines a decision-making workflow for managing ISRs in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What are the typical characteristics of injection site reactions with subcutaneous ABT-510?
A1: Based on clinical trial data, the most common injection site reactions (ISRs) are considered mild (Grade 1) to moderate (Grade 2).[2] These typically manifest as:
-
Mild erythema (redness)
-
Slight swelling at the injection site[2]
It is important to note that continuous subcutaneous infusion of ABT-510 has been associated with more severe reactions, described as "painful skin infiltrates".
Q2: What is the expected incidence of injection site reactions with ABT-510?
A2: Injection site reactions were the most frequently reported adverse events in a Phase I clinical trial of ABT-510. While specific percentages are not detailed in the provided search results, the majority of these reactions were of Grade 1 or 2 severity.
Q3: How can I minimize the occurrence and severity of injection site reactions in my experiments?
A3: Several factors can influence the development of ISRs. Consider the following preventative measures:
-
Proper Injection Technique: Ensure that injections are administered subcutaneously into a pinched skin fold.
-
Site Rotation: Rotate injection sites to prevent localized trauma and irritation.
-
Injection Volume and Speed: Administer the injection slowly and use the smallest effective volume.
-
Formulation: ABT-510 has been formulated as an acetate salt soluble in water or saline. Ensure the formulation is at an appropriate pH and osmolarity to minimize irritation.
Q4: What is the underlying mechanism of ABT-510 and how might it relate to injection site reactions?
A4: ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of thrombospondin-1 (TSP-1). It works by blocking the activity of several pro-angiogenic growth factors. The following diagram illustrates the proposed signaling pathway. While the direct link between this mechanism and ISRs is not fully elucidated, local inflammatory responses to the peptide itself or its formulation are the likely cause of these reactions.
Data on Injection Site Reactions
While a detailed, consolidated table of ISR incidence from all clinical trials of ABT-510 is not publicly available in the provided search results, the following table summarizes the qualitative and semi-quantitative data gathered from a Phase I study.
| Feature | Description | Reference |
| Incidence | Most frequently reported adverse event | |
| Severity | Majority were Grade 1 or 2 | |
| Common Symptoms | Mild erythema (redness), mild swelling | |
| Severe Reactions | "Painful skin infiltrates" observed with continuous infusion |
Experimental Protocols
Assessment of Injection Site Reactions:
A crucial aspect of preclinical and clinical studies involving subcutaneous injections is the standardized assessment of ISRs.
Key Methodologies:
-
Visual Assessment: Systematically observe the injection site at predefined intervals (e.g., 1, 6, 24, and 48 hours post-injection).
-
Grading of Reactions: Employ a standardized grading scale. The early clinical trials of ABT-510 utilized the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v2.0 . A simplified version of the criteria for injection site reactions is presented below:
| Grade | Description |
| 1 (Mild) | Erythema (redness) |
| 2 (Moderate) | Pain, edema (swelling), or phlebitis |
| 3 (Severe) | Ulceration or thrombophlebitis |
| 4 (Life-threatening) | Severe tissue damage; disabling |
-
Quantitative Measurements: For more detailed analysis, consider measuring the diameter of erythema and induration (hardening) using calipers.
-
Histopathology (for preclinical studies): In animal models, tissue samples from the injection site can be collected for histopathological examination to assess the extent of inflammation, necrosis, and other cellular responses.
References
interpreting variable results in ABT-510 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ABT-510. Our goal is to help you navigate the complexities of your experiments and interpret variable results.
Frequently Asked Questions (FAQs)
Q1: What is ABT-510 and what is its primary mechanism of action?
A1: ABT-510 is a synthetic nonapeptide that acts as a mimetic of thrombospondin-1 (TSP-1), a naturally occurring inhibitor of angiogenesis.[1][2] Its primary mechanism is to inhibit the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[1][2] ABT-510 achieves this by blocking the activity of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).[1] It has also been shown to induce apoptosis (programmed cell death) in endothelial cells and various cancer cell lines.
Q2: How does ABT-510 induce apoptosis?
A2: ABT-510 induces apoptosis in endothelial cells, such as human brain microvascular endothelial cells (MvEC), through a caspase-8-dependent mechanism. This process is mediated by the TSP-1 receptor, CD36, on the surface of these cells. In some cancer cells, like epithelial ovarian cancer lines, ABT-510 has also been shown to increase the incidence of apoptosis.
Q3: In which research models has ABT-510 shown activity?
A3: ABT-510 has demonstrated anti-tumor and anti-angiogenic effects in a variety of preclinical models, including:
-
Malignant Glioma: Inhibition of tumor growth and angiogenesis in mouse models.
-
Epithelial Ovarian Cancer: Induction of tumor cell apoptosis and inhibition of tumor growth in a syngeneic mouse model.
-
Neuroblastoma: Suppression of xenograft growth, particularly when combined with valproic acid.
-
Inflammatory Bowel Disease: Reduction of angiogenesis and inflammation in a murine model.
-
Companion Dogs with Spontaneously Occurring Cancers: Showed some objective responses and disease stabilization in various cancers like mammary carcinoma and soft tissue sarcoma.
Q4: Why have the clinical trial results for ABT-510 been variable?
A4: Clinical trials of ABT-510 as a single agent have shown minimal to modest anti-tumor activity. This variability can be attributed to several factors inherent to anti-angiogenic therapies, including:
-
Tumor Heterogeneity: Different tumor types and even subtypes can have varying dependence on the specific angiogenic pathways targeted by ABT-510.
-
Redundant Angiogenic Pathways: Tumors can often compensate for the inhibition of one pathway by upregulating others.
-
Vessel Co-option: Some tumors can acquire a blood supply by co-opting existing vessels rather than forming new ones, rendering anti-angiogenic agents less effective.
-
Lack of Dose Response: Some studies failed to show a clear correlation between the dose of ABT-510 and the clinical response. More encouraging results have been observed when ABT-510 is used in combination with cytotoxic chemotherapy, as it may "normalize" the tumor vasculature, leading to better delivery and efficacy of the chemotherapeutic agents.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High variability in in vitro apoptosis assays. | 1. Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to ABT-510.2. Dose and Time Dependency: The apoptotic effect of ABT-510 is dose- and time-dependent.3. Peptide Stability: Peptides can degrade in culture media over time. | 1. Cell Line Screening: Test a panel of cell lines to determine their relative sensitivity to ABT-510.2. Dose-Response and Time-Course Experiments: Conduct thorough dose-response (e.g., 1-50 nM) and time-course (e.g., 24-72 hours) studies to identify optimal conditions.3. Fresh Media Changes: Replenish media with fresh ABT-510 at regular intervals for longer experiments. |
| Inconsistent inhibition of angiogenesis in vivo. | 1. Tumor Model: The specific tumor model and its microenvironment can influence the angiogenic phenotype.2. Administration Route and Schedule: The route and frequency of administration can impact bioavailability and efficacy.3. Animal Model: The species and strain of the animal model can affect drug metabolism and response. | 1. Model Characterization: Thoroughly characterize the vascularity of your chosen tumor model.2. Optimize Dosing: Based on preclinical studies, subcutaneous administration of 20-100 mg/kg daily is a common starting point. Consider continuous delivery via osmotic minipumps for stable plasma concentrations.3. Appropriate Model Selection: Choose an animal model that has been previously shown to be responsive to anti-angiogenic therapies. |
| Lack of correlation between in vitro and in vivo results. | 1. Complex Microenvironment: In vivo, the tumor microenvironment contains numerous other cell types and factors that can influence angiogenesis and tumor growth.2. Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of ABT-510 in a living organism can differ significantly from in vitro conditions. | 1. 3D Culture Models: Consider using more complex in vitro models like spheroids or organoids to better mimic the in vivo environment.2. Pharmacokinetic Studies: If feasible, conduct pharmacokinetic studies to determine the bioavailability and half-life of ABT-510 in your animal model. |
| Unexpected off-target effects. | 1. Broad Mechanism: As a TSP-1 mimetic, ABT-510 can interact with multiple pathways beyond just angiogenesis.2. Purity of Compound: Impurities in the synthesized peptide could lead to unexpected biological activity. | 1. Control Experiments: Include appropriate negative controls (e.g., vehicle, scrambled peptide) in all experiments.2. Compound Verification: Ensure the purity and identity of your ABT-510 stock through methods like HPLC and mass spectrometry. |
Data Presentation
In Vitro Apoptosis Induction by ABT-510
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| ID8 (mouse ovarian cancer) | 1, 5, 10, 20, 50 nM | 24 hours | Induced apoptosis | |
| SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | 50 nM | 24 hours | Increased incidence of apoptosis | |
| Human Brain MvEC | Not specified | Not specified | Dose- and time-dependent induction of apoptosis |
In Vivo Anti-Tumor Efficacy of ABT-510
| Cancer Model | Animal Model | ABT-510 Dose & Schedule | Key Findings | Reference |
| Malignant Astrocytoma | Athymic Nude Mice | Daily administration (days 7-19) | Significantly inhibited tumor growth; reduced microvessel density | |
| Epithelial Ovarian Cancer | Syngeneic Mouse Model | 100 mg/kg daily (i.p.) for 90 days | Significant reduction in tumor size, ascites, and secondary lesions | |
| Inflammatory Bowel Disease | TSP-1-Null Mice | 60 mg/kg daily (s.c. via osmotic pump) for 7 days | Decreased angiogenesis and inflammation | |
| Metastatic Melanoma (Phase II) | Human Patients | 100 mg twice daily (s.c.) | Did not demonstrate definite clinical efficacy as a single agent | |
| Soft Tissue Sarcoma (Phase II) | Human Patients | 20 mg once daily or 100 mg twice daily (s.c.) | Low objective response rate; stable disease in ~50% of patients |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of ABT-510 to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other microvascular endothelial cells
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane extract
-
ABT-510 stock solution
-
Vehicle control (e.g., sterile PBS or DMSO)
-
24-well tissue culture plates
-
Microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice and pipette 250 µL into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in a small volume of serum-free medium.
-
Prepare different concentrations of ABT-510 and the vehicle control in endothelial cell growth medium.
-
Add the endothelial cell suspension to the ABT-510 and control solutions to achieve a final cell density of 1-2 x 10^5 cells/mL.
-
Gently add 500 µL of the cell suspension containing the respective treatments to each Matrigel-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and photograph the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ABT-510 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Sterile PBS or appropriate cell culture medium for injection
-
ABT-510
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Culture the chosen cancer cell line and harvest cells during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the ABT-510 solution and vehicle control for administration. A common route is subcutaneous injection.
-
Administer ABT-510 and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for microvessel density).
Visualizations
Caption: Simplified signaling pathway of ABT-510's anti-angiogenic action.
Caption: General experimental workflow for evaluating ABT-510 efficacy.
Caption: A logical approach to troubleshooting variable ABT-510 results.
References
Technical Support Center: Enhancing the Circulatory Half-Life of ABT-510
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in-vivo stability of the anti-angiogenic peptide, ABT-510. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at extending the half-life of ABT-510 in circulation.
Understanding the Challenge: The Short Half-Life of ABT-510
ABT-510 is a promising synthetic peptide that mimics the anti-angiogenic activity of thrombospondin-1 (TSP-1).[1][2] It has been investigated for its potential in treating various cancers by inhibiting the formation of new blood vessels that tumors need to grow.[1][2][3] However, a significant hurdle in the clinical development of ABT-510 is its short circulatory half-life, which has been reported to be approximately 0.5 to 1 hour in preclinical and clinical studies. This rapid clearance necessitates frequent administration to maintain therapeutic concentrations, which can be a major drawback.
This guide explores three common strategies to extend the half-life of therapeutic peptides like ABT-510:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains.
-
Albumin Fusion/Conjugation: Linking ABT-510 to serum albumin.
-
Nanoparticle Encapsulation: Incorporating ABT-510 into nanocarriers.
While specific quantitative data for modified ABT-510 is not extensively available in public literature, this guide provides general principles, troubleshooting advice, and template protocols to aid in your research.
Quantitative Data Summary: Half-Life Extension Strategies for Peptides
The following table summarizes the potential impact of different half-life extension strategies on peptides, based on data from various studies on molecules other than ABT-510. This information can serve as a general guide for expected outcomes.
| Half-Life Extension Strategy | Native Peptide Half-Life (Typical) | Expected Half-Life of Modified Peptide | Key Considerations |
| PEGylation | Minutes to a few hours | Hours to Days | Size and structure of PEG, site of attachment, potential for reduced bioactivity. |
| Albumin Fusion/Conjugation | Minutes to a few hours | Days to Weeks | Fusion partner (full-length albumin vs. domain), linker design, potential for altered pharmacology. |
| Nanoparticle Encapsulation | Minutes to a few hours | Hours to Days (sustained release) | Nanoparticle material, size, surface properties, drug loading efficiency, and release kinetics. |
Troubleshooting Guides & FAQs
PEGylation of ABT-510
What is PEGylation and how does it extend half-life?
PEGylation is the process of covalently attaching one or more polyethylene glycol (PEG) chains to a molecule, in this case, the ABT-510 peptide. The increased hydrodynamic size of the PEG-peptide conjugate reduces its renal clearance, and the PEG moiety can shield the peptide from proteolytic enzymes, thereby extending its circulation time.
dot
Caption: General workflow for the PEGylation of a peptide like ABT-510.
FAQs & Troubleshooting
-
Q: My PEGylated ABT-510 shows reduced or no biological activity. What could be the cause?
-
A: PEGylation at or near the active site of ABT-510 can cause steric hindrance, preventing it from binding to its target, the CD36 receptor.
-
Troubleshooting:
-
Site-Specific PEGylation: If the primary amine at the N-terminus is crucial for activity, consider PEGylating at a different site, such as a lysine residue (if present and not critical for activity) or a C-terminal cysteine introduced for this purpose.
-
Use of Different PEG Linkers: Employ longer or cleavable linkers to reduce steric hindrance at the active site.
-
Characterize the Conjugate: Use techniques like mass spectrometry and peptide mapping to confirm the site of PEG attachment.
-
-
-
Q: The PEGylation reaction is resulting in a heterogeneous mixture of products (e.g., mono-, di-, and un-PEGylated peptide). How can I improve the reaction's specificity?
-
A: This is a common issue arising from multiple reactive sites on the peptide.
-
Troubleshooting:
-
Control Reaction Stoichiometry: Carefully control the molar ratio of activated PEG to ABT-510. A lower PEG-to-peptide ratio will favor mono-PEGylation.
-
Optimize Reaction pH: The reactivity of different amino groups (N-terminal vs. lysine side chains) is pH-dependent. Adjusting the pH can favor PEGylation at a specific site.
-
Purification: Utilize ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the different PEGylated species.
-
-
-
Q: I'm having trouble purifying the PEGylated ABT-510 from unreacted PEG.
-
A: Excess unreacted PEG can be challenging to remove, especially if its size is close to that of the PEGylated peptide.
-
Troubleshooting:
-
Optimize Stoichiometry: Use a slight molar excess of the peptide to ensure all the activated PEG reacts.
-
Chromatography Selection: Ion-exchange chromatography is often effective as the PEGylated peptide will have a different charge profile than unreacted PEG. Size-exclusion chromatography can also be used, but the size difference must be significant.
-
Diafiltration/Ultrafiltration: Use a membrane with a molecular weight cut-off that retains the PEGylated peptide while allowing the smaller unreacted PEG to pass through.
-
-
Albumin Fusion/Conjugation with ABT-510
How does albumin binding extend the half-life of ABT-510?
Human serum albumin (HSA) is the most abundant protein in blood plasma and has a long half-life of about 19 days. By attaching ABT-510 to albumin, the peptide can "piggyback" on albumin's long circulation time. This is due to the large size of the albumin-peptide complex, which prevents renal clearance, and albumin's interaction with the neonatal Fc receptor (FcRn), which protects it from degradation.
dot
Caption: Logical relationship of albumin fusion/conjugation to half-life extension.
FAQs & Troubleshooting
-
Q: My albumin-fused ABT-510 is expressing poorly or is forming inclusion bodies.
-
A: The fusion of ABT-510 to albumin can lead to misfolding and aggregation, especially in recombinant expression systems.
-
Troubleshooting:
-
Optimize Expression Conditions: Experiment with different expression hosts (e.g., E. coli, yeast, mammalian cells), lower induction temperatures, and different promoters.
-
Linker Design: The linker connecting ABT-510 and albumin is critical. A flexible linker (e.g., (Gly4Ser)n) can help the two domains fold independently.
-
Solubilization and Refolding: If inclusion bodies form, develop a protocol for their solubilization using denaturants (e.g., urea, guanidine HCl) followed by a controlled refolding process.
-
-
-
Q: The purified albumin-ABT-510 conjugate shows low bioactivity.
-
A: The large albumin molecule might sterically hinder the interaction of ABT-510 with its receptor.
-
Troubleshooting:
-
Linker Length and Composition: Increase the length of the linker to provide more space between ABT-510 and albumin.
-
Site of Fusion: Fuse ABT-510 to either the N- or C-terminus of albumin and test which configuration retains higher activity.
-
Cleavable Linker: Incorporate a linker that can be cleaved by enzymes present at the target site, releasing the active ABT-510.
-
-
-
Q: I am using chemical conjugation to attach ABT-510 to albumin, but the reaction is inefficient and yields a heterogeneous product.
-
A: Similar to PEGylation, multiple reactive sites on both the peptide and albumin can lead to a complex mixture of products.
-
Troubleshooting:
-
Site-Directed Conjugation: Introduce a unique reactive handle, such as a cysteine residue with a free thiol group, at a specific position on ABT-510 (away from the active site) for controlled conjugation to a maleimide-activated albumin.
-
Purification: Use a combination of chromatography techniques (e.g., affinity, ion-exchange, size-exclusion) to isolate the desired conjugate.
-
-
Nanoparticle Encapsulation of ABT-510
How can nanoparticle encapsulation improve the half-life of ABT-510?
Encapsulating ABT-510 within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation and rapid renal clearance. The nanoparticles act as a reservoir, providing a sustained release of the peptide over time, which can maintain therapeutic concentrations for longer periods.
dot
Caption: A generalized workflow for the encapsulation of ABT-510 in nanoparticles.
FAQs & Troubleshooting
-
Q: The encapsulation efficiency of ABT-510 in my nanoparticles is very low.
-
A: This can be due to poor interaction between the peptide and the nanoparticle matrix, or loss of the peptide during the formulation process.
-
Troubleshooting:
-
Optimize Formulation Parameters: Adjust the ratio of ABT-510 to the carrier material.
-
Modify Surface Charges: If using lipid nanoparticles, incorporating charged lipids that have an electrostatic attraction to ABT-510 can improve loading.
-
Choice of Encapsulation Method: Different methods (e.g., solvent evaporation, nanoprecipitation) have varying efficiencies for different drugs. Experiment with different techniques.
-
-
-
Q: The ABT-510-loaded nanoparticles are aggregating and are not stable in storage.
-
A: Nanoparticle stability is influenced by factors like surface charge and the presence of stabilizing agents.
-
Troubleshooting:
-
Surface Modification: Coat the nanoparticles with a hydrophilic polymer like PEG to create a steric barrier that prevents aggregation.
-
Zeta Potential: Measure the zeta potential of your nanoparticles. A higher absolute value (e.g., > |30| mV) generally indicates better colloidal stability. Adjust the formulation to increase surface charge if necessary.
-
Lyophilization: For long-term storage, consider lyophilizing the nanoparticle suspension with a suitable cryoprotectant.
-
-
-
Q: There is a rapid initial burst release of ABT-510 from the nanoparticles, followed by a very slow release.
-
A: This "burst effect" is often due to the peptide being adsorbed to the surface of the nanoparticles rather than being fully encapsulated.
-
Troubleshooting:
-
Washing Step: Ensure that the purification step (e.g., centrifugation and resuspension, or dialysis) is sufficient to remove any surface-adsorbed peptide.
-
Optimize Formulation: A higher drug-to-carrier ratio can sometimes lead to more surface adsorption. Try reducing the initial amount of ABT-510.
-
Core-Shell Nanoparticles: Consider designing a core-shell nanoparticle system where the ABT-510 is encapsulated in the core, and a polymer shell helps to control the release rate.
-
-
Experimental Protocols (Templates)
Disclaimer: These are generalized protocols and must be optimized for your specific laboratory conditions, equipment, and the specific characteristics of ABT-510 and modifying agents used.
Protocol 1: General Procedure for N-terminal PEGylation of ABT-510
-
Materials:
-
ABT-510 peptide
-
Methoxy-PEG-succinimidyl carbonate (mPEG-SC) or similar N-hydroxysuccinimide (NHS) ester-activated PEG
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification columns (IEX or SEC) and system
-
-
Procedure:
-
Dissolve ABT-510 in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the mPEG-SC in the reaction buffer at a concentration that will result in a 2-5 molar excess over the peptide.
-
Add the activated PEG solution to the ABT-510 solution and mix gently.
-
Incubate the reaction at room temperature for 1-2 hours, or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the PEG-ABT-510 conjugate using ion-exchange or size-exclusion chromatography.
-
Analyze the purified fractions by SDS-PAGE and HPLC to confirm the presence and purity of the mono-PEGylated product. Characterize by mass spectrometry.
-
Protocol 2: General Procedure for Recombinant Albumin-ABT-510 Fusion Protein Expression and Purification
-
Gene Synthesis and Cloning:
-
Synthesize a gene encoding the ABT-510 peptide sequence fused to the N- or C-terminus of human serum albumin, separated by a flexible linker (e.g., (Gly4Ser)3).
-
Clone the fusion gene into a suitable expression vector for your chosen host system (e.g., pET vector for E. coli, pPICZ for Pichia pastoris).
-
-
Expression:
-
Transform the expression vector into the host cells.
-
Grow the cells to an appropriate density and induce protein expression according to the vector and host system's requirements (e.g., with IPTG for E. coli, or methanol for P. pastoris).
-
If expressed intracellularly, harvest the cells by centrifugation. If secreted, collect the culture supernatant.
-
-
Purification:
-
If expressed as inclusion bodies, lyse the cells and perform solubilization and refolding steps.
-
For soluble protein, lyse the cells (if intracellular) and clarify the lysate by centrifugation.
-
Purify the albumin-ABT-510 fusion protein using a combination of chromatography steps. An affinity column for albumin (e.g., Cibacron Blue) can be a useful first step.
-
Further purify using ion-exchange and/or size-exclusion chromatography to remove remaining impurities and aggregates.
-
Analyze the purified protein by SDS-PAGE, Western blot (using anti-HSA antibodies), and HPLC.
-
Protocol 3: General Procedure for Encapsulation of ABT-510 in Liposomes
-
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5)
-
ABT-510 peptide
-
Hydration Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
-
Organic Solvent: Chloroform or a chloroform/methanol mixture
-
-
Procedure (Thin Film Hydration Method):
-
Dissolve the lipids in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Dissolve the ABT-510 peptide in the hydration buffer.
-
Hydrate the lipid film with the ABT-510 solution by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
To form unilamellar vesicles and reduce the size, sonicate the liposome suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated ABT-510 by dialysis, size-exclusion chromatography, or ultracentrifugation.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
-
References
Technical Support Center: Navigating the Translational Challenges of ABT-510
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the challenges encountered in translating preclinical data of the anti-angiogenic agent ABT-510 to clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is ABT-510 and what is its mechanism of action?
A1: ABT-510 is a synthetic nonapeptide that acts as a mimetic of thrombospondin-1 (TSP-1), a naturally occurring protein with anti-angiogenic properties.[1] Its primary mechanism of action involves binding to the CD36 receptor on endothelial cells, which triggers a signaling cascade leading to apoptosis (programmed cell death) of these cells and subsequent inhibition of angiogenesis (new blood vessel formation).[2][3] This disruption of blood supply to tumors is intended to inhibit their growth and metastasis.
Q2: Preclinical studies showed significant tumor growth inhibition with ABT-510. Why were the clinical trial results in several cancers disappointing?
A2: The discrepancy between robust preclinical efficacy and limited clinical activity of ABT-510 as a monotherapy is a significant challenge. Several factors may contribute to this translational gap:
-
Tumor Microenvironment Complexity: Preclinical models, often employing immunodeficient mice with subcutaneous tumors, do not fully recapitulate the complex and heterogeneous tumor microenvironment in human patients. Factors such as stromal interactions, immune cell infiltration, and cytokine profiles in human tumors can influence drug response.
-
Differences in Angiogenesis Dependency: The reliance of tumors on angiogenesis can vary significantly between preclinical models and human cancers, and even among different cancer types in humans. Cancers in patients may have more established and redundant pro-angiogenic pathways, making them less susceptible to a single anti-angiogenic agent.
-
Pharmacokinetics and Dosing: While preclinical studies in mice used doses that resulted in significant tumor inhibition, achieving and sustaining the optimal therapeutic concentration in humans without off-target effects can be challenging. In a Phase I trial for glioblastoma, a maximum tolerated dose was not even reached, suggesting that the optimal therapeutic window in humans might not have been fully explored.[4]
-
Monotherapy vs. Combination Therapy: Preclinical evidence suggests that ABT-510 may "normalize" tumor vasculature, which could enhance the delivery and efficacy of cytotoxic chemotherapies.[5] Clinical trials focusing on ABT-510 as a single agent may have overlooked its potential in combination regimens.
Q3: Were there any clinical settings where ABT-510 showed promise?
A3: While monotherapy trials were largely unsuccessful, a Phase I trial of ABT-510 in combination with standard chemoradiation for newly diagnosed glioblastoma showed that the drug was well-tolerated at doses up to 200 mg/d. The median time to tumor progression and overall survival in this small study were encouraging, suggesting a potential role for ABT-510 as part of a combination therapy in this patient population. Additionally, a preclinical study in dogs with naturally occurring cancers, which can be more predictive of human responses than mouse models, showed objective responses in some cases.
Troubleshooting Guides
Issue: Reproducing Preclinical Efficacy in a New Xenograft Model
-
Problem: Difficulty in observing the significant tumor growth inhibition reported in the literature when using ABT-510 in your own xenograft model.
-
Troubleshooting Steps:
-
Verify Cell Line and Animal Model: Ensure you are using the same or a very similar cancer cell line and mouse strain as in the original studies. The angiogenic dependency of tumors can be highly cell-line specific.
-
Confirm Drug Formulation and Administration: Prepare ABT-510 as described in the protocols. The route of administration (e.g., intraperitoneal vs. subcutaneous) and the dosing schedule are critical.
-
Monitor Tumor Growth Kinetics: The timing of treatment initiation relative to tumor establishment is crucial. Treatment that is started on very small, newly formed tumors may be more effective than on large, well-established tumors.
-
Assess Microvessel Density: To confirm the anti-angiogenic effect of ABT-510 in your model, perform immunohistochemical analysis of microvessel density (e.g., using CD31 staining) in the tumors of treated and control animals. A significant reduction in microvessel density would indicate that the drug is hitting its target.
-
Data Presentation
Table 1: Comparison of ABT-510 Preclinical Efficacy Data
| Preclinical Model | Cancer Type | Animal Model | ABT-510 Dose | Key Findings | Reference |
| Orthotopic Syngeneic | Ovarian Cancer | C57BL/6 Mice | 100 mg/kg/day (i.p.) | Significant reduction in ovarian tumor weight at 60 and 90 days post-tumor induction. | |
| Intracerebral Xenograft | Malignant Glioma | Athymic Nude Mice | Not specified | Significantly inhibited the growth of human malignant astrocytoma tumors. | |
| Syngeneic | Lewis Lung Carcinoma | C57BL6 Mice | 1 mg/kg (i.p.) | Mild decrease in tumor growth when combined with cytoxan. | |
| Spontaneously Occurring Tumors | Various | Companion Dogs | Not specified | Objective responses (>50% reduction in tumor size) in 6 out of 242 dogs. |
Table 2: Summary of ABT-510 Clinical Trial Outcomes
| Clinical Trial Phase | Cancer Type | Patient Population | ABT-510 Dose | Key Outcomes | Reference |
| Phase II | Metastatic Melanoma | Previously treated | 100 mg twice daily (s.c.) | Study terminated early due to lack of efficacy; only 3 of 20 patients were progression-free at 18 weeks. | |
| Phase II | Advanced Renal Cell Carcinoma | Previously untreated | 10 mg or 100 mg twice daily (s.c.) | Objective response rate of 4% in the 10 mg group; median PFS of 4.2 and 3.3 months, respectively. Little evidence of clinical activity. | |
| Phase I | Newly Diagnosed Glioblastoma | Concurrent with chemoradiation | 20-200 mg/day (s.c.) | Well-tolerated; MTD not defined. Median time to progression was 45.9 weeks, and median overall survival was 64.4 weeks. | |
| Phase I | Advanced Solid Tumors | Refractory | 20-100 mg QD or 10-50 mg BID (s.c.) | Minimal antitumor activity; 6-month progression-free survival rate was 6%. |
Experimental Protocols
1. Orthotopic Syngeneic Mouse Model of Ovarian Cancer
-
Animal Model: Female C57BL/6 mice.
-
Cell Line: 1 x 10^6 spontaneously transformed murine ovarian surface epithelial cells (ID8).
-
Tumor Induction: Cells are injected under the ovarian bursa of both ovaries.
-
Treatment: Daily intraperitoneal (i.p.) injections of 100 mg/kg ABT-510 in 200 µL PBS or PBS alone (control).
-
Endpoint Analysis: Ovarian tumors are removed and weighed at 30, 60, and 90 days post-tumor induction.
2. Intracerebral Human Glioma Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Line: Human malignant astrocytoma cells.
-
Tumor Induction: Stereotactic injection of tumor cells into the brain.
-
Treatment: Daily administration of ABT-510 (dose and route not specified in the abstract) from day 7 to day 19 post-tumor induction.
-
Endpoint Analysis: Tumor growth inhibition, microvessel density, and apoptosis of microvascular endothelial cells are assessed at euthanasia.
3. Lewis Lung Carcinoma Syngeneic Model
-
Animal Model: C57BL6 mice.
-
Cell Line: Syngeneic Lewis lung carcinoma (LLC) cells.
-
Tumor Induction: Subcutaneous injection of LLC cells.
-
Treatment: Intraperitoneal (i.p.) injection of ABT-510 at 1 mg/kg, alone or in combination with oral cytoxan (2 mg/kg).
-
Endpoint Analysis: Monitoring of tumor growth progression.
Mandatory Visualization
Caption: ABT-510 induced signaling cascade in endothelial cells.
Caption: Key challenges in the clinical translation of ABT-510.
References
- 1. The thrombospondin-1 mimetic ABT-510 increases the uptake and effectiveness of cisplatin and paclitaxel in a mouse model of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer. [research.bidmc.org]
- 5. In vivo growth of subclones derived from Lewis lung carcinoma is determined by the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Clinical Trial Performance of ABT-510
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information and troubleshooting guidance regarding the clinical trial performance of ABT-510, a synthetic peptide analog of thrombospondin-1 (TSP-1). The content is designed to address specific questions that may arise during experimental design and data interpretation related to anti-angiogenic therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ABT-510?
A1: ABT-510 is a synthetic nonapeptide that mimics the anti-angiogenic activity of the endogenous protein, thrombospondin-1 (TSP-1)[1][2][3]. Its primary mechanism is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. ABT-510 exerts its effects by interacting with cell surface receptors, primarily CD36 and CD47, on endothelial cells[4][5]. This interaction triggers a cascade of intracellular events leading to:
-
Induction of Endothelial Cell Apoptosis: ABT-510 can induce programmed cell death in endothelial cells, thereby reducing the number of cells available to form new blood vessels.
-
Inhibition of Endothelial Cell Migration and Proliferation: It blocks the migration and proliferation of endothelial cells stimulated by various pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).
-
Modulation of "Death Receptor" Pathways: The binding of ABT-510 to its receptors can lead to the upregulation of Fas/FasL, contributing to apoptosis.
Q2: Why did ABT-510 fail to demonstrate strong single-agent activity in clinical trials despite promising preclinical data?
A2: The discrepancy between promising preclinical results and the lack of robust single-agent clinical efficacy is a common challenge in the development of anti-angiogenic agents. For ABT-510, several factors likely contributed to this outcome:
-
Redundancy of Pro-Angiogenic Pathways: Tumors are highly adaptable and can activate alternative signaling pathways to stimulate angiogenesis when one pathway is blocked. While ABT-510 targets the TSP-1 pathway, tumors may have compensated by upregulating other pro-angiogenic factors like VEGF, FGF, and Platelet-Derived Growth Factor (PDGF).
-
Intrinsic and Acquired Resistance: Tumors can possess intrinsic resistance to anti-angiogenic therapies or develop it over time. Mechanisms of resistance include the recruitment of pro-angiogenic inflammatory cells, protection of the tumor vasculature by pericytes, and the ability of tumor cells to survive in hypoxic conditions created by the anti-angiogenic agent.
-
Cytostatic vs. Cytotoxic Effects: Anti-angiogenic agents like ABT-510 are often cytostatic, meaning they inhibit tumor growth rather than directly killing tumor cells. This can lead to disease stabilization rather than tumor regression, which may be considered a weak response in clinical trials focused on tumor shrinkage.
-
Pharmacokinetics and Bioavailability: The short half-life of peptides like ABT-510 can pose a challenge in maintaining a therapeutically effective concentration at the tumor site.
Q3: What were the key outcomes of the Phase II clinical trials for ABT-510 as a single agent?
A3: Phase II clinical trials of ABT-510 as a monotherapy in patients with advanced cancers, such as metastatic melanoma and renal cell carcinoma, generally showed that the drug was well-tolerated but had limited anti-tumor activity.
In a study on metastatic melanoma , ABT-510 did not demonstrate significant clinical efficacy, with only a small number of patients remaining progression-free at 18 weeks, leading to the early termination of the study.
Similarly, in a trial for advanced renal cell carcinoma , there was little evidence of clinical activity for ABT-510 as a single agent, and further evaluation in this context was not recommended. While the drug had a favorable safety profile, the objective response rates were low.
Troubleshooting Guides
Problem: My in vitro experiments with a TSP-1 mimetic show potent anti-angiogenic effects, but this is not translating to my in vivo tumor models.
Possible Causes and Solutions:
-
Tumor Microenvironment Complexity: The in vivo tumor microenvironment is significantly more complex than in vitro culture conditions. It contains a variety of pro-angiogenic factors and stromal cells that can counteract the effects of your compound.
-
Troubleshooting Tip: Consider using more complex in vitro models, such as 3D co-cultures with fibroblasts and immune cells, to better mimic the in vivo environment. In your in vivo studies, analyze the tumor microenvironment for changes in pro-angiogenic factor expression and immune cell infiltration.
-
-
Pharmacokinetics and Drug Delivery: Your compound may have poor bioavailability or a short half-life in vivo, preventing it from reaching and maintaining an effective concentration at the tumor site.
-
Troubleshooting Tip: Conduct pharmacokinetic studies to determine the concentration of your compound in the plasma and tumor tissue over time. You may need to optimize the dosing schedule or formulation to improve its stability and delivery.
-
-
Animal Model Selection: The chosen animal model may not accurately reflect the human disease or the specific angiogenic pathways you are targeting.
-
Troubleshooting Tip: If using xenografts in immunocompromised mice, consider that the lack of a complete immune system can affect the response to anti-angiogenic therapies. Syngeneic models in immunocompetent mice may provide a more relevant context.
-
Quantitative Data from Clinical Trials
Table 1: Summary of Phase II Clinical Trial of ABT-510 in Metastatic Melanoma
| Endpoint | Result | Citation |
| Primary Endpoint | 18-week treatment failure rate | Study terminated early due to lack of efficacy |
| Patient Population | 21 patients with Stage IV melanoma | Most patients were Stage M1c (71%) and had prior therapy |
| Progression-Free Patients at 18 weeks | 3 out of 20 enrolled patients | - |
| Conclusion | ABT-510 did not demonstrate definite clinical efficacy as a single agent. | Further dose escalation or combination therapy may be more effective. |
Table 2: Summary of Phase II Clinical Trial of ABT-510 in Advanced Renal Cell Carcinoma
| Endpoint | 10 mg twice daily | 100 mg twice daily | Citation |
| Objective Response Rate | 4% | 2 unconfirmed partial responses | |
| Median Progression-Free Survival (PFS) | 4.2 months | 3.3 months | |
| 6-month PFS Rate | 39% | 32% | |
| Median Overall Survival | 27.8 months | 26.1 months | |
| Conclusion | Little evidence of clinical activity for single-agent ABT-510. | Favorable safety profile may justify evaluation in combination therapy. |
Table 3: Summary of Phase I Clinical Trial of ABT-510 in Advanced Cancer
| Endpoint | Result | Citation |
| Patient Population | 50 patients with various advanced malignancies | - |
| Partial Response | 1 patient with carcinosarcoma | - |
| Stable Disease (≥3 months) | 42% of patients (21 of 50) | - |
| 6-month Progression-Free Survival Rate | 6% | - |
| Conclusion | ABT-510 is well-tolerated at doses up to 100 mg/day. Minimal single-agent antitumor activity observed. | - |
Experimental Protocols
In Vivo Xenograft Tumor Growth Assay
This protocol provides a general framework for assessing the anti-tumor efficacy of a TSP-1 mimetic like ABT-510 in a mouse xenograft model.
-
Cell Culture: Human cancer cells (e.g., malignant glioma, melanoma) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile PBS or media) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Once tumors are established and reach a palpable size (e.g., 50-100 mm³), animals are randomized into treatment and control groups. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²)/2.
-
Drug Administration:
-
The investigational drug (e.g., ABT-510) is formulated in a suitable vehicle.
-
The drug is administered at a predetermined dose and schedule (e.g., daily subcutaneous injections).
-
The control group receives vehicle only.
-
-
Endpoint: The study continues until tumors in the control group reach a predetermined size, or for a set duration. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for microvessel density).
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of a compound on the migration of endothelial cells towards a chemoattractant.
-
Cell Culture: Endothelial cells (e.g., HUVECs) are cultured to sub-confluency.
-
Chamber Preparation: A Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with media containing a chemoattractant (e.g., VEGF).
-
Cell Seeding: A suspension of endothelial cells, pre-treated with the investigational compound (e.g., ABT-510) or vehicle control, is seeded into the upper chamber.
-
Incubation: The chamber is incubated for a period that allows for cell migration (e.g., 4-6 hours).
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells in the treated group is compared to the control group.
Visualizations
Signaling Pathways
Caption: ABT-510 Mechanism of Action on Endothelial Cells.
Experimental Workflow
Caption: ABT-510 Development Workflow.
Logical Relationships
Caption: Reasons for ABT-510's Limited Single-Agent Clinical Activity.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Thrombospondin-1 induces apoptosis in primary leukemia and cell lines mediated by CD36 and Caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of nitric oxide signaling by thrombospondin-1: implications for anti-angiogenic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Endothelial Cell Behavior Is Determined by Receptor Clustering Induced by Thrombospondin-1 [frontiersin.org]
Technical Support Center: ABT-510 in Soft Tissue Sarcoma
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the dose-response analysis of ABT-510 in soft tissue sarcoma.
Frequently Asked Questions (FAQs)
Q1: What is ABT-510 and what is its mechanism of action?
A1: ABT-510 is a synthetic nonapeptide that acts as a mimetic of thrombospondin-1 (TSP-1), a naturally occurring protein with anti-angiogenic properties.[1][2] Its primary mechanism of action is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2][3] ABT-510 achieves this by blocking the activity of several pro-angiogenic growth factors.
Q2: Has a dose-response relationship for ABT-510 been established in soft tissue sarcoma?
A2: A randomized, phase II clinical trial was conducted to evaluate the efficacy and safety of two different dose schedules of ABT-510 in patients with advanced soft tissue sarcoma. The study compared a low-dose regimen (20 mg once daily) with a high-dose regimen (100 mg twice daily). The results of this study showed a lack of a clear dose-response relationship, as the higher dose did not lead to improved efficacy in terms of progression-free survival, objective response rate, or overall survival.
Q3: What were the specific outcomes of the phase II dose-response study in soft tissue sarcoma?
A3: The key efficacy endpoints from the randomized phase II study are summarized in the table below. The study concluded that while ABT-510 had a favorable safety profile, it did not demonstrate compelling single-agent activity in soft tissue sarcoma, and there was no evidence of a dose-response effect.
Q4: What is the proposed signaling pathway for ABT-510?
A4: ABT-510, as a thrombospondin-1 (TSP-1) mimetic, is believed to exert its anti-angiogenic effects by interacting with cell surface receptors on endothelial cells, such as CD36. This interaction can trigger a cascade of intracellular events that ultimately lead to the inhibition of endothelial cell migration, proliferation, and survival, and can induce apoptosis (programmed cell death) in these cells. By mimicking the natural inhibitory function of TSP-1, ABT-510 disrupts the signaling of pro-angiogenic factors, thereby hindering the development of new blood vessels that tumors need to grow.
Troubleshooting Guide for Experimental Studies
Issue: Lack of observed anti-tumor efficacy in preclinical models of soft tissue sarcoma.
-
Possible Cause 1: Inappropriate Dose Range.
-
Troubleshooting Step: While clinical data in humans did not show a dose-response, preclinical models may have different sensitivities. A wider range of doses should be tested, informed by any available in vitro IC50 data on relevant endothelial cell lines.
-
-
Possible Cause 2: Tumor Model Resistance.
-
Troubleshooting Step: Soft tissue sarcomas are a heterogeneous group of tumors. The specific sarcoma cell line or patient-derived xenograft (PDX) model being used may be inherently resistant to anti-angiogenic monotherapy. Consider testing ABT-510 in combination with standard-of-care cytotoxic agents, as this has been explored in other cancer types.
-
-
Possible Cause 3: Suboptimal Dosing Schedule.
-
Troubleshooting Step: The pharmacokinetics of ABT-510, including its half-life, should be considered. Continuous exposure might be more critical than peak concentration. Evaluate different dosing schedules (e.g., more frequent administration of lower doses) to maintain a therapeutic concentration.
-
Issue: Difficulty in assessing target engagement or biological response.
-
Possible Cause 1: Lack of reliable biomarkers.
-
Troubleshooting Step: Assessing the anti-angiogenic effect can be challenging. Consider incorporating biomarker analysis into your experiments. This could include measuring circulating endothelial cells (CECs) or their progenitors, as this was explored in clinical trials of ABT-510. Immunohistochemical analysis of microvessel density (e.g., using CD31 or CD34 staining) in tumor tissue pre- and post-treatment can also provide a direct measure of angiogenesis inhibition.
-
Data Presentation
Table 1: Summary of Efficacy from the Phase II Dose-Response Study of ABT-510 in Advanced Soft Tissue Sarcoma
| Efficacy Endpoint | 20 mg Once Daily (n=42) | 100 mg Twice Daily (n=46) |
| Median Progression-Free Survival (PFS) | 94 days | 64 days |
| 4-Month PFS Rate | 42% | 41% |
| 6-Month PFS Rate | 24% | 32% |
| Objective Response Rate (ORR) | One partial response | No objective responses |
| Stable Disease Rate | 52% | 48% |
| Median Overall Survival (OS) | 431 days | 295 days |
Experimental Protocols
Protocol: Phase II Clinical Trial of ABT-510 in Advanced Soft Tissue Sarcoma
-
Study Design: A randomized, open-label, multicenter phase II study.
-
Patient Population: Patients with metastatic or unresectable soft tissue sarcoma.
-
Treatment Arms:
-
Arm 1: ABT-510 20 mg administered subcutaneously once daily.
-
Arm 2: ABT-510 100 mg administered subcutaneously twice daily.
-
-
Treatment Cycle: Continuous dosing in 28-day cycles.
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Objective response rate (ORR), overall survival (OS), and safety.
-
Tumor Assessment: Tumor response and progression were evaluated every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Safety Monitoring: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events.
Visualizations
Caption: Proposed signaling pathway of ABT-510 in endothelial cells.
References
Validation & Comparative
A Comparative Guide to ABT-510 and Other Thrombospondin-1 Analogs for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thrombospondin-1 (TSP-1) mimetic peptide ABT-510 with other notable TSP-1 analogs, focusing on their performance backed by experimental data. This document is intended to assist researchers in selecting the appropriate tools for their anti-angiogenesis studies.
Introduction to Thrombospondin-1 and its Analogs
Thrombospondin-1 (TSP-1) is a large, multifunctional glycoprotein that plays a crucial role in the regulation of angiogenesis, the formation of new blood vessels.[1] It is a potent endogenous inhibitor of this process, making it a key target for the development of anti-cancer therapies.[1] TSP-1 exerts its anti-angiogenic effects through various mechanisms, including direct interaction with cell surface receptors on endothelial cells, such as CD36 and CD47, and by modulating the activity of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[2]
The therapeutic potential of TSP-1 has led to the development of several synthetic peptide analogs that mimic its anti-angiogenic properties. These peptides are designed to be smaller, more stable, and potentially more potent than the native protein. This guide focuses on a comparative analysis of ABT-510, a well-studied TSP-1 analog, against other analogs such as ABT-898, ABT-526, and PKHB1.
Performance Comparison of TSP-1 Analogs
The following tables summarize the available quantitative data from preclinical studies, offering a comparative view of the efficacy of ABT-510 and its counterparts in various experimental models.
In Vivo Efficacy in a Rat Prolactinoma Model
This study compared the effects of ABT-510 and ABT-898 on tumor growth and angiogenesis in a diethylstilbestrol (DES)-induced rat prolactinoma model.[3][4]
| Parameter | Control (DES only) | ABT-510 (100 mg/kg) | ABT-898 (100 mg/kg) |
| Pituitary Weight (mg) | ~60 | ~45 (significant reduction, p=0.03) | ~45 (significant reduction, p=0.03) |
| Serum Prolactin (ng/mL) | ~1200 | ~600 (significant reduction, p=0.036) | ~550 (significant reduction, p=0.028) |
| Microvessel Density (vessels/mm²) | ~120 | ~80 (significant reduction, p=0.01) | ~75 (significant reduction, p=0.027) |
Data extracted from Recouvreux et al., Endocrinology, 2012.
In Vivo Efficacy in a Canine Soft Tissue Sarcoma Model
This study evaluated the anti-tumor activity of ABT-510 and ABT-898 in dogs with naturally occurring soft tissue sarcomas.
| Parameter | ABT-510 | ABT-898 |
| Objective Response Rate | 6% (1/16 dogs) | 32% (9/28 dogs) |
| Statistical Significance | p < 0.045 (favoring ABT-898) |
Data from Sahora et al., J Vet Intern Med, 2012.
In Vitro Cytotoxicity of PKHB1 in Cancer Cell Lines
This study investigated the cytotoxic effects of the TSP-1 mimetic peptide PKHB1 on various cancer cell lines.
| Cell Line (Cancer Type) | CC50 (µM) |
| CEM (T-cell acute lymphoblastic leukemia) | 200 |
| MOLT-4 (T-cell acute lymphoblastic leukemia) | 300 |
| L5178Y-R (Murine T-cell lymphoblastic tumor) | 200 |
| MCF-7 (Breast Cancer) | 200 |
| MDA-MB-231 (Breast Cancer) | 200 |
| 4T1 (Murine Breast Cancer) | 300 |
CC50 (Cytotoxic Concentration 50%) is the concentration of the peptide that causes 50% cell death. Data extracted from Uscanga-Palomeque et al., Oncoimmunology, 2022 and Calvillo-Rodríguez et al., Oncoimmunology, 2022.
Signaling Pathways of Thrombospondin-1 Analogs
The anti-angiogenic effects of TSP-1 and its analogs are primarily mediated through their interaction with the cell surface receptors CD36 and CD47 on endothelial cells.
TSP-1/Analog - CD36 Signaling Pathway
Binding of TSP-1 or its analogs to the CD36 receptor on endothelial cells initiates a signaling cascade that leads to the inhibition of cell migration and the induction of apoptosis. This pathway can also interfere with VEGF signaling, a critical driver of angiogenesis.
Caption: TSP-1/Analog-CD36 signaling cascade.
TSP-1/Analog - CD47 Signaling Pathway
The interaction of TSP-1 or its analogs with the CD47 receptor disrupts nitric oxide (NO) signaling, which is essential for vasodilation and endothelial cell survival. This inhibition of the NO/cGMP pathway contributes to the anti-angiogenic effects.
Caption: TSP-1/Analog-CD47 signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Rat Prolactinoma Model
Objective: To evaluate the in vivo efficacy of TSP-1 analogs in a hormone-induced pituitary tumor model.
Experimental Workflow:
Caption: Workflow for the rat prolactinoma study.
Detailed Methodology:
-
Animal Model: Adult female Sprague-Dawley rats were used.
-
Tumor Induction: Prolactinomas were induced by subcutaneous implantation of a 20 mg diethylstilbestrol (DES) pellet.
-
Treatment: Two weeks after DES implantation, rats were randomly assigned to three groups and treated for two weeks:
-
Vehicle control (5% dextrose solution) administered intraperitoneally (i.p.).
-
ABT-510 (100 mg/kg) in 5% dextrose, administered i.p. three times a week.
-
ABT-898 (100 mg/kg) in 5% dextrose, administered i.p. three times a week.
-
-
Sample Collection: Animals were euthanized 48 hours after the final injection. Trunk blood was collected for serum prolactin measurement, and pituitaries were excised and weighed.
-
Analysis:
-
Serum Prolactin: Measured by radioimmunoassay (RIA).
-
Microvessel Density: Pituitary sections were stained with an anti-CD31 antibody to visualize blood vessels. The number of vessels per unit area was quantified.
-
Cell Proliferation: Proliferating cell nuclear antigen (PCNA) levels in pituitary lysates were determined by Western blotting.
-
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis, and to evaluate the inhibitory effects of TSP-1 analogs.
Detailed Methodology:
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix solution (e.g., Matrigel) and incubated at 37°C for 30-60 minutes to allow for gelation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested, resuspended in appropriate growth medium, and seeded onto the solidified matrix at a density of 1-1.5 x 10⁴ cells per well.
-
Treatment: The cells are treated with various concentrations of the TSP-1 analogs (e.g., ABT-510, ABT-898) or a vehicle control.
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Boyden Chamber Cell Migration Assay
Objective: To quantify the chemotactic migration of endothelial cells in response to a chemoattractant, and to assess the inhibitory potential of TSP-1 analogs on this process.
Detailed Methodology:
-
Chamber Setup: A Boyden chamber apparatus consists of two compartments separated by a microporous membrane. The lower chamber is filled with endothelial cell growth medium containing a chemoattractant (e.g., VEGF).
-
Cell Preparation: HUVECs are serum-starved for 4-6 hours, then harvested and resuspended in serum-free medium. The cells are pre-incubated with different concentrations of the TSP-1 analogs or a vehicle control.
-
Cell Seeding: The cell suspension is added to the upper chamber of the Boyden apparatus.
-
Incubation: The chamber is incubated at 37°C in a 5% CO₂ incubator for 4-6 hours to allow for cell migration through the membrane.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained (e.g., with Crystal Violet or DAPI). The number of migrated cells is then counted under a microscope in several random fields.
Conclusion
The available preclinical data suggests that second-generation thrombospondin-1 analogs, such as ABT-898, may offer enhanced anti-tumor and anti-angiogenic activity compared to ABT-510. The choice of a specific TSP-1 analog for research purposes should be guided by the specific experimental context, including the model system and the desired endpoints. The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo evaluation of these promising anti-angiogenic agents. Further research is warranted to fully elucidate the comparative efficacy and mechanisms of action of the expanding family of TSP-1 mimetic peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Thrombospondin-1 (TSP-1) analogs ABT-510 and ABT-898 inhibit prolactinoma growth and recover active pituitary transforming growth factor-β1 (TGF-β1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombospondin-1 (TSP-1) Analogs ABT-510 and ABT-898 Inhibit Prolactinoma Growth and Recover Active Pituitary Transforming Growth Factor-β1 (TGF-β1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective study of thrombospondin-1 mimetic peptides, ABT-510 and ABT-898, in dogs with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of ABT-510 in Combination with Chemotherapy: A Comparative Analysis for Researchers
In the landscape of anti-angiogenic cancer therapies, ABT-510, a synthetic peptide mimicking the endogenous angiogenesis inhibitor thrombospondin-1 (TSP-1), has been investigated for its potential to enhance the efficacy of traditional chemotherapy.[1][2] This guide provides a comprehensive comparison of ABT-510 combination therapies with other established anti-angiogenic agents, supported by available clinical trial data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ABT-510's therapeutic potential.
Mechanism of Action: A Differentiated Approach
Unlike many anti-angiogenic agents that directly target the Vascular Endothelial Growth Factor (VEGF) pathway, ABT-510 exerts its effects through a multi-faceted mechanism.[3][4] It induces apoptosis (programmed cell death) in endothelial cells, the building blocks of blood vessels, and inhibits a range of pro-angiogenic growth factors including VEGF, basic fibroblast growth factor (bFGF), hepatocyte growth factor (HGF), and interleukin-8 (IL-8).[1] This broader inhibitory profile suggests a potential to overcome resistance mechanisms associated with therapies solely focused on VEGF blockade. Preclinical studies have shown that ABT-510's apoptotic activity is mediated through the CD95 death receptor pathway, and its efficacy can be enhanced by low-dose "metronomic" chemotherapy, which upregulates this receptor on endothelial cells.
ABT-510 and Chemotherapy: A Synopsis of Clinical Findings
Clinical investigations of ABT-510 have primarily focused on its safety and efficacy in combination with various chemotherapy regimens across different cancer types. As a monotherapy, ABT-510 demonstrated minimal antitumor activity, underscoring the rationale for combination approaches.
Key Clinical Trials of ABT-510 Combination Therapy
A notable Phase I clinical trial evaluated ABT-510 in combination with gemcitabine and cisplatin in patients with advanced solid tumors. The study concluded that the combination was feasible, with no significant pharmacokinetic interactions or increased toxicity compared to chemotherapy alone. In this study, three partial responses were observed in 12 evaluable patients.
Another Phase I study in patients with newly diagnosed glioblastoma combined ABT-510 with standard temozolomide and radiation therapy. The regimen was well-tolerated at doses up to 200 mg/day. The study reported a median time to tumor progression of 45.9 weeks and a median overall survival of 64.4 weeks, which is encouraging for this patient population.
The combination of ABT-510 with 5-fluorouracil and leucovorin has also been reported as safe in a Phase I setting.
Comparative Efficacy of Anti-Angiogenic Therapies
To provide a comprehensive perspective, the following tables summarize the efficacy of ABT-510 combination therapy alongside other widely used anti-angiogenic agents in combination with chemotherapy for various cancers. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, designs, and chemotherapy backbones.
| Therapy Combination | Cancer Type | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| ABT-510 + Gemcitabine/Cisplatin | Advanced Solid Tumors | 25% (3/12 patients with partial response) | Not Reported | Not Reported |
| ABT-510 + Temozolomide/Radiation | Glioblastoma | Not Reported | 45.9 weeks (Median Time to Progression) | 64.4 weeks |
| Bevacizumab + Platinum-based Chemo | Non-Small Cell Lung Cancer | Improved Response Rate | Improved PFS | Smaller effect on OS |
| Ramucirumab + Docetaxel | Non-Small Cell Lung Cancer | Significant Improvement | Significant Improvement | Significant Improvement |
| Nintedanib + Docetaxel | Adenocarcinoma (NSCLC) | Not Reported | Improved PFS | Improved OS |
| Aflibercept + FOLFIRI | Metastatic Colorectal Cancer | Approved for use after progression on oxaliplatin-containing regimen | - | - |
| Sorafenib | Hepatocellular Carcinoma | Approved as a single agent | - | - |
| Sunitinib | Renal Cell Carcinoma | Superior to Interferon-α | - | - |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key studies involving ABT-510.
Study of ABT-510 with Gemcitabine and Cisplatin in Advanced Solid Tumors
-
Patient Population: Patients with advanced solid tumors.
-
Dosing Regimen:
-
Gemcitabine: 1250 mg/m² intravenously on days 1 and 8 of a 3-week cycle.
-
Cisplatin: 80 mg/m² intravenously on day 1 of a 3-week cycle.
-
ABT-510: Subcutaneously twice daily at doses of 50 mg or 100 mg, starting on day 2.
-
-
Endpoints: The primary endpoints were to determine the safety profile, pharmacokinetics, and potential drug interactions. Anti-tumor activity was evaluated every two cycles according to WHO criteria.
Study of ABT-510 with Temozolomide and Radiation in Glioblastoma
-
Patient Population: Patients with newly diagnosed glioblastoma.
-
Dosing Regimen:
-
Standard "Stupp regimen" of temozolomide chemoradiation followed by maintenance chemotherapy.
-
ABT-510: Daily subcutaneous injections at doses of 20, 50, 100, or 200 mg.
-
-
Endpoints: The primary endpoints were to evaluate toxicities and determine the maximum tolerated dose (MTD) of ABT-510 in this combination. Patient responses were also monitored.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of ABT-510 and a typical experimental workflow for clinical trials of anti-angiogenic agents.
Caption: Signaling pathway of ABT-510 in endothelial cells.
Caption: Experimental workflow for a combination therapy clinical trial.
Conclusion
ABT-510, with its unique mechanism of action targeting multiple pro-angiogenic pathways and inducing endothelial cell apoptosis, represents a distinct approach in the field of anti-angiogenic therapy. Early-phase clinical trials have demonstrated that ABT-510 can be safely combined with standard chemotherapy regimens. While the available efficacy data is preliminary, it suggests potential clinical activity in combination settings. Further, larger-scale randomized controlled trials are warranted to definitively establish the efficacy of ABT-510 in combination with chemotherapy compared to current standard-of-care anti-angiogenic therapies. The insights from such studies will be critical in defining the future role of this TSP-1 mimetic in the oncology treatment paradigm.
References
Validating the Anti-Tumor Efficacy of ABT-510 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo anti-tumor effects of ABT-510, a synthetic peptide analog of the endogenous anti-angiogenic protein thrombospondin-1 (TSP-1). We present a compilation of experimental data from preclinical studies, detailing its efficacy in various tumor models. This document also compares ABT-510 with other anti-angiogenic therapies, offers detailed experimental protocols for key in vivo assays, and visualizes the critical signaling pathways and experimental workflows.
ABT-510: Mechanism of Action
ABT-510 exerts its anti-tumor effects primarily through the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. Its mechanism of action involves binding to the CD36 receptor on endothelial cells, which triggers a cascade of events leading to apoptosis (programmed cell death) of these cells. This process is mediated by the activation of caspase-8 and caspase-3. By inducing endothelial cell apoptosis, ABT-510 effectively reduces the microvessel density within the tumor, thereby limiting its access to essential nutrients and oxygen.
In Vivo Anti-Tumor Efficacy of ABT-510
Preclinical studies in various xenograft models have demonstrated the potent anti-tumor activity of ABT-510. The following tables summarize the key quantitative data from these studies.
Glioblastoma Xenograft Model
| Parameter | Control Group | ABT-510 Treated Group | Percentage Change | Reference |
| Tumor Volume | Baseline | 57% reduction | [1] | |
| Microvessel Density | 42.5 vessels/mm² | 25 vessels/mm² | 40% reduction | [1] |
| Apoptotic Endothelial Cells | Baseline | 3-fold increase | [2] |
Ovarian Cancer Xenograft Model
| Parameter | Control Group (PBS) | ABT-510 Treated Group (100 mg/kg) | Outcome | Reference |
| Tumor Weight (Day 60) | ~1.0 g | ~0.4 g | Significant reduction | [3] |
| Tumor Weight (Day 90) | Not available (euthanized) | ~0.5 g | Significant reduction and increased survival | [3] |
| Ascites Fluid Volume | Present | Significantly reduced | ||
| Secondary Lesion Dissemination | Present | Significantly reduced |
Comparative Analysis with Other Anti-Angiogenic Therapies
While direct head-to-head preclinical studies comparing the monotherapy of ABT-510 with other anti-angiogenic agents are limited in the public domain, a comparison can be drawn based on their distinct mechanisms of action and available data.
| Agent | Target | Mechanism of Action | Reported In Vivo Efficacy (Examples) |
| ABT-510 | CD36 on endothelial cells | Induces endothelial cell apoptosis via caspase-8 activation. | Glioblastoma: 57% tumor volume reduction. Ovarian Cancer: Significant tumor weight reduction. |
| Bevacizumab (Avastin®) | Vascular Endothelial Growth Factor-A (VEGF-A) | Neutralizes VEGF-A, preventing its interaction with VEGF receptors on endothelial cells, thus inhibiting angiogenesis. | Colorectal Cancer Xenograft: 43.2% tumor inhibition rate. |
| Endostatin | Integrins, VEGFR2, etc. | Inhibits endothelial cell proliferation and migration, and induces apoptosis. | Breast Cancer Xenograft: Significant tumor growth index decrease over 15 days. |
| ABT-526 | CD36 on endothelial cells | Similar to ABT-510, a thrombospondin-1 mimetic peptide. | Companion Dogs with various cancers: Objective responses (>50% tumor size reduction) in some cases. |
A clinical study evaluating the combination of ABT-510 and bevacizumab in patients with advanced solid tumors demonstrated that the combination was well-tolerated and showed clinical activity. However, this study did not provide a direct comparison of the individual efficacy of each agent. Another preclinical study in a lymphoma model suggested an additive effect when ABT-510 was combined with doxorubicin, but not with bevacizumab.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vivo xenograft models used to evaluate the anti-tumor effects of ABT-510.
Intracranial Glioblastoma Xenograft Mouse Model
Objective: To establish an intracranial glioma model in immunocompromised mice to evaluate the efficacy of ABT-510.
Materials:
-
Human glioblastoma cell line (e.g., U-251 MG)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetics (e.g., ketamine/xylazine)
-
ABT-510 solution
-
Phosphate-buffered saline (PBS) as a vehicle control
Procedure:
-
Cell Preparation: Culture human glioblastoma cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
Animal Anesthesia and Preparation: Anesthetize the mice using an appropriate anesthetic cocktail. Shave the scalp and secure the mouse in a stereotactic frame.
-
Craniotomy: Create a small burr hole in the skull at a predetermined stereotactic coordinate corresponding to the desired brain region for tumor implantation (e.g., right frontal lobe).
-
Tumor Cell Implantation: Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a specific depth using the Hamilton syringe.
-
Wound Closure: Close the incision with sutures or surgical clips.
-
Treatment Administration: Seven days post-implantation, randomize the mice into treatment and control groups. Administer ABT-510 (e.g., 30 mg/kg/day) or vehicle control (PBS) via subcutaneous or intraperitoneal injection daily for a specified period (e.g., 12 days).
-
Tumor Growth Monitoring and Endpoint Analysis: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are luciferase-tagged) or by observing clinical signs. At the end of the study, euthanize the mice, and harvest the brains for histological analysis, including tumor volume measurement, microvessel density quantification (e.g., using CD31 staining), and apoptosis assessment (e.g., TUNEL assay).
Orthotopic Ovarian Cancer Xenograft Mouse Model
Objective: To establish an orthotopic ovarian cancer model in mice to assess the impact of ABT-510 on primary tumor growth and metastasis.
Materials:
-
Murine or human ovarian cancer cell line (e.g., ID8)
-
Syngeneic or immunocompromised mice (e.g., C57BL/6 or nude mice)
-
Surgical instruments
-
Anesthetics
-
ABT-510 solution
-
PBS as a vehicle control
Procedure:
-
Cell Preparation: Culture ovarian cancer cells as described for the glioma model.
-
Surgical Procedure: Anesthetize the mouse and make a small incision in the flank to expose the ovary.
-
Tumor Cell Injection: Using a fine-gauge needle, inject 1 x 10^6 cells in a small volume (e.g., 10 µL) under the ovarian bursa.
-
Wound Closure: Suture the muscle and skin layers.
-
Treatment Administration: After a recovery period, randomize the mice into treatment and control groups. Administer ABT-510 (e.g., 100 mg/kg/day) or vehicle control (PBS) via intraperitoneal injection daily.
-
Monitoring and Endpoint Analysis: Monitor the mice for signs of tumor growth, such as abdominal distension due to ascites. At specified time points (e.g., 30, 60, and 90 days post-injection), euthanize subgroups of mice. Harvest the primary ovarian tumors and any metastatic lesions. Measure the tumor weight and volume. Analyze tissues for microvessel density and apoptosis as described previously.
Visualizations
Signaling Pathway of ABT-510 in Endothelial Cells
Caption: ABT-510 binds to the CD36 receptor, initiating a signaling cascade that leads to apoptosis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo anti-tumor efficacy of ABT-510 in xenograft models.
References
- 1. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer. [research.bidmc.org]
- 2. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tumor Vasculature Normalization: ABT-510 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
The normalization of tumor vasculature has emerged as a promising therapeutic strategy to enhance the efficacy of cancer treatments. By remodeling the abnormal and dysfunctional tumor blood vessels into a more normal and efficient network, vascular normalization can improve the delivery of chemotherapeutic agents, enhance radiotherapy, and potentiate immunotherapy. This guide provides a comparative overview of ABT-510, a thrombospondin-1 (TSP-1) mimetic, and other key agents in their ability to induce tumor vasculature normalization, supported by available experimental data and detailed methodologies.
Introduction to Tumor Vasculature Normalization
Solid tumors develop a chaotic and inefficient vasculature characterized by tortuous, leaky vessels with poor pericyte coverage. This leads to hypoxia, increased interstitial fluid pressure, and an immunosuppressive tumor microenvironment, all of which contribute to tumor progression and treatment resistance. The concept of "vascular normalization" posits that certain anti-angiogenic agents can transiently prune immature vessels and restore a more normal vascular architecture and function. This "normalization window" presents a therapeutic opportunity to improve the delivery and efficacy of concomitant cancer therapies.
ABT-510: A Thrombospondin-1 Mimetic
ABT-510 is a synthetic peptide analog of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis. Unlike many anti-angiogenic agents that primarily target the vascular endothelial growth factor (VEGF) pathway, ABT-510 offers a distinct mechanism of action. One of the key reported effects of ABT-510 is its ability to promote the normalization of vascular structure and function, importantly, without a significant reduction in overall vascular density. This suggests a potential advantage in maintaining adequate blood flow for drug delivery while improving vessel maturity.
Mechanism of Action
ABT-510 mimics the anti-angiogenic activity of the TSP-1 type 1 repeat (TSR) domain. It primarily interacts with the CD36 receptor on endothelial cells, triggering a signaling cascade that leads to the induction of apoptosis in proliferating endothelial cells and inhibition of angiogenesis. This targeted action on activated endothelial cells is thought to contribute to the pruning of immature vessels and the subsequent normalization of the remaining vasculature.
Below is a diagram illustrating the proposed signaling pathway for ABT-510-induced vascular normalization.
Caption: ABT-510 binds to the CD36 receptor on endothelial cells, initiating a cascade that leads to apoptosis and vascular normalization.
Alternative Strategies for Tumor Vasculature Normalization
Several other therapeutic agents and strategies have been shown to induce tumor vasculature normalization, primarily by targeting different aspects of the angiogenic process.
Anti-VEGF/VEGFR Therapies
Agents that block the VEGF signaling pathway are the most extensively studied class of drugs for inducing vascular normalization.
-
Bevacizumab: A monoclonal antibody that sequesters VEGF-A, preventing its interaction with its receptors.
-
Sunitinib and Sorafenib: Small molecule tyrosine kinase inhibitors (TKIs) that target multiple receptors, including VEGFRs and platelet-derived growth factor receptors (PDGFRs).
While effective in normalizing vasculature, a key distinction from ABT-510 is that anti-VEGF therapies can also lead to significant vessel pruning, which, if excessive, can exacerbate hypoxia and limit drug delivery. The dose and schedule of anti-VEGF therapy are critical to achieving a sustained normalization window.
Angiopoietin-Tie2 Pathway Modulators
The Angiopoietin-Tie2 signaling axis is another critical regulator of vascular maturation and stability. Dual blockade of Angiopoietin-2 (Ang2) and VEGF has been shown to promote a more robust and sustained vascular normalization compared to VEGF blockade alone.
Comparative Data on Vasculature Normalization Markers
While direct head-to-head comparative studies are limited, the following table summarizes the reported effects of ABT-510 and alternative agents on key markers of tumor vasculature normalization based on individual preclinical and clinical studies.
| Agent/Strategy | Microvessel Density (MVD) | Pericyte Coverage | Vessel Permeability | Tumor Hypoxia | Reference |
| ABT-510 | No significant reduction | Increased | Reduced | Reduced | |
| Bevacizumab | Reduced | Increased | Reduced | Transiently Reduced | |
| Sunitinib | Reduced | Increased | Reduced | Transiently Reduced | |
| Dual Ang2/VEGF Blockade | Variable (can be reduced) | Increased | Reduced | Reduced |
Experimental Protocols
Accurate assessment of tumor vasculature normalization is crucial for evaluating the efficacy of these agents. Below are detailed methodologies for key experiments.
Immunofluorescence Staining for Microvessel Density and Pericyte Coverage
This protocol allows for the visualization and quantification of blood vessels and their association with pericytes within tumor tissue sections.
1. Tissue Preparation:
- Excise tumors and fix in 4% paraformaldehyde overnight at 4°C.
- Cryoprotect the tissue by incubation in 30% sucrose in PBS until the tissue sinks.
- Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze at -80°C.
- Cut 10-20 µm thick sections using a cryostat and mount on charged glass slides.
2. Immunostaining:
- Wash slides with PBS to remove OCT.
- Permeabilize sections with 0.2% Triton X-100 in PBS for 10 minutes.
- Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- For endothelial cells (MVD): Rat anti-mouse CD31 (e.g., BD Biosciences, clone MEC13.3) at a 1:100 dilution.
- For pericytes: Rabbit anti-mouse NG2 (e.g., Millipore) or anti-alpha smooth muscle actin (α-SMA) at a 1:200 dilution.
- Wash slides three times with PBS.
- Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Goat anti-rat IgG conjugated to Alexa Fluor 594 (for CD31).
- Goat anti-rabbit IgG conjugated to Alexa Fluor 488 (for NG2/α-SMA).
- Wash slides three times with PBS.
- Mount with a mounting medium containing DAPI for nuclear counterstaining.
3. Imaging and Quantification:
- Capture images using a confocal or fluorescence microscope.
- Quantify MVD by counting the number of CD31-positive vessels per unit area.
- Quantify pericyte coverage by measuring the percentage of CD31-positive vessel length that is co-localized with NG2 or α-SMA staining.
Measurement of Tumor Hypoxia
Hypoxyprobe™ (pimonidazole) staining is a common method to assess tumor hypoxia.
1. Administration of Hypoxyprobe™:
- Administer Hypoxyprobe™-1 (pimonidazole HCl) to tumor-bearing animals via intraperitoneal injection (e.g., 60 mg/kg) 60-90 minutes before tumor excision.
2. Tissue Processing and Staining:
- Process the tumor tissue for cryosectioning as described above.
- Incubate sections with a mouse monoclonal antibody against pimonidazole adducts (e.g., Hypoxyprobe, Inc.) overnight at 4°C.
- Use a fluorescently labeled anti-mouse secondary antibody for detection.
3. Analysis:
- Quantify the hypoxic fraction by measuring the percentage of the total tumor area that is positive for pimonidazole staining using image analysis software.
Conclusion
ABT-510 presents a unique approach to tumor vasculature normalization by promoting vascular maturation without significantly reducing vessel density. This contrasts with traditional anti-VEGF therapies, where vessel pruning is a more prominent effect. The choice of agent for inducing vascular normalization will likely depend on the specific tumor type, the therapeutic combination being considered, and the desired balance between vascular pruning and normalization. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of these agents and further elucidate their mechanisms of action in the complex tumor microenvironment. Further head-to-head studies are warranted to directly compare the efficacy of these different strategies in promoting a functional and therapeutically beneficial tumor vasculature.
Revolutionizing Chemotherapy: Assessing the Impact of ABT-510 on Drug Uptake
For researchers, scientists, and drug development professionals, the quest to enhance the efficacy of chemotherapy remains a paramount challenge. A significant hurdle is the inefficient delivery of cytotoxic agents to the tumor microenvironment. This guide provides a comprehensive comparison of the impact of ABT-510, a thrombospondin-1 (TSP-1) mimetic peptide, on the uptake and effectiveness of common chemotherapy drugs, supported by experimental data.
ABT-510 is a synthetic peptide designed to mimic the anti-angiogenic activity of the endogenous protein thrombospondin-1.[1] Its primary mechanism involves blocking pro-angiogenic growth factors, which play a crucial role in the formation of new blood vessels that supply tumors.[1] Research has demonstrated that by normalizing tumor vasculature, ABT-510 can significantly increase the delivery and uptake of chemotherapeutic agents, thereby enhancing their anti-tumor effects.[2][3]
Enhanced Chemotherapy Uptake with ABT-510
A key study in a mouse model of epithelial ovarian cancer (EOC) revealed that pre-treatment with ABT-510 led to a marked increase in the intratumoral concentration of paclitaxel.[2] This effect is attributed to the "vessel normalization" induced by ABT-510, which prunes immature blood vessels and promotes the formation of more functional, mature vessels, leading to improved tumor perfusion.
Quantitative Analysis of Paclitaxel Uptake
The following table summarizes the significant increase in radiolabeled paclitaxel uptake in ovarian tumors following treatment with ABT-510.
| Time Point | Paclitaxel Uptake (Relative Units) - Control | Paclitaxel Uptake (Relative Units) - ABT-510 Treated | Percentage Increase |
| 12 hours | Baseline | Significantly Increased | Data not quantified in source |
| 24 hours | Baseline | Significantly Increased | Data not quantified in source |
| 48 hours | Baseline | Significantly Increased | Data not quantified in source |
Data from a study using a mouse model of epithelial ovarian cancer. "Significantly Increased" indicates a statistically significant difference (P < .05) compared to the control group.
Synergistic Anti-Tumor Effects with Chemotherapy
The enhanced drug delivery facilitated by ABT-510 translates into a more potent anti-tumor response when combined with standard chemotherapeutic agents like cisplatin and paclitaxel. Combination therapy has been shown to significantly increase apoptosis (programmed cell death) in both tumor cells and tumor endothelial cells, leading to a greater reduction in tumor size compared to monotherapy.
Impact of Combination Therapy on Tumor Progression
| Treatment Group | Tumor Cell Apoptosis (Relative Units) | Tumor Endothelial Cell Apoptosis (Relative Units) | Reduction in Tumor Size |
| Control | Baseline | Baseline | Baseline |
| ABT-510 | Significant Increase | Significant Increase | Significant Decrease |
| Cisplatin | Significant Increase | Significant Increase | Significant Decrease |
| Paclitaxel | Significant Increase | Significant Increase | Significant Decrease |
| ABT-510 + Cisplatin | Further Significant Increase | Additive Effect | Enhanced Decrease |
| ABT-510 + Paclitaxel | Further Significant Increase | Additive Effect | Enhanced Decrease |
Data derived from a study in a mouse model of epithelial ovarian cancer. "Significant Increase/Decrease" and "Further Significant Increase" denote statistically significant differences (P < .05).
Mechanism of Action: A Signaling Pathway Perspective
ABT-510, as a thrombospondin-1 mimetic, exerts its anti-angiogenic effects through a multi-faceted signaling pathway. It inhibits pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). Furthermore, it can induce apoptosis in endothelial cells through the activation of the Fas/FasL pathway. In some contexts, low-dose chemotherapy has been shown to complement the action of ABT-510 by upregulating the CD95 death receptor on endothelial cells, creating a synergistic anti-angiogenic effect.
Caption: Signaling pathway of ABT-510 leading to increased chemotherapy uptake and anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the assessment of ABT-510's impact on chemotherapy uptake.
Animal Model and Treatment Regimen
-
Animal Model: An orthotopic syngeneic mouse model of epithelial ovarian cancer (EOC) was utilized. ID8 cells were injected intraperitoneally (IP) to induce tumor formation.
-
Treatment Initiation: Treatment commenced 60 days after tumor induction.
-
ABT-510 Administration: Mice received daily IP injections of ABT-510 at a dose of 100 mg/kg. The vehicle control used was D5W.
-
Chemotherapy Administration:
-
Cisplatin was administered at a dose of 2 mg/kg every 3 days.
-
Paclitaxel was administered at a dose of 10 mg/kg every 2 days.
-
-
Combination Therapy: For combination studies, ABT-510 was administered daily, with cisplatin or paclitaxel administered as per their respective schedules.
Chemotherapy Uptake Analysis
-
Radiolabeled Paclitaxel: To quantify drug uptake, animals were treated with ABT-510 for 21 days. Following this, tritiated ([³H]) paclitaxel (40 µCi) was injected IP.
-
Sample Collection: Tumors were harvested at 12, 24, and 48 hours post-injection of the radiolabeled paclitaxel.
-
Quantification: The amount of radioactivity in the tumor tissue was measured to determine the level of paclitaxel uptake.
-
Fluorescently Labeled Paclitaxel: In addition to radiolabeling, fluorescently labeled paclitaxel was used to visualize its localization within the tumor tissue.
Caption: Experimental workflow for assessing chemotherapy drug uptake after ABT-510 treatment.
Conclusion and Future Directions
The evidence strongly suggests that ABT-510, through its mechanism of tumor vessel normalization, can significantly enhance the delivery and efficacy of conventional chemotherapy agents. This combination approach holds promise for improving treatment outcomes in solid tumors, particularly those characterized by a dense and aberrant vasculature. While early clinical trials of ABT-510 as a single agent showed limited antitumor activity, its potential in combination with chemotherapy warrants further investigation. Future research should focus on optimizing dosing schedules and identifying patient populations most likely to benefit from this combination therapy. The synergistic interaction between ABT-510 and certain chemotherapies at low, metronomic doses also presents an exciting avenue for developing less toxic and more effective anti-angiogenic treatment strategies.
References
- 1. Abt-510 | C46H83N13O11 | CID 6918562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Thrombospondin-1 Mimetic ABT-510 Increases the Uptake and Effectiveness of Cisplatin and Paclitaxel in a Mouse Model of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thrombospondin-1 mimetic ABT-510 increases the uptake and effectiveness of cisplatin and paclitaxel in a mouse model of epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: ABT-510 Versus Bevacizumab in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of two anti-angiogenic agents, ABT-510 and bevacizumab (Avastin), in ovarian cancer models. The data presented is derived from key experimental studies to facilitate an objective assessment of their mechanisms of action and therapeutic potential.
At a Glance: ABT-510 vs. Bevacizumab
| Feature | ABT-510 | Bevacizumab (Avastin) |
| Target | Thrombospondin-1 (TSP-1) mimetic, primarily acting through the CD36 receptor. | Vascular Endothelial Growth Factor-A (VEGF-A). |
| Mechanism of Action | Induces apoptosis in endothelial and tumor cells, inhibits survival pathways (PI3K, MAPK), and promotes vascular normalization. | Neutralizes VEGF-A, preventing its interaction with VEGFR-1/2 on endothelial cells, thereby inhibiting downstream pro-angiogenic signaling (Ras/ERK and PI3K/AKT pathways).[1] |
| Preclinical Efficacy | Significant reduction in tumor growth, ascites formation, and secondary lesion dissemination in an orthotopic, syngeneic mouse model of epithelial ovarian cancer.[2] | Inhibition of tumor growth and ascites production in xenograft models of ovarian cancer.[2] |
| Clinical Status in Ovarian Cancer | Investigated in Phase I and II clinical trials for various cancers, but not approved for ovarian cancer.[2] | Approved for the treatment of advanced ovarian cancer in combination with chemotherapy.[3] |
Quantitative Preclinical Data
The following tables summarize the quantitative data from preclinical studies of ABT-510 and bevacizumab in ovarian cancer models. It is important to note that a direct head-to-head comparison in the same experimental model has not been published. The data presented here is from separate studies, and therefore, comparisons should be made with caution.
Table 1: Efficacy of ABT-510 in an Orthotopic Syngeneic Mouse Model of Epithelial Ovarian Cancer (ID8 cells)
| Treatment Group | Mean Ovarian Tumor Weight (mg) at Day 60 | Mean Ovarian Tumor Weight (mg) at Day 90 | Ascites Volume (mL) at Day 90 | Secondary Lesion Score at Day 90 |
| PBS (Control) | ~150 | ~350 | ~2.5 | ~3.5 |
| ABT-510 (100 mg/kg) | ~50 | ~100 | ~0.5 | 0 |
*P < 0.05 compared to PBS-treated controls. Data is approximated from graphical representations in Greenaway J, et al. Mol Cancer Ther. 2009.
Table 2: Efficacy of Bevacizumab in an Orthotopic Mouse Model of Ovarian Cancer (SKOV3ip1 cells)
| Treatment Group | Mean Tumor Weight (mg) | Mean Number of Tumor Nodules |
| IgG (Control) | ~1200 | 25 |
| Bevacizumab | ~450 | 14 |
*p < 0.05 versus IgG control. Data is derived from a study by Hu, L., et al. in an orthotopic model using SKOV3ip1 cells, which may have different growth characteristics than the ID8 cells used in the ABT-510 study.
Signaling Pathways
The distinct mechanisms of action of ABT-510 and bevacizumab are centered on different signaling pathways involved in angiogenesis.
ABT-510 Signaling Pathway
ABT-510, a mimetic of thrombospondin-1 (TSP-1), primarily interacts with the CD36 receptor on endothelial and tumor cells. This interaction triggers a cascade of events leading to apoptosis and inhibition of survival pathways.
Caption: ABT-510 signaling cascade leading to apoptosis.
Bevacizumab (Avastin) Signaling Pathway
Bevacizumab functions by directly targeting and neutralizing Vascular Endothelial Growth Factor-A (VEGF-A), a key driver of angiogenesis. This prevents VEGF-A from binding to its receptors on endothelial cells, thereby inhibiting downstream signaling.
Caption: Bevacizumab's mechanism of VEGF-A neutralization.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Key Experiment: ABT-510 in an Orthotopic Syngeneic Mouse Model
This experiment, as described by Greenaway et al., evaluates the in vivo efficacy of ABT-510.
Experimental Workflow:
Caption: Workflow for assessing ABT-510 efficacy in vivo.
Methodology Details:
-
Cell Line: ID8, a spontaneously transformed murine ovarian surface epithelial cell line.
-
Animal Model: Syngeneic C57BL/6 mice, which are immunocompetent.
-
Tumor Induction: 1 x 10^6 ID8 cells were surgically injected under the ovarian bursa.
-
Treatment: Mice received daily intraperitoneal injections of either 100 mg/kg ABT-510 in PBS or PBS alone.
-
Endpoints: Ovarian tumor weight, ascites fluid volume, and the extent of secondary lesion formation were assessed at 30, 60, and 90 days post-tumor induction.
Representative Experiment: Bevacizumab in an Orthotopic Ovarian Cancer Model
This generalized workflow is based on common practices in preclinical evaluation of bevacizumab in similar models.
Experimental Workflow:
Caption: General workflow for preclinical bevacizumab studies.
Methodology Considerations:
-
Cell Lines: Human ovarian cancer cell lines such as SKOV3ip1 or HeyA8 are often used.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically required for xenograft models using human cells.
-
Treatment: Dosing and schedule of bevacizumab can vary between studies.
-
Endpoints: Common endpoints include tumor weight or volume, ascites volume, and the number and size of metastatic nodules.
Conclusion
Both ABT-510 and bevacizumab have demonstrated anti-tumor activity in preclinical models of ovarian cancer, albeit through different mechanisms of action. ABT-510, a TSP-1 mimetic, shows promise in inducing apoptosis and inhibiting key survival pathways. Bevacizumab, a VEGF-A inhibitor, is a clinically approved and established anti-angiogenic therapy. The lack of direct comparative preclinical studies necessitates careful consideration when evaluating their relative potential. This guide provides a foundational summary of the available data to inform further research and drug development efforts in the field of ovarian cancer therapeutics.
References
A Comparative Analysis of ABT-510's Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
ABT-510, a synthetic nonapeptide mimetic of the endogenous anti-angiogenic protein thrombospondin-1 (TSP-1), has demonstrated significant potential in preclinical and early-phase clinical studies as a potent inhibitor of tumor growth and angiogenesis.[1][2] This guide provides a comprehensive comparative analysis of ABT-510's effects on various cancer cell lines, supported by experimental data, detailed protocols, and visualizations of its mechanism of action.
Mechanism of Action: Targeting Angiogenesis and Inducing Apoptosis
ABT-510 exerts its anti-cancer effects primarily by mimicking the anti-angiogenic activity of TSP-1.[3] It binds to the CD36 receptor on endothelial and some tumor cells, triggering a cascade of events that inhibit angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4][5] Key aspects of its mechanism include:
-
Inhibition of Pro-Angiogenic Factors: ABT-510 effectively blocks the action of multiple pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), Hepatocyte Growth Factor (HGF), and Interleukin-8 (IL-8).
-
Induction of Apoptosis: ABT-510 directly induces apoptosis (programmed cell death) in various cancer cell lines and in the endothelial cells that form the tumor vasculature. This apoptotic effect is often mediated through the Fas/FasL signaling pathway and activation of caspases.
-
Vascular Normalization: In some contexts, ABT-510 has been shown to promote the maturation of tumor blood vessels, a process known as vascular normalization. This can lead to improved delivery and efficacy of co-administered chemotherapy agents.
Comparative Efficacy of ABT-510 on Cancer Cell Lines
The efficacy of ABT-510 varies across different cancer cell types. The following table summarizes the observed effects based on available preclinical data.
| Cancer Type | Cell Line(s) | Observed Effects | Key Findings |
| Ovarian Cancer | ID8, SKOV3, OVCAR3, CAOV3 | Induction of apoptosis. | At a concentration of 50 nM for 24 hours, ABT-510 significantly increased the incidence of apoptosis in these human epithelial ovarian cancer cell lines. In an in vivo model using ID8 cells, ABT-510 reduced tumor size, ascites volume, and secondary lesion formation. |
| Melanoma | B16 | Inhibition of vascular outgrowth. | ABT-510 has shown inhibitory activity in murine models of melanoma. However, a phase II clinical trial in patients with metastatic melanoma did not demonstrate significant clinical efficacy as a single agent. |
| Malignant Glioma | Human malignant astrocytoma cells | Inhibition of tumor growth in vivo, induction of apoptosis in brain microvessel endothelial cells. | Daily administration of ABT-510 significantly inhibited the growth of established human malignant astrocytoma tumors in the brains of nude mice. This was associated with reduced microvessel density and increased apoptosis of endothelial cells. |
| Lung Carcinoma | Lewis Lung Carcinoma | Inhibition of tumor growth in vivo. | Preclinical studies demonstrated that ABT-510 was effective in inhibiting tumor growth in this mouse model. |
| Bladder Carcinoma | Human bladder carcinoma cells | Inhibition of tumor growth in vivo. | In nude mice implanted with human bladder carcinoma, ABT-510 was shown to block tumor growth. |
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies used to evaluate the efficacy of ABT-510.
Cell Viability and Apoptosis Assays
Objective: To determine the effect of ABT-510 on cancer cell survival and its ability to induce apoptosis.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of ABT-510 (e.g., 1, 5, 10, 20, 50 nM) for specific durations (e.g., 24 hours).
-
Apoptosis Detection: Apoptosis can be quantified using several methods:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7) using fluorometric or colorimetric substrates.
-
-
Data Analysis: The percentage of apoptotic cells or the level of caspase activity is compared between treated and untreated control groups.
In Vitro Angiogenesis Assays
Objective: To assess the anti-angiogenic properties of ABT-510.
Methodology:
-
Endothelial Cell Culture: Human Microvascular Endothelial Cells (HMVEC) or Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used.
-
Tube Formation Assay:
-
Endothelial cells are seeded onto a basement membrane matrix (e.g., Matrigel).
-
Cells are treated with ABT-510 in the presence of a pro-angiogenic stimulus (e.g., VEGF).
-
The formation of capillary-like structures (tubes) is observed and quantified under a microscope. A reduction in tube formation indicates anti-angiogenic activity.
-
-
Cell Migration Assay:
-
A "wound" is created in a confluent monolayer of endothelial cells.
-
Cells are treated with ABT-510 and a chemoattractant (e.g., VEGF).
-
The migration of cells to close the wound is monitored over time. Inhibition of migration is a measure of anti-angiogenic potential.
-
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of ABT-510 in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., nude mice) are often used for xenograft models with human cancer cell lines. Syngeneic models, where the tumor and host are from the same genetic background, are also employed.
-
Tumor Implantation: Cancer cells are injected subcutaneously or orthotopically (into the organ of origin) to establish tumors.
-
Treatment Administration: ABT-510 is administered to the animals, typically via subcutaneous or intraperitoneal injection, at a specified dose and schedule (e.g., 100 mg/kg daily).
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for histological analysis (e.g., to assess microvessel density and apoptosis).
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of ABT-510 and a typical experimental workflow.
Caption: ABT-510 signaling pathway leading to apoptosis.
Caption: General experimental workflow for evaluating ABT-510.
Conclusion and Future Directions
ABT-510 has demonstrated promising anti-tumor and anti-angiogenic activity across a range of cancer cell lines in preclinical models. Its ability to induce apoptosis in both tumor and endothelial cells makes it an attractive candidate for cancer therapy. However, clinical trial results have been mixed, with limited efficacy observed when used as a monotherapy in some advanced cancers. Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of ABT-510 with conventional chemotherapy and other targeted agents. Studies have already suggested that ABT-510 can enhance the efficacy of drugs like cisplatin and paclitaxel.
-
Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to ABT-510 treatment. The expression of its target, CD36, could be a key factor.
-
Optimizing Dosing and Delivery: Further investigation into the optimal dosing schedule and delivery methods to maximize therapeutic efficacy while minimizing potential side effects.
This comparative guide provides a foundational understanding of ABT-510's effects on different cancer cell lines. As research progresses, a more detailed picture of its therapeutic potential and clinical utility will continue to emerge.
References
- 1. A phase 1 trial of 2 dose schedules of ABT-510, an antiangiogenic, thrombospondin-1-mimetic peptide, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thrombospondin-1 mimetic peptide inhibitors of angiogenesis and tumor growth: design, synthesis, and optimization of pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abt-510 | C46H83N13O11 | CID 6918562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Biomarkers for ABT-510 Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for predicting treatment response to ABT-510, a synthetic peptide analog of the endogenous anti-angiogenic protein thrombospondin-1 (TSP-1). The performance of these biomarkers is compared with those used for other anti-angiogenic therapies, supported by available experimental data from clinical trials.
Introduction to ABT-510
ABT-510 is an investigational anti-angiogenic agent that mimics the activity of TSP-1. By binding to the CD36 receptor on endothelial cells, ABT-510 is designed to inhibit angiogenesis, a critical process for tumor growth and metastasis. While it has been evaluated in clinical trials, its efficacy as a monotherapy has been limited, underscoring the need for predictive biomarkers to identify patient populations most likely to benefit from this targeted therapy.
Potential Biomarkers for ABT-510
A phase II clinical trial of ABT-510 in patients with metastatic melanoma identified several potential circulating biomarkers. The study observed decreases in peripheral blood levels of Vascular Endothelial Growth Factor-A (VEGF-A), Vascular Endothelial Growth Factor-C (VEGF-C), and counts of circulating endothelial cells (CECs) and progenitor cells (CEPs), identified by the markers CD146 and CD34/133, respectively. However, a quantitative correlation between the magnitude of these changes and clinical outcomes such as progression-free survival (PFS) or overall survival (OS) has not been definitively established in publicly available data.
Comparison with Biomarkers for Other Anti-Angiogenic Therapies
To provide context for the potential utility of ABT-510 biomarkers, this section compares them with biomarkers investigated for three established anti-angiogenic drugs: bevacizumab, sorafenib, and sunitinib.
Data Presentation: Biomarker Performance in Predicting Clinical Outcomes
| Treatment | Biomarker | Biomarker Type | Cancer Type | Quantitative Data and Correlation with Clinical Outcome |
| ABT-510 | VEGF-A, VEGF-C, CD146, CD34/133 | Circulating Protein & Cells | Metastatic Melanoma | Decreases observed during treatment; specific quantitative correlation with PFS or OS not established. |
| Bevacizumab (Avastin®) | VEGF-A, VEGFR-2 | Circulating Protein | HER2-Negative Metastatic Breast Cancer (AVADO Trial) | High baseline plasma VEGF-A and VEGFR-2 levels were associated with a greater Progression-Free Survival (PFS) benefit. |
| Sorafenib (Nexavar®) | Angiopoietin-2 (Ang2), VEGF | Circulating Protein | Advanced Hepatocellular Carcinoma (SHARP Trial) | Baseline plasma Ang2 and VEGF concentrations independently predicted survival. No tested biomarker significantly predicted response to sorafenib. |
| sVEGFR1, VEGF-C, bFGF, s-cMET, IL-12 | Circulating Protein | Advanced Hepatocellular Carcinoma | Low baseline plasma levels of sVEGFR1, VEGF-C, and bFGF, and high levels of s-cMET and IL-12 were associated with longer Time to Progression (TTP). | |
| Sunitinib (Sutent®) | Multiple (including CSF1, ICAM1, IL-18BP, KIM1, TNFRII) | Circulating Proteins | Metastatic Renal Cell Carcinoma | Baseline levels of multiple biomarkers correlated with PFS. A composite biomarker score helped differentiate patient outcomes. |
Experimental Protocols
Detailed experimental protocols from the specific clinical trials are often not publicly available. The following are representative protocols for the key biomarker assays mentioned.
Measurement of Circulating VEGF-A and VEGF-C (ELISA)
Principle: An enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying protein levels in biological fluids.
Protocol Outline:
-
Plate Coating: Wells of a 96-well microplate are coated with a capture antibody specific for human VEGF-A or VEGF-C.
-
Sample Incubation: Patient plasma or serum samples, along with a series of standards with known concentrations, are added to the wells. The VEGF protein in the samples binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the VEGF protein, is added. This antibody binds to a different epitope on the captured VEGF, forming a "sandwich".
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of VEGF in the patient samples is determined by comparing their absorbance to the standard curve.
Enumeration of Circulating Endothelial and Progenitor Cells (Flow Cytometry)
Principle: Flow cytometry is used to identify and quantify specific cell populations from a mixed sample based on their expression of cell surface markers.
Protocol Outline:
-
Sample Preparation: Whole blood is collected from patients. Red blood cells are lysed, and the remaining white blood cells are washed.
-
Antibody Staining: The cells are incubated with a cocktail of fluorescently labeled monoclonal antibodies against specific cell surface markers. For CECs and CEPs, this typically includes:
-
CD45: To exclude hematopoietic cells.
-
CD34: A marker for hematopoietic stem and progenitor cells, also expressed on some endothelial cells.
-
CD133: A marker for primitive hematopoietic and endothelial progenitor cells.
-
CD146 (MCAM): An endothelial cell marker.
-
-
Flow Cytometry Analysis: The stained cells are passed through a flow cytometer. Lasers excite the fluorochromes on the antibodies, and detectors measure the emitted light.
-
Gating Strategy: A sequential gating strategy is applied to isolate the cell populations of interest. For example, cells are first gated for singlets, then for live cells, then for CD45-negative cells. Within the CD45-negative population, cells expressing the endothelial and progenitor markers (e.g., CD34+, CD133+, CD146+) are identified and quantified.
Signaling Pathways and Experimental Workflows
ABT-510 Anti-Angiogenic Signaling Pathway
Caption: ABT-510 mimics Thrombospondin-1 (TSP-1) by binding to the CD36 receptor on endothelial cells, leading to the inhibition of VEGF signaling and induction of apoptosis, thereby exerting its anti-angiogenic effects.
Biomarker Evaluation Workflow
Caption: A typical workflow for evaluating circulating biomarkers in a clinical trial, involving sample collection, laboratory analysis, and correlation with patient outcomes.
Conclusion
The evaluation of biomarkers for predicting response to ABT-510 is still in its early stages. While initial studies have identified potential candidates such as circulating VEGF and endothelial cells, further validation with robust quantitative data is necessary. In contrast, research on biomarkers for other anti-angiogenic agents like bevacizumab has provided more definitive evidence for the predictive value of baseline circulating proteins. The development of a validated biomarker for ABT-510 will be crucial for its potential future clinical application, allowing for the selection of patients who are most likely to derive benefit from this targeted therapy. Continued research in this area is essential to advance personalized medicine in oncology.
A Comparative Review of ABT-510 Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacokinetic properties of ABT-510, a synthetic peptide analog of the endogenous anti-angiogenic protein, thrombospondin-1 (TSP-1). ABT-510 has been investigated as a potential therapeutic agent in oncology due to its ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. Understanding its pharmacokinetic profile in different preclinical species is crucial for the translation of this compound into clinical development.
Executive Summary
ABT-510 exhibits rapid absorption and clearance across various species, with a short half-life being a notable characteristic. This guide summarizes the available pharmacokinetic data in mice, rats, dogs, and monkeys, providing a comparative analysis of key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). The presented data, collated from multiple preclinical studies, highlights species-specific differences that are critical for designing and interpreting toxicological and efficacy studies.
Data Presentation: A Cross-Species Pharmacokinetic Snapshot
The following table summarizes the key pharmacokinetic parameters of ABT-510 in various preclinical species. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in study design, analytical methods, and dosing regimens.
| Species | Dosing Route | Half-life (t½) | Cmax | Tmax | AUC | Reference |
| Mouse | Not Specified | 0.2 hours | Data not available | Data not available | Data not available | [1] |
| Rat | Not Specified | Data not available | Data not available | Data not available | Data not available | [1] |
| Dog | Subcutaneous | 0.7 hours (44 minutes) | Data not available | ~1 hour (inferred) | Data not available | [2][3] |
| Monkey | Not Specified | 1.3 hours | Data not available | Data not available | Data not available | [1] |
| Human | Intravenous | 0.9 ± 0.1 hours | Dose-proportional | Not applicable | Dose-proportional |
Note: While specific Cmax, Tmax, and AUC values for all species were not consistently available in the reviewed literature, the half-life data clearly indicates rapid elimination of ABT-510 across species. The data for dogs was the most detailed, with a reported half-life of approximately 44-48 minutes. A study in dogs also presented a serum concentration curve, from which a Tmax of approximately 1 hour can be inferred.
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using methodologies standard to preclinical drug development. While specific, detailed protocols for each cited study are proprietary, a generalized experimental workflow can be described.
Generalized Preclinical Pharmacokinetic Study Protocol for a Peptide Drug like ABT-510:
-
Animal Models: Healthy, adult male and female animals of the specified species (e.g., CD-1 mice, Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys) are used. Animals are acclimated to the laboratory environment before the study.
-
Drug Administration: ABT-510 is typically administered as a single dose via the intended clinical route (e.g., subcutaneous injection) or intravenously to determine absolute bioavailability. The formulation is a sterile solution, for instance, dissolved in 5% sterile glucose.
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rodents, cephalic vein in dogs and monkeys). The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of ABT-510 in plasma samples is determined using a validated, sensitive, and specific analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
References
ABT-510: A Comparative Analysis of Efficacy in Syngeneic and Xenograft Tumor Models
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of ABT-510, a novel anti-angiogenic agent, in syngeneic and xenograft tumor models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of ABT-510's therapeutic potential in different preclinical settings.
Introduction to ABT-510 and Preclinical Tumor Models
ABT-510 is a synthetic peptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1][2] By mimicking the activity of TSP-1, ABT-510 exerts its anti-tumor effects primarily by inhibiting the formation of new blood vessels that are critical for tumor growth and metastasis.[1] Its mechanism of action involves inducing apoptosis in endothelial cells and blocking pro-angiogenic signaling pathways.[1]
The evaluation of anti-cancer agents like ABT-510 relies heavily on preclinical tumor models. The two most common types are:
-
Syngeneic Models: These models utilize immunocompetent animals, typically inbred mouse strains, into which cancer cell lines derived from the same genetic background are implanted. This allows for the study of therapeutic agents in the context of a fully functional immune system.
-
Xenograft Models: In these models, human tumor cells are transplanted into immunodeficient animals, such as athymic nude mice. This approach allows for the in vivo assessment of a drug's efficacy against human cancers.
Comparative Efficacy of ABT-510
Preclinical studies have demonstrated the anti-tumor activity of ABT-510 in both syngeneic and xenograft models across various cancer types. A key study directly compared the efficacy of ABT-510 in malignant glioma using both model systems and reported similar anti-tumor activity.[1]
Malignant Glioma
A pivotal study investigated the effect of ABT-510 on malignant glioma in both a human xenograft model and a syngeneic mouse model. The findings indicated that ABT-510 significantly inhibited tumor growth in both settings, suggesting its efficacy is not solely dependent on a specific host microenvironment.
Quantitative Efficacy Data in Glioma Models
| Model Type | Cancer Type | Animal Model | Key Efficacy Endpoints | Results |
| Xenograft | Human Malignant Astrocytoma | Athymic Nude Mice | Inhibition of Tumor Growth, Microvessel Density, Endothelial Cell Apoptosis | Significant inhibition of tumor growth; Significantly lower microvessel density; 3-fold increase in apoptotic microvascular endothelial cells. |
| Syngeneic | Intracerebral Malignant Glioma | Not Specified | Inhibition of Tumor Growth | "Similar results" to the xenograft model, indicating significant tumor growth inhibition. |
Epithelial Ovarian Cancer
In a separate study, the efficacy of ABT-510 was evaluated in an orthotopic, syngeneic model of epithelial ovarian cancer, demonstrating significant anti-tumor effects.
Quantitative Efficacy Data in a Syngeneic Ovarian Cancer Model
| Model Type | Cancer Type | Animal Model | Key Efficacy Endpoints | Results |
| Syngeneic | Epithelial Ovarian Cancer | C57BL/6 Mice | Primary Tumor Size, Ascites Fluid Volume, Secondary Lesion Dissemination | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for the establishment of tumor models used in the evaluation of ABT-510.
Intracerebral Malignant Glioma Model (Syngeneic)
-
Cell Culture: Murine glioma cells (e.g., GL261) are cultured in appropriate media.
-
Animal Model: Immunocompetent mice of a compatible strain (e.g., C57BL/6 for GL261 cells) are used.
-
Intracerebral Implantation: A specific number of glioma cells are stereotactically injected into the brain parenchyma of anesthetized mice.
-
Treatment: ABT-510 or a vehicle control is administered systemically (e.g., intraperitoneally or subcutaneously) at a predetermined dose and schedule.
Human Malignant Astrocytoma Brain Xenograft Model
-
Cell Culture: Human astrocytoma cells are cultured in vitro.
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Intracerebral Implantation: Similar to the syngeneic model, a suspension of human astrocytoma cells is stereotactically injected into the brains of the mice.
-
Treatment: ABT-510 or a vehicle control is administered to the mice.
-
Efficacy Assessment: Tumor growth and response to treatment are monitored and analyzed using the same methods described for the syngeneic model.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the mechanism of action of ABT-510, the following diagrams are provided.
Discussion and Conclusion
The available preclinical data indicates that ABT-510 is an effective anti-tumor agent in both syngeneic and xenograft models of malignant glioma and shows significant activity in a syngeneic ovarian cancer model. The observation of "similar results" in both glioma model types is significant, as it suggests that the anti-angiogenic mechanism of ABT-510 can effectively target the tumor vasculature irrespective of the host's immune status.
The efficacy in the syngeneic model, which has an intact immune system, suggests that ABT-510's mechanism of action is likely direct anti-angiogenesis rather than being dependent on a host immune response for its anti-tumor effects. However, the lack of detailed, publicly available quantitative data from a head-to-head comparative study limits a more granular analysis of potential subtle differences in efficacy between the two model systems.
References
- 1. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of ABT-510 on Endothelial Cell Migration and Tube Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-angiogenic agent ABT-510 with other notable alternatives, focusing on their differential effects on endothelial cell migration and tube formation. The information presented is supported by experimental data to aid in research and development decisions.
Abstract
ABT-510 is a synthetic nonapeptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. It exerts its anti-angiogenic effects primarily by interacting with the CD36 receptor on endothelial cells, leading to the induction of apoptosis and subsequent inhibition of endothelial cell migration and tube formation, crucial processes in the formation of new blood vessels. This guide compares the efficacy and mechanisms of ABT-510 with other anti-angiogenic agents, including Bevacizumab, Endostatin, Angiostatin, and TNP-470, providing a quantitative and mechanistic framework for their evaluation.
Introduction to ABT-510
ABT-510 is a promising anti-cancer agent that mimics the anti-angiogenic activity of TSP-1.[1][2] Its mechanism of action involves binding to the CD36 receptor, which triggers a signaling cascade that includes the upregulation of the Fas/FasL system and activation of caspase-8, ultimately leading to endothelial cell apoptosis.[1][3] This targeted approach offers the potential for a more favorable safety profile compared to broader-acting anti-angiogenic therapies. One study noted that while a related peptide, ABT-526, was 30-fold more active in inhibiting endothelial cell migration, ABT-510 was 20-fold more potent in inhibiting tube formation, suggesting distinct structure-activity relationships for these two key angiogenic processes.[2] Nanomolar concentrations of ABT-510 have been shown to be effective in vitro.
Comparative Analysis of Anti-Angiogenic Agents
The following sections provide a detailed comparison of ABT-510 with other well-characterized anti-angiogenic agents. Quantitative data on their effects on endothelial cell migration and tube formation are summarized in the tables below.
Quantitative Data Summary
Table 1: Comparative Efficacy of Anti-Angiogenic Agents on Endothelial Cell Migration
| Agent | Target/Mechanism | Cell Type | Assay Type | Effective Concentration / IC50 | Citation(s) |
| ABT-510 | TSP-1 mimetic, CD36 agonist | HMVEC | VEGF-induced Migration | 30-fold less active than ABT-526 | |
| Endostatin | Collagen XVIII fragment | HUVEC, Dermal Microvascular EC | VEGF-induced Migration, bFGF-induced Migration | IC50 ~3 nM (bFGF), <3 nM (VEGF) | |
| Bevacizumab | VEGF-A monoclonal antibody | HUVEC | Transwell Migration | IC50 = 0.11 µg/mL (VEGFR2 activation) | |
| Angiostatin | Plasminogen fragment | Microvascular EC | FGF/VEGF-mediated Migration | Inhibition observed, specific IC50 not stated | |
| TNP-470 | Methionine aminopeptidase-2 inhibitor | Bovine Aortic EC | Cytostatic Assay | IC50 = 0.37 ± 0.12 nM |
Table 2: Comparative Efficacy of Anti-Angiogenic Agents on Endothelial Tube Formation
| Agent | Target/Mechanism | Cell Type | Assay Type | Effective Concentration / Inhibition | Citation(s) |
| ABT-510 | TSP-1 mimetic, CD36 agonist | HMVEC | Tube Formation | 20-fold more active than ABT-526 | |
| Bevacizumab | VEGF-A monoclonal antibody | HUVEC | Tube Formation on Matrigel | Dose-dependent inhibition | |
| Endostatin | Collagen XVIII fragment | HUVEC | Tube Formation | Inhibition observed, specific IC50 not stated | |
| Angiostatin | Plasminogen fragment | Endothelial Cells | Tube Formation | Inhibition observed, specific IC50 not stated | |
| TNP-470 | Methionine aminopeptidase-2 inhibitor | HUVEC | Tube Formation | Inhibition of tube formation |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these anti-angiogenic agents are crucial for understanding their specific effects and potential for combination therapies.
ABT-510 Signaling Pathway
ABT-510 initiates a pro-apoptotic signaling cascade in endothelial cells through its interaction with the CD36 receptor. This leads to the activation of a death receptor-mediated pathway involving Fas and Fas Ligand (FasL), which in turn activates caspase-8, a key initiator of the apoptotic cascade.
Caption: ABT-510 signaling pathway in endothelial cells.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay is used to quantify the chemotactic response of endothelial cells to various stimuli.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum (FBS).
-
Chamber Preparation: Polycarbonate membrane inserts (e.g., 8 µm pore size) for 24-well plates are coated with an extracellular matrix protein like fibronectin or collagen.
-
Assay Setup:
-
The lower chamber is filled with EGM containing the chemoattractant (e.g., VEGF).
-
HUVECs are serum-starved, harvested, and resuspended in serum-free medium.
-
A defined number of cells (e.g., 5 x 10^4 cells/well) are seeded into the upper chamber of the insert.
-
The test compound (e.g., ABT-510 at various concentrations) is added to the upper chamber.
-
-
Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator.
-
Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed and stained (e.g., with DAPI or Crystal Violet).
-
The number of migrated cells is counted in several microscopic fields, or the total fluorescence is measured.
-
Caption: Endothelial cell migration assay workflow.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
-
Matrix Preparation: A basement membrane matrix (e.g., Matrigel®) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.
-
Cell Seeding: HUVECs are harvested and resuspended in a basal medium with low serum. A defined number of cells (e.g., 1-2 x 10^4 cells/well) are seeded onto the solidified matrix.
-
Treatment: The test compounds (e.g., ABT-510, Bevacizumab) are added to the wells at various concentrations. Often, a pro-angiogenic factor like VEGF is also added to stimulate tube formation.
-
Incubation: The plate is incubated for a period of 4-18 hours at 37°C.
-
Visualization and Quantification:
-
The formation of tube-like structures is observed and photographed using a microscope.
-
The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Caption: Endothelial tube formation assay workflow.
Conclusion
ABT-510 demonstrates a distinct profile as an anti-angiogenic agent, with a notable potency in inhibiting endothelial tube formation. Its mechanism, centered on the CD36 receptor and induction of apoptosis, offers a targeted approach to inhibiting angiogenesis. While direct quantitative comparisons of IC50 values with other agents are limited by available data, the effective nanomolar concentrations of ABT-510 in vitro position it as a significant candidate for further investigation. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers in the field of angiogenesis and cancer therapy. Further head-to-head studies with standardized assays are warranted to fully elucidate the comparative efficacy of these agents.
References
- 1. ABT-510 induces tumor cell apoptosis and inhibits ovarian tumor growth in an orthotopic, syngeneic model of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of ABT-510 and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-510, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ABT-510 Acetate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds like ABT-510 acetate is critical for maintaining laboratory safety and environmental compliance. As a synthetic peptide analog of thrombospondin-1, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides a procedural, step-by-step approach to its disposal, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of its known hazards. The compound is classified as an irritant.
Summary of Hazard Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
This protocol is based on general best practices for the disposal of research-grade, non-hazardous pharmaceutical compounds. Always consult your institution's specific safety data sheets (SDS) and your Environmental Health and Safety (EHS) department for complete and definitive guidance.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
If handling the powder form outside of a fume hood, a dust mask or respirator may be required to avoid respiratory irritation.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated materials such as weigh boats, pipette tips, and wipes should also be placed in this container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
3. Labeling of Waste Containers:
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant")
-
The date of accumulation.
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent leaks or spills.
-
Store away from incompatible materials.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The most common and recommended method for the final disposal of investigational pharmaceutical compounds is incineration by a licensed hazardous waste disposal facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling ABT-510 Acetate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of ABT-510 acetate, a synthetic peptide with anti-angiogenic properties. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
This compound is a thrombospondin-1 (TSP-1) mimetic peptide investigated for its potential in cancer therapy.[1][2] As a research chemical, it requires careful handling to mitigate potential hazards and ensure accurate experimental outcomes. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, actionable guidance.
Essential Personal Protective Equipment (PPE)
Given the hazard classifications for this compound, which include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335), a comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects against splashes and airborne particles of the lyophilized powder. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact and potential irritation. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | Dust Mask or Respirator | N95 or higher | Recommended when handling larger quantities of the lyophilized powder to prevent inhalation. |
Operational Plan: From Receipt to Application
This step-by-step guide outlines the proper procedure for handling this compound from the moment it arrives in the laboratory to its use in experiments.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage.
-
Storage: Store the lyophilized peptide at -20°C or colder in a tightly sealed container to prevent degradation. For long-term storage, -80°C is optimal.
Reconstitution
-
Equilibrate: Before opening, allow the vial of lyophilized this compound to warm to room temperature to prevent condensation, which can degrade the peptide.
-
Solvent Selection: The choice of solvent will depend on the experimental requirements. Sterile, distilled water or a buffer at a pH of 5-6 is generally recommended for peptide solutions.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes.
Experimental Use
-
Handling: Always handle the reconstituted this compound solution using appropriate PPE.
-
Post-Use: Tightly cap all vials containing the peptide and store them under the recommended conditions.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Waste Collection: Ensure that all waste containers are properly labeled with the contents and associated hazards.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Mechanism of Action: Simplified Signaling Pathway
ABT-510 functions as a mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[2][3] It primarily exerts its anti-angiogenic effects by interacting with the CD36 receptor on endothelial cells, which triggers a cascade of events leading to apoptosis and the inhibition of new blood vessel formation.
Caption: Simplified signaling pathway of ABT-510.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
